molecular formula C8H16ClNO2 B112546 2-(1-Aminocyclohexyl)acetic acid hydrochloride CAS No. 37631-99-5

2-(1-Aminocyclohexyl)acetic acid hydrochloride

Cat. No.: B112546
CAS No.: 37631-99-5
M. Wt: 193.67 g/mol
InChI Key: PKGBGSODHWQGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminocyclohexyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-aminocyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGBGSODHWQGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585033
Record name (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37631-99-5, 37631-92-8
Record name Cyclohexaneacetic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37631-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Aminocyclohexyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-Aminocyclohexyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 2-(1-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of 2-(1-Aminocyclohexyl)acetic acid hydrochloride, a key building block in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a derivative of cyclohexane containing both an amino and an acetic acid functional group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. It is important to distinguish this compound from its isomer, 2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride, also known as Gabapentin hydrochloride, which has a different chemical structure and therapeutic applications.[1][2]

The core structure consists of a cyclohexane ring. At the first carbon position of this ring, two substituents are attached: a primary amine group (-NH2) and an acetic acid moiety (-CH2COOH). The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid, resulting in an ammonium chloride salt. This salt form generally enhances the compound's stability and solubility in aqueous solutions.

Below is a two-dimensional representation of the chemical structure:

Figure 1: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for researchers in designing experiments and for professionals in drug development for formulation and delivery considerations.

PropertyValueReference
Molecular Formula C8H16ClNO2[3]
Molecular Weight 193.67 g/mol [3]
CAS Number 37631-99-5[3]
Appearance Solid
Purity ≥95.0%
InChI Key PKGBGSODHWQGTQ-UHFFFAOYSA-N
SMILES Cl.NC1(CCCCC1)CC(O)=O

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be inferred from related literature. A plausible method involves the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclohexanone.

Hypothetical Synthetic Workflow:

G start Cyclohexanone step1 Reaction with KCN and NH4Cl (Strecker Synthesis) start->step1 intermediate1 1-Aminocyclohexanecarbonitrile step1->intermediate1 step2 Hydrolysis of the nitrile group intermediate1->step2 intermediate2 1-Aminocyclohexanecarboxylic acid step2->intermediate2 step3 Arndt-Eistert homologation or similar chain extension method intermediate2->step3 product_base 2-(1-Aminocyclohexyl)acetic acid step3->product_base step4 Treatment with HCl product_base->step4 final_product This compound step4->final_product

Figure 2: Plausible synthetic pathway for this compound.

Note on a Related Compound: It is important for researchers to be aware of a structurally similar compound, 2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride , which is the hydrochloride salt of the well-known pharmaceutical Gabapentin .[1] This compound has a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol .[1] Its CAS number is 60142-95-2.[2] The key structural difference is the presence of a methylene (-CH2-) bridge between the amino group and the cyclohexane ring. This seemingly minor difference results in significantly different pharmacological properties.

References

Technical Guide: Physicochemical Properties of 2-(1-Aminocyclohexyl)acetic acid HCl (Gabapentin HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Aminocyclohexyl)acetic acid hydrochloride, widely known as Gabapentin HCl, is a pharmaceutical compound with significant applications in the treatment of epilepsy and neuropathic pain. A structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), its efficacy and safety profile are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth overview of these properties, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows, to support research and development activities.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(1-Aminocyclohexyl)acetic acid and its hydrochloride salt.

PropertyValueNotes
Chemical Name 2-(1-Aminocyclohexyl)acetic acid HCl
Synonyms Gabapentin Hydrochloride, 1-(Aminomethyl)cyclohexaneacetic acid hydrochloride
Chemical Structure
2-(1-Aminocyclohexyl)acetic acid 2-(1-Aminocyclohexyl)acetic acid HCl
Molecular Formula C₉H₁₇NO₂C₉H₁₈ClNO₂
Molecular Weight 171.24 g/mol 207.70 g/mol [1]
CAS Number 60142-96-360142-95-2[1]
Appearance White to off-white crystalline solid
Melting Point 162-166 °C[2]117-133 °C (recrystallization dependent)
pKa 3.68 (carboxylic acid), 10.70 (primary amine)[2]
LogP (Octanol/Water) -1.1[2]
Solubility
WaterFreely soluble (>100 mg/mL at pH 7.4)[3][4]≥9.35 mg/mL[5]
0.1N HCl147.95 mg/mL[6]Freely soluble
MethanolSlightly soluble
EthanolVery slightly solubleSoluble
TolueneInsoluble

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard laboratory procedures and can be adapted based on specific equipment and regulatory requirements.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C/minute) near the expected melting point for an accurate determination.

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in the molecule.

Methodology:

  • Solution Preparation: A solution of the compound with a known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with an electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Mechanism of Action of Gabapentin

Gabapentin exerts its therapeutic effects primarily through its interaction with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction leads to a reduction in the release of excitatory neurotransmitters.

Gabapentin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Gabapentin->VGCC Binds to α2δ-1 subunit Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_release Glutamate Release Vesicle->Glutamate_release Exocytosis Glutamate_cleft Glutamate Glutamate_receptor Glutamate Receptor Glutamate_cleft->Glutamate_receptor Binds to receptor Postsynaptic_excitation Reduced Postsynaptic Excitation Glutamate_receptor->Postsynaptic_excitation Leads to p1->VGCC Inhibits trafficking and function

Caption: Gabapentin's mechanism of action.

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in determining the pKa of a compound using potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis start Start: Sample Preparation prepare_solution Dissolve Compound in Solvent start->prepare_solution titration Titrate with Standardized Acid/Base Solution prepare_solution->titration calibrate_ph Calibrate pH Meter calibrate_ph->titration record_data Record pH vs. Titrant Volume titration->record_data plot_curve Plot Titration Curve record_data->plot_curve analyze_curve Analyze Inflection Points plot_curve->analyze_curve determine_pka Determine pKa Value(s) analyze_curve->determine_pka end End: Report pKa determine_pka->end

Caption: Workflow for pKa determination.

References

An In-depth Technical Guide to 2-(1-Aminocyclohexyl)acetic Acid Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Aminocyclohexyl)acetic acid hydrochloride, with the CAS number 37631-99-5, is a non-proteinogenic amino acid that has garnered interest within the scientific community as a versatile building block for the synthesis of peptidomimetics and other structurally complex molecules. Its rigid cyclohexyl scaffold provides a unique conformational constraint that is valuable in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its emerging role as a component in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a cyclohexane ring substituted at the 1-position with both an amino group and an acetic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValueReference
CAS Number 37631-99-5
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance Solid
Synonyms 1-Aminocyclohexaneacetic acid hydrochloride
Classification Unnatural amino acid[1]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily available literature, the synthesis of structurally related compounds, such as gabapentin (1-(aminomethyl)cyclohexaneacetic acid), provides insights into potential synthetic routes.[2] One plausible approach involves the Strecker synthesis or the Bucherer-Bergs reaction on 1-cyclohexanone to introduce the amino and carboxyl functionalities, followed by appropriate derivatization and hydrolysis steps.

A general conceptual workflow for the synthesis is outlined below. It is important to note that this is a generalized representation and specific reaction conditions would require optimization.

G Conceptual Synthesis Workflow A 1-Cyclohexanone B Cyclohexanone Derivative (e.g., cyanohydrin or hydantoin) A->B KCN/NH4Cl (Strecker) or (NH4)2CO3/KCN (Bucherer-Bergs) C Intermediate with Amino and Nitrile/Amide Groups B->C Hydrolysis D 2-(1-Aminocyclohexyl)acetic acid C->D Further Hydrolysis E 2-(1-Aminocyclohexyl)acetic acid hydrochloride D->E HCl Treatment

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Peptidomimetics and Unnatural Amino Acids

As an unnatural amino acid, this compound serves as a valuable building block in the synthesis of peptidomimetics.[1] The incorporation of this rigid cyclic structure into peptide backbones can enforce specific conformations, leading to increased receptor affinity, enhanced biological activity, and improved metabolic stability compared to their natural peptide counterparts.[1] These characteristics make it an attractive component for the design of novel therapeutics targeting protein-protein interactions.

Building Block for Targeted Protein Degradation

A significant emerging application for molecules with similar structural motifs is in the field of targeted protein degradation (TPD). While direct evidence for the use of this compound in published PROTACs is limited in the reviewed literature, its structural features make it a prime candidate for use as a linker component in the synthesis of these bifunctional molecules.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

The cyclohexylacetic acid moiety of this compound can serve as a rigid and versatile scaffold for the linker. The carboxylic acid and amino groups provide orthogonal handles for conjugation to the target-binding ligand and the E3 ligase-binding ligand, respectively.

G Role in PROTAC Assembly cluster_0 PROTAC Components cluster_1 PROTAC Assembly A Target-Binding Ligand D PROTAC Molecule A->D Amide bond formation (with amino group) B 2-(1-Aminocyclohexyl)acetic acid (Linker Precursor) B->D C E3 Ligase-Binding Ligand C->D Amide bond formation (with carboxyl group)

Caption: Conceptual diagram illustrating the role of 2-(1-Aminocyclohexyl)acetic acid as a linker precursor in the assembly of a PROTAC molecule.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are proprietary and context-dependent. However, a general protocol for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS) is provided below as an illustrative example.

General Protocol for Incorporation into a Peptide via SPPS

Materials:

  • Fmoc-protected 2-(1-aminocyclohexyl)acetic acid

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dimethylformamide (DMF)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-protected 2-(1-aminocyclohexyl)acetic acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Solid-Phase Peptide Synthesis Workflow A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Kaiser Test C->D E Repeat for next AA D->E If not complete, recouple F Final Deprotection D->F If complete E->B G Cleavage from Resin F->G H Purification G->H

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its rigid cyclic structure offers a unique conformational constraint that can be exploited to design potent and stable peptidomimetics. Furthermore, its bifunctional nature makes it an attractive candidate for the development of linkers for targeted protein degraders, a rapidly expanding area of therapeutic research. While detailed and specific applications in the context of protein degradation are still emerging in the public domain, the foundational chemical properties and synthetic accessibility of this compound position it as a molecule of significant interest for future drug development endeavors. Further research into its incorporation into novel therapeutic modalities is warranted.

References

Spectroscopic and Mechanistic Analysis of 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclohexaneacetic acid, widely known as Gabapentin, is a pharmaceutical agent primarily used for the treatment of epilepsy and neuropathic pain.[1] Structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action does not involve direct interaction with GABA receptors. Instead, it selectively binds to the α2δ-1 subunit of voltage-gated calcium channels.[2][3][4][5][6] This technical guide provides a comprehensive overview of the spectroscopic data for Gabapentin, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action. The data presented here pertains to the zwitterionic form of Gabapentin, which is its solid-state structure. The hydrochloride salt form is also relevant, particularly in formulation, and while its spectroscopic characteristics are expected to be similar in solution, minor differences may be observed in the solid state.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Gabapentin.

Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3500-3300Primary amine stretching (often broad)
C-H Stretch (alkane)2931, 2857Cyclohexane and methylene C-H stretching[7]
C=O Stretch~1615Carboxylate (COO⁻) asymmetric stretching[7]
N-H Bend~1538Primary amine bending
C-O Stretch~1393Carboxylate (COO⁻) symmetric stretching
C-N Stretch~1165Amine C-N stretching[7]

Data obtained from Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.42s2H-CH₂-COOH
~1.47m2HCyclohexane CH₂
~1.46m4HCyclohexane CH₂
~1.38m4HCyclohexane CH₂

Note: The aminomethyl (-CH₂-NH₂) protons are often not distinctly visible or may appear as a broad singlet due to exchange with the deuterium oxide solvent. Data sourced from the Human Metabolome Database and PubChem.[1][8]

¹³C NMR (Solid-State CP/MAS)

Chemical Shift (ppm)Assignment
~179Carboxylate Carbon (-COO⁻)
~51Carbon with N-H coupling
~41Quaternary Carbon
~39Aminomethyl Carbon (-CH₂-NH₂)
~37Cyclohexane CH₂
~28Cyclohexane CH₂
~22Cyclohexane CH₂

Note: ¹³C NMR data for Gabapentin in solution is less commonly reported. The provided data is from solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) NMR of Gabapentin polymorphs. Chemical shifts can vary slightly between different polymorphic forms.[9][10]

Mass Spectrometry
Ionm/z RatioDescription
[M+H]⁺172.1Protonated molecular ion
[M-H₂O+H]⁺154.1Fragment ion (loss of water)
[M-2H₂O+H]⁺136.1Fragment ion (loss of two water molecules)

Data obtained from Electrospray Ionization (ESI) Mass Spectrometry.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the powdered solid Gabapentin is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is recorded by passing a beam of infrared light through the ATR crystal. The evanescent wave that penetrates the sample is partially absorbed at specific frequencies corresponding to the vibrational modes of the molecule.[12]

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H NMR, approximately 5-25 mg of Gabapentin is dissolved in a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be required. An internal standard, such as DSS or TSP for aqueous samples, can be added for precise chemical shift referencing.

  • Instrument Setup: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak. Integration of the signals in the ¹H NMR spectrum provides the relative number of protons for each resonance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of Gabapentin is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.

  • Ionization: The sample solution is introduced into the ESI source through a capillary at a high voltage.[13] This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules ([M+H]⁺).[14][15]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and aid in structural elucidation.[16]

Mechanism of Action and Characterization Workflow

The primary mechanism of action of Gabapentin is not through direct interaction with GABA receptors, but rather by binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][4][6] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[2]

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of 1-Aminocyclohexaneacetic acid hydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Data_Integration Integration of Spectroscopic Data IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Gabapentin_Mechanism_of_Action Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit Gabapentin->VGCC Binds to α2δ-1 subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Neurotransmitter_release Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->Neurotransmitter_release Triggers Neuronal_excitability Reduced Neuronal Hyperexcitability Neurotransmitter_release->Neuronal_excitability Leads to Therapeutic_effects Therapeutic Effects (Analgesia, Anticonvulsant) Neuronal_excitability->Therapeutic_effects Results in

References

Biological activity of gabapentin precursors and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Gabapentin Precursors and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin was initially synthesized as a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), with the goal of creating a centrally active GABAergic agent.[1][2] Its design incorporated a cyclohexyl group to enhance its lipophilicity and facilitate passage across the blood-brain barrier.[1][3] Despite its structural origins, extensive research has revealed that gabapentin's primary mechanism of action is distinct from the GABAergic system. It does not bind to GABA receptors (GABA-A or GABA-B) nor does it significantly affect GABA synthesis, uptake, or degradation at clinically relevant concentrations.[1][4]

Instead, gabapentin and its analogues, collectively known as gabapentinoids, exert their therapeutic effects primarily by binding with high affinity to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][5][6] This interaction is central to its efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic.[7][8] This guide provides a detailed examination of the biological activity of gabapentin, its precursors, and key analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Mechanism of Action: The α2δ Subunit

The principal molecular target for gabapentinoids is the α2δ protein, an auxiliary subunit of VGCCs.[6][9] Gabapentinoids, including gabapentin and pregabalin, bind selectively to the α2δ-1 and α2δ-2 isoforms, with negligible affinity for α2δ-3 or α2δ-4.[7][10]

The binding of a gabapentinoid to the α2δ-1 subunit leads to a cascade of downstream effects:

  • Modulation of Calcium Channel Trafficking: Binding to the α2δ subunit disrupts the normal trafficking and delivery of calcium channels to the presynaptic membrane.[4][11] This reduces the density of functional VGCCs at the presynaptic terminal.

  • Reduced Calcium Influx: With fewer VGCCs at the membrane, there is a reduction in calcium influx into the neuron upon depolarization.[6][12]

  • Decreased Neurotransmitter Release: Calcium influx is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane. By reducing calcium entry, gabapentinoids inhibit the release of excitatory neurotransmitters, most notably glutamate, substance P, and norepinephrine.[3][4][6] This dampening of excitatory neurotransmission is believed to be the core mechanism underlying the analgesic, anticonvulsant, and anxiolytic effects of these drugs.[8][12]

While the α2δ subunit is the primary target, some studies suggest other potential mechanisms, such as an increase in GABA synthesis and non-synaptic GABA responses, but these are considered secondary to the effects on VGCCs.[1][6]

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Terminal GBP Gabapentinoid (Gabapentin, Pregabalin) a2d α2δ-1 Subunit of VGCC GBP->a2d Binds VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Trafficking Ca Ca²⁺ VGCC->Ca Influx (Inhibited) Vesicle Synaptic Vesicle (contains Glutamate) Ca->Vesicle Triggers Release Glutamate_pre Glutamate Vesicle->Glutamate_pre Releases Glutamate_syn Receptor Glutamate Receptor Glutamate_syn->Receptor Binds Signal Reduced Excitatory Signal Receptor->Signal

Caption: Gabapentinoid mechanism of action at the presynaptic terminal.

Quantitative Data: Binding Affinities and Pharmacokinetics

The biological activity of gabapentinoids is quantified through binding affinity for their target and their pharmacokinetic profiles, which determine their absorption, distribution, metabolism, and excretion.

Table 1: Binding Affinity (Kd) for α2δ Subunits

A lower dissociation constant (Kd) indicates higher binding affinity.

Compoundα2δ-1 Subunit Kd (nM)α2δ-2 Subunit Kd (nM)α2δ-3 Subunitα2δ-4 Subunit
Gabapentin~59[10][13]~153[10][13]No significant binding[10]No significant binding[10]
Pregabalin~32[11]Similar to α2δ-1[11]Not specifiedNot specified

Note: Some studies have found the affinities of gabapentin and pregabalin for the α2δ-1 subunit to be similar (40 nM and 32 nM, respectively).[11]

Table 2: Comparative Pharmacokinetics of Gabapentin and Analogues
ParameterGabapentinPregabalinGabapentin Enacarbil (Prodrug)
Bioavailability 27–60% (inversely proportional to dose)[4]≥90% (dose-independent)[14]Higher than gabapentin; dose-proportional[12][15]
Absorption Mechanism Saturable (via LAT1)[14]Non-saturable (via LAT and other carriers)[5]High-capacity nutrient transporters[12]
Peak Plasma Time (Tmax) ~3 hours[5]~1 hour[5]Sustained release profile[15]
Protein Binding <3%[4]Negligible[14]Not applicable (hydrolyzed to gabapentin)
Metabolism Not significantly metabolized[4]Negligible[14]Hydrolyzed to gabapentin
Elimination Half-life 5 to 7 hours[4][14]~6.3 hours[14]Provides sustained gabapentin levels[15]
Excretion Renal (unchanged)[4][14]Renal (unchanged)[14]Renal (as gabapentin)[12]
Table 3: Relative Potency (EC50) of Gabapentin vs. Pregabalin

EC50 is the concentration of a drug that gives a half-maximal response. A lower EC50 indicates greater potency.

Condition / ModelGabapentin EC50 (mg/mL)Pregabalin EC50 (mg/mL)Relative Potency (Pregabalin vs. Gabapentin)
Epilepsy 23.9[5][15]9.77[5][15]~2.4 times more potent[5][15]
Postherpetic Neuralgia 11.7[5][15]4.21[5][15]~2.8 times more potent[5][15]

Structure-Activity Relationships (SAR)

The development of potent gabapentinoids relies on understanding the relationship between chemical structure and biological activity. Studies on pregabalin and other analogues have revealed key insights.[7][16]

  • Core Structure: The γ-amino acid backbone is essential for activity.

  • Stereochemistry: The specific stereochemistry of substituents significantly influences binding affinity to the α2δ protein.[7] For instance, pregabalin is the (S)-enantiomer of 3-isobutyl-GABA.

  • System L Transporter Interaction: The ability to interact with the L-amino acid transport system (LAT1) is crucial for crossing the blood-brain barrier.[1][7]

  • Distinct SAR: Research indicates that the structural requirements for high-affinity α2δ binding are distinct from those for potent inhibition of the system L transporter.[16][17] However, both interactions are critical for the overall in vivo efficacy of these compounds.[16][17]

SAR_Logic cluster_design Drug Design & Modification cluster_binding Molecular Interactions cluster_activity Pharmacological Outcome A Chemical Structure (e.g., γ-amino acid backbone, substituents, stereochemistry) B α2δ Subunit Binding Affinity A->B Influences C System L Transporter (LAT1) Interaction A->C Influences D In Vivo Biological Activity (Analgesic, Anticonvulsant, Anxiolytic) B->D Contributes to C->D Contributes to (BBB Penetration)

Caption: Logical relationships in gabapentinoid structure-activity studies.

Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to drug discovery and development. The following sections detail key protocols used to characterize gabapentinoids.

Protocol 1: Radioligand Binding Assay for α2δ Subunit Affinity

This assay quantifies the binding affinity (Kd) and density of binding sites (Bmax) of a test compound for the α2δ subunit using a radiolabeled ligand, such as [³H]gabapentin.[10][18]

1. Materials and Reagents:

  • [³H]gabapentin (radioligand)

  • Unlabeled test compound and unlabeled gabapentin

  • Membrane preparation containing α2δ subunits (e.g., from porcine brain cortex or recombinant cell lines)[10][18]

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.4)[10]

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and liquid scintillation counter

2. Membrane Preparation:

  • Homogenize tissue (e.g., porcine brain) in an appropriate buffer with protease inhibitors.[10]

  • Perform differential centrifugation to isolate the crude membrane fraction.[18]

  • Wash the membrane pellet to remove endogenous ligands and resuspend in the assay buffer.

  • Determine the total protein concentration of the membrane preparation (e.g., via BCA assay).[10]

3. Binding Reaction (Saturation Experiment):

  • In a 96-well plate, set up reactions in triplicate.

  • Total Binding: Add membrane preparation (20-50 µg protein), and varying concentrations of [³H]gabapentin (e.g., 0.1 nM to 100 nM).[10]

  • Non-specific Binding: Add membrane preparation, the same concentrations of [³H]gabapentin, and a high concentration of unlabeled gabapentin (e.g., 10 µM) to saturate the specific binding sites.[10]

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.[10]

4. Separation and Quantification:

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10][18]

  • Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[18]

5. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding against the concentration of [³H]gabapentin.

  • Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.[18]

Radioligand_Assay_Workflow start Start prep Membrane Preparation (from tissue/cells) start->prep incubate Incubation with [³H]Gabapentin (Total & Non-specific) prep->incubate filter Rapid Filtration (Separates Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Non-linear Regression) count->analyze results Determine Kd and Bmax analyze->results end_node End results->end_node

Caption: General workflow for a radioligand saturation binding assay.
Protocol 2: Elevated Plus-Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open, more "anxiety-provoking" arms of the maze.[8]

1. Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[8]

  • Two opposite arms are open, while the other two are enclosed by high walls.[8]

  • The maze should be in a dimly lit, sound-attenuated room.[8]

2. Animals and Dosing:

  • Use adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).[8]

  • Acclimatize animals to the testing room for at least one hour before the test.

  • Administer the test compound (e.g., gabapentin at 10, 30, 100 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.[8]

3. Procedure:

  • Gently place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).[8]

  • Record the session using an overhead video camera connected to tracking software.

4. Data Analysis:

  • Key parameters to measure include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • An increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.[8]

Conclusion

The study of gabapentin and its analogues has evolved significantly from its origins as a GABA-mimetic concept. It is now firmly established that the primary mechanism of action for this class of drugs is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels, which in turn modulates neurotransmitter release. The development of analogues like pregabalin and prodrugs such as gabapentin enacarbil has led to compounds with superior pharmacokinetic profiles and enhanced potency, improving clinical utility.[5][12] Future research in this area will continue to refine the structure-activity relationships to develop next-generation gabapentinoids with greater efficacy and improved side-effect profiles, leveraging the detailed molecular and behavioral protocols outlined in this guide.

References

Mechanisms of Action of Aminocyclohexane Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexane derivatives represent a pivotal class of compounds in neuroscience, demonstrating significant therapeutic efficacy across a spectrum of neurological and psychiatric disorders. Their unique structural motif, a cyclohexane ring bearing an amino group, serves as a scaffold for drugs with diverse mechanisms of action. This guide provides a detailed examination of the molecular pharmacology of three prominent aminocyclohexane derivatives: Memantine, Gabapentin, and Ketamine. Each of these agents interacts with distinct molecular targets within the central nervous system (CNS) to exert its therapeutic effects. This document will elucidate their mechanisms of action, present quantitative pharmacological data, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Memantine: A Low-Affinity, Uncompetitive NMDA Receptor Antagonist

Memantine is a derivative of amantadine and is primarily used in the management of moderate-to-severe Alzheimer's disease.[1] Its therapeutic action is centered on its role as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3]

Mechanism of Action

Glutamate is the principal excitatory neurotransmitter in the CNS, and its action at NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[3] However, excessive glutamatergic activity can lead to excitotoxicity, a process implicated in the pathophysiology of Alzheimer's disease.[3] Memantine's unique pharmacological profile allows it to preferentially block the excessive, pathological activation of NMDA receptors while preserving their normal physiological function.[2]

It acts as an uncompetitive, open-channel blocker, meaning it only binds within the receptor's ion channel when it is open.[2][4] This binding is voltage-dependent and has rapid on/off kinetics.[2][5] This characteristic is crucial to its therapeutic success and tolerability, as it can leave the channel quickly when normal synaptic transmission occurs, thus avoiding the severe side effects associated with high-affinity NMDA receptor antagonists like ketamine.[2][6] The two methyl groups on memantine's structure are critical for its higher affinity compared to its parent compound, amantadine.[7][8]

Signaling Pathway

By blocking excessive Ca²⁺ influx through NMDA receptors, memantine mitigates the downstream effects of excitotoxicity, such as mitochondrial dysfunction, production of reactive oxygen species, and eventual neuronal cell death.[3] This neuroprotective effect is central to its clinical utility in Alzheimer's disease.[4]

Memantine's blockade of the NMDA receptor ion channel.
Quantitative Pharmacology

The binding affinity and inhibitory concentration of memantine are key parameters that define its pharmacological profile.

Parameter Value Target Reference
IC₅₀1.2 µMGluN1/GluN2A[7]
IC₅₀0.54 µMGluN1/GluN2B[7]
AffinityLow to ModerateNMDA Receptor Cation Channels[2]
Experimental Protocols

2.4.1 Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This technique is used to measure the inhibitory effect of memantine on NMDA receptor-mediated currents.[9][10]

  • Cell Preparation: Human embryonic kidney (HEK) cells or Xenopus oocytes are transfected with cDNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2B).[7][10]

  • Recording Setup: A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the "whole-cell" configuration.[11][12] The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).[13]

  • Data Acquisition: NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and the co-agonist glycine.[9] Once a stable baseline current is established, memantine is co-applied at increasing concentrations.[9]

  • Analysis: The percentage of current inhibition is plotted against the memantine concentration, and the data are fitted to a logistic function to determine the IC₅₀ value.[9]

Gabapentin: A Ligand of the α2δ Subunit of Voltage-Gated Calcium Channels

Gabapentin is an aminocyclohexane derivative widely used for the treatment of epilepsy and neuropathic pain.[14][15] Despite its structural similarity to the neurotransmitter GABA, its primary mechanism of action does not involve direct interaction with GABA receptors.[16]

Mechanism of Action

The primary molecular target of gabapentin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[15][16][17] Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 subunits, but not α2δ-3.[18] This binding is crucial for its therapeutic effects, as mutations in the α2δ subunit that prevent gabapentin binding abolish its analgesic and anticonvulsant activities.[19]

The binding of gabapentin to the α2δ-1 subunit is thought to reduce the trafficking of VGCCs to the presynaptic terminal.[15][19] This leads to a decrease in calcium influx upon neuronal depolarization, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[15][17] This reduction in neurotransmitter release is believed to be the primary mechanism underlying gabapentin's therapeutic effects.[17]

Signaling Pathway

The interaction of gabapentin with the α2δ-1 subunit at the presynaptic terminal leads to a cascade of events that ultimately dampens neuronal excitability.

Gabapentin_MoA cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Ca²⁺ Channel (with α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 NT_release Excitatory Neurotransmitter Release (Glutamate) Ca_influx->NT_release Reduces

Gabapentin's modulation of presynaptic calcium channels.
Quantitative Pharmacology

The binding affinity of gabapentin for the α2δ subunits is a key determinant of its potency.

Parameter Value (Kd) Target Method Reference
Binding Affinity~59 nMα2δ-1Radioligand Binding Assay[18][20]
Binding Affinity~153 nMα2δ-2Radioligand Binding Assay[18][20]
Binding AffinityNo significant bindingα2δ-3Radioligand Binding Assay[18][20]
Experimental Protocols

3.4.1 Radioligand Binding Assay for Kd Determination

This assay is used to quantify the binding affinity of gabapentin for its target.[20]

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the α2δ subunits (e.g., rat brain homogenate or recombinant cell lines).[20][21]

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with increasing concentrations of radiolabeled gabapentin (e.g., [³H]gabapentin).[20] A parallel set of incubations includes a high concentration of unlabeled gabapentin to determine non-specific binding.[20][22]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[21]

  • Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[20][22]

Ketamine: A Non-Competitive NMDA Receptor Antagonist

Ketamine, a cyclohexanone derivative, is a dissociative anesthetic that has gained significant attention for its rapid-acting antidepressant effects.[23][24] Its primary mechanism of action involves non-competitive antagonism of the NMDA receptor.[25][26]

Mechanism of Action

Ketamine acts as a pore blocker of the NMDA receptor, binding to a site within the ion channel (the dizocilpine site) and thereby preventing the influx of ions.[23][25] This action is uncompetitive, meaning ketamine only binds when the channel is open, which occurs following the binding of glutamate and a co-agonist.[25] The S-(+) enantiomer (esketamine) has a 3- to 4-fold greater affinity for the NMDA receptor than the R-(-) enantiomer.[23]

The blockade of NMDA receptors on GABAergic interneurons is thought to lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.[23] This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to downstream signaling events crucial for its antidepressant effects.[23][27]

Signaling Pathway

The antidepressant effects of ketamine are mediated by a complex signaling cascade that is initiated by NMDA receptor blockade and subsequent AMPA receptor activation. This leads to the activation of pathways involved in neuroplasticity and synaptogenesis.

Ketamine_MoA Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R Blocks Glutamate_Surge Glutamate Surge NMDA_R->Glutamate_Surge Leads to AMPA_R AMPA Receptor Glutamate_Surge->AMPA_R Activates BDNF BDNF Release AMPA_R->BDNF Stimulates mTOR mTOR Activation BDNF->mTOR Activates Synaptogenesis Synaptogenesis (Antidepressant Effects) mTOR->Synaptogenesis

Ketamine's downstream signaling pathway.

Key downstream effects include the activation of the mammalian target of rapamycin (mTOR) pathway and increased synthesis and release of brain-derived neurotrophic factor (BDNF).[24][28][29] This cascade ultimately leads to an increase in the number and function of synaptic spines in brain regions like the prefrontal cortex, which is thought to underlie its rapid and sustained antidepressant effects.[29]

Quantitative Pharmacology

Ketamine's affinity for the NMDA receptor and other targets has been characterized in various studies.

Parameter Value (Ki) Target Method Reference
Affinity (S-ketamine)~0.3 µMNMDA Receptor (dizocilpine site)Radioligand Binding Assay ([³H]MK-801)[30]
Affinity (Racemic)~0.5 µMNMDA Receptor (dizocilpine site)Radioligand Binding Assay ([³H]MK-801)[30]
AffinityEqual to NMDA receptorDopamine D2 Receptor (high-affinity state)Radioligand Binding Assay[31]
Experimental Protocols

4.4.2 Workflow for Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a compound like ketamine.

Binding_Assay_Workflow A Prepare Receptor Source (e.g., Rat Forebrain Homogenate) B Incubate Membranes with Radioligand (e.g., [³H]MK-801) & Competitor (Ketamine) A->B C Separate Bound & Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (Calculate Ki from IC₅₀) D->E

General workflow for a radioligand binding assay.
  • Receptor Source Preparation: Rat forebrain homogenate is prepared as a source of native NMDA receptors.[32]

  • Competitive Binding Assay: A fixed concentration of a specific NMDA receptor radioligand (e.g., [³H]MK-801) is incubated with the membrane preparation in the presence of varying concentrations of ketamine.[32]

  • Separation and Quantification: As described for gabapentin, bound and free radioligands are separated by filtration, and the bound radioactivity is quantified.[21]

  • Data Analysis: The concentration of ketamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[21]

Conclusion

Memantine, gabapentin, and ketamine, all sharing the aminocyclohexane scaffold, exhibit remarkably different mechanisms of action that underscore the versatility of this chemical structure in CNS drug design. Memantine provides a unique example of "tuned" pharmacology, with its low-affinity, uncompetitive antagonism of NMDA receptors offering a therapeutic window for treating excitotoxicity in Alzheimer's disease. Gabapentin's interaction with the α2δ-1 subunit of VGCCs highlights a distinct mechanism for dampening neuronal hyperexcitability in epilepsy and neuropathic pain. Finally, ketamine's blockade of NMDA receptors and subsequent activation of neuroplasticity pathways has revolutionized the treatment of depression. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of novel and improved therapeutics for a wide range of neurological and psychiatric disorders.

References

The Genesis of a Cyclic Amino Acid: A Technical History of 2-(1-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and synthesis history of 2-(1-Aminocyclohexyl)acetic acid (CAS 37631-92-8), a notable cyclic alpha-amino acid, is now available for researchers, scientists, and professionals in drug development. This document navigates the scientific origins of this compound, outlining key synthetic methodologies and its relationship to therapeutically significant molecules.

While a singular, definitive "discovery" of 2-(1-Aminocyclohexyl)acetic acid is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of cyclic amino acids and their potential as pharmaceutical building blocks and analogs of neurotransmitters. Often considered in the context of its more famous structural relative, Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), this compound stands as a distinct chemical entity with the amine and acetic acid groups attached to the same carbon of the cyclohexane ring.

The synthesis of 2-(1-Aminocyclohexyl)acetic acid is best understood through the application of classic organic reactions developed for the preparation of α-amino acids. Two primary and plausible synthetic routes from a derivative of cyclohexanone are the Strecker synthesis and the Bucherer-Bergs reaction.

Prominent Synthetic Pathways

The preparation of 2-(1-Aminocyclohexyl)acetic acid logically begins with a ketone precursor, specifically 1-oxocyclohexaneacetic acid or a related derivative. From this starting point, established named reactions provide a pathway to the final product.

The Strecker Synthesis

First reported by Adolph Strecker in 1850, this method is a cornerstone of amino acid synthesis. The reaction proceeds in two main steps: the formation of an α-aminonitrile from a ketone, followed by the hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol: Strecker Synthesis (Generalized)

  • Iminium Formation: The ketone precursor is reacted with ammonia (or an ammonium salt like ammonium chloride) to form an imine in situ.

  • Cyanide Addition: A cyanide source, such as potassium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final 2-(1-Aminocyclohexyl)acetic acid.

Strecker_Synthesis Ketone 1-Oxocyclohexaneacetic Acid Derivative Imine Intermediate Imine Ketone->Imine + NH₃ Aminonitrile α-Aminonitrile Intermediate Imine->Aminonitrile + KCN FinalProduct 2-(1-Aminocyclohexyl)acetic Acid Aminonitrile->FinalProduct Hydrolysis (H₃O⁺)

A generalized workflow for the Strecker synthesis.
The Bucherer-Bergs Reaction

Developed in the early 20th century, the Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate from a ketone. This hydantoin can then be hydrolyzed to the desired amino acid.

Experimental Protocol: Bucherer-Bergs Reaction (Generalized)

  • Hydantoin Formation: The ketone precursor is heated with a mixture of ammonium carbonate and a cyanide salt (e.g., potassium cyanide) in a suitable solvent like aqueous ethanol. This one-pot reaction forms a spiro-hydantoin intermediate.

  • Hydrolysis: The hydantoin ring is subsequently opened and hydrolyzed, typically under strong basic or acidic conditions, to yield the final 2-(1-Aminocyclohexyl)acetic acid.

Bucherer_Bergs_Reaction Ketone 1-Oxocyclohexaneacetic Acid Derivative Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin + (NH₄)₂CO₃, KCN (Heat) FinalProduct 2-(1-Aminocyclohexyl)acetic Acid Hydantoin->FinalProduct Hydrolysis (e.g., Ba(OH)₂)

A generalized workflow for the Bucherer-Bergs reaction.

Comparative Synthesis Data

While specific historical data on the initial synthesis is elusive, modern chemical suppliers provide this compound, and its synthesis would likely follow one of the routes described. The choice of method often depends on factors like desired yield, purity requirements, and available starting materials. Below is a generalized comparison of what could be expected from these classical methods.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Material Ketone DerivativeKetone Derivative
Key Reagents NH₄Cl, KCN(NH₄)₂CO₃, KCN
Intermediate α-AminonitrileSpiro-Hydantoin
Reaction Steps 2 (Aminonitrile formation, Hydrolysis)2 (Hydantoin formation, Hydrolysis)
Typical Yields Moderate to GoodModerate to Good
Key Advantages Widely applicable, straightforwardOne-pot formation of intermediate

Biological Significance

Information on the specific biological activity of 2-(1-Aminocyclohexyl)acetic acid is limited in publicly available literature. It has been noted for its cytotoxic effects in the presence of hydrogen peroxide and as an inhibitor of β-aminoacyl-tRNA synthetase and RNA polymerase. However, a detailed signaling pathway has not been elucidated. Its primary significance in the context of drug development appears to be as a reference compound or impurity related to Gabapentin and other cyclic amino acid-based therapeutics.

An In-depth Technical Guide to 2-(1-Aminocyclohexyl)acetic Acid (Gabapentin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Aminocyclohexyl)acetic acid, a compound widely known in the pharmaceutical industry as Gabapentin. The document elucidates the fundamental identity of the molecule, detailing its chemical structure, nomenclature, and key physicochemical properties. It presents in-depth experimental methodologies for its primary synthesis routes, including the Hofmann rearrangement and the original Goedecke synthesis involving a Curtius rearrangement. Furthermore, this guide explores the compound's mechanism of action, focusing on its interaction with the α2δ-1 subunit of voltage-gated calcium channels, and presents relevant pharmacological data. All quantitative information is summarized in structured tables, and key pathways and workflows are visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Nomenclature and Structural Identity

The topic of this guide, 2-(1-Aminocyclohexyl)acetic acid, is the formal IUPAC name for the therapeutic agent commonly known as Gabapentin.[1][2][3] The relationship is not one of interaction but of identity. Different naming conventions, including the frequently used synonym 1-(Aminomethyl)cyclohexaneacetic acid, all refer to the same molecular entity.[1][3]

G cluster_names Chemical Names cluster_structure Chemical Structure Gabapentin Gabapentin IUPAC_Name 2-(1-Aminocyclohexyl)acetic acid Gabapentin->IUPAC_Name is IUPAC name Common_Synonym 1-(Aminomethyl)cyclohexaneacetic acid Gabapentin->Common_Synonym is also known as CAS_Number CAS: 60142-96-3 Gabapentin->CAS_Number is identified by Structure C9H17NO2 IUPAC_Name->Structure represents Common_Synonym->Structure represents CAS_Number->Structure corresponds to

Figure 1: Relationship between chemical names and structure.

Quantitative Data

Physicochemical and Pharmacokinetic Properties

Gabapentin is a white to off-white crystalline solid that exists as a zwitterion at physiological pH.[1][2] Its structural similarity to GABA allows it to cross the blood-brain barrier, although it does not act on GABA receptors directly.[3]

PropertyValueReference(s)
Molecular Formula C9H17NO2[3]
Molecular Weight 171.24 g/mol [3]
pKa1 (Carboxylic Acid) 3.68 - 3.7[2][4]
pKa2 (Amine) 10.70[2][4]
Isoelectric Point (pI) 7.14[1]
Water Solubility ~10 mg/mL[5]
LogP -1.1[1]
Protein Binding < 3%[3]
Bioavailability 27–60% (dose-dependent)[3]
Elimination Half-life 5 to 7 hours[3]
Spectroscopic Data

The structural features of gabapentin can be confirmed through various spectroscopic techniques. Key spectral data are summarized below.

SpectroscopySolvent/MethodCharacteristic Peaks/Shifts (δ in ppm, ν in cm⁻¹)Reference(s)
¹H NMR D₂Oδ 3.00 (-CH₂-N), δ 2.42 (-CH₂-COOH), δ 1.34-1.48 (cyclohexyl protons)[1][6]
¹³C SSNMR (Form II) Solid-Stateδ 179 (C=O), δ 20-60 (aliphatic carbons, peak at 39 ppm broadened by ¹⁴N coupling)[7]
¹³C SSNMR (Form III) Solid-StateCharacteristic peaks at δ 37.6 and δ 41.0[8]
FT-IR ATRν 1615 (N-H bend), ν 1540 (COO⁻ asymmetric stretch), ν 1400 (COO⁻ symmetric stretch), ν 1300 (C-H bend)[9]
Pharmacological Data

Gabapentin's therapeutic effects are primarily mediated by its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.

ParameterTargetValueReference(s)
Binding Affinity (Kd) α2δ-1 subunit59 nM[10]
Binding Affinity (Kd) α2δ-2 subunit153 nM[10]
Binding Affinity (Kd) α2δ-3 subunitNo significant binding[10]
Efficacy (NNT) Neuropathic Pain7.2 (5.9–9.2)[11]
Potency (EC50) Postherpetic Neuralgia11.7 mg/mL[11]

NNT (Number Needed to Treat) indicates the average number of patients who need to be treated to prevent one additional bad outcome. A lower NNT indicates greater effectiveness.

Mechanism of Action

Contrary to its design as a GABA analog, gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of presynaptic, voltage-gated calcium channels (VGCCs).[3][12][13] This binding event is crucial for its therapeutic effects. In pathological states like neuropathic pain, there is an upregulation and trafficking of α2δ-1-containing VGCCs to the presynaptic terminal. Gabapentin's binding to α2δ-1 disrupts this trafficking, leading to a reduction in the density of these calcium channels at the presynaptic membrane. This, in turn, diminishes the influx of calcium that is necessary for the release of excitatory neurotransmitters, such as glutamate and Substance P.[13] The net effect is a reduction in neuronal hyperexcitability and attenuated pain signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin a2d1_subunit α2δ-1 Subunit Gabapentin->a2d1_subunit Binds to Trafficking Channel Trafficking a2d1_subunit->Trafficking Inhibits VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Trafficking->VGCC ↓ Membrane Expression Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Triggers Release Glutamate Release Vesicle->Release Glutamate Glutamate Release->Glutamate Reduced Release Receptor Glutamate Receptor Glutamate->Receptor Binds to Signal Pain Signal Transmission Receptor->Signal ↓ Activation

Figure 2: Signaling pathway of Gabapentin's therapeutic action.

Experimental Protocols

Synthesis Route 1: Hofmann Rearrangement

A common and high-yield industrial synthesis of gabapentin proceeds through the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. This multi-step process is efficient and avoids some of the harsher reagents of earlier methods.[3]

G Start 1,1-Cyclohexanediacetic Acid Step1 Step 1: Anhydride Formation Reagent: Acetic Anhydride Condition: Heat Start->Step1 Intermediate1 1,1-Cyclohexanediacetic Anhydride Step1->Intermediate1 Step2 Step 2: Amination Reagent: Aqueous Ammonia (NH₃) Condition: Temp < 20°C Intermediate1->Step2 Intermediate2 1,1-Cyclohexanediacetic Acid Monoamide Step2->Intermediate2 Step3 Step 3: Hofmann Rearrangement Reagent: NaOBr or NaOCl Condition: -5°C to 55°C Intermediate2->Step3 Intermediate3 Isocyanate Intermediate (in situ) Step3->Intermediate3 Step4 Step 4: Hydrolysis & Acidification Reagent: HCl or other acid Condition: Adjust pH to ~7 Intermediate3->Step4 End Gabapentin (2-(1-Aminocyclohexyl)acetic acid) Step4->End

Figure 3: Experimental workflow for the Hofmann rearrangement synthesis.

Methodology:

  • Anhydride Formation: 1,1-Cyclohexanediacetic acid is heated with a dehydrating agent, typically acetic anhydride, to form the cyclic 1,1-cyclohexanediacetic anhydride. The excess acetic anhydride is removed under vacuum.

  • Monoamide Synthesis (Amination): The resulting anhydride is treated with a concentrated aqueous solution of ammonia (e.g., 25-35%). The reaction is maintained at a low temperature (below 20°C) to favor the formation of the monoamide over the diamide.[14] The reaction mixture is then neutralized with an acid (e.g., H₂SO₄) to a slightly acidic pH, causing the crude 1,1-cyclohexanediacetic acid monoamide to precipitate.[14][15] The product is isolated by filtration and can be purified by recrystallization.[14][16]

  • Hofmann Rearrangement: The purified monoamide is dissolved in an aqueous solution of sodium hydroxide. This solution is then added to a cold (typically -5°C to 0°C) aqueous solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl), which is often prepared in situ.[17][18] The reaction mixture is stirred and allowed to warm, proceeding through an unstable isocyanate intermediate, which is hydrolyzed in the basic solution.

  • Isolation and Purification: The reaction mixture is acidified (e.g., with HCl or formic acid) to precipitate gabapentin at its isoelectric point (pH ~7.14).[19][20] The crude gabapentin is collected by filtration and purified by recrystallization from a solvent mixture such as ethanol/ether or isopropanol/water to yield the final product.[1][19]

Synthesis Route 2: Goedecke Synthesis (via Curtius Rearrangement)

The original synthesis developed by Goedecke at Parke-Davis involves a Curtius rearrangement as the key step for introducing the aminomethyl group.[3]

G Start Cyclohexanone + Ethyl Cyanoacetate Step1 Step 1: Guareschi Reaction Reagent: Ammonia (NH₃) Condition: Ethanolic solution Start->Step1 Intermediate1 Guareschi Imide Step1->Intermediate1 Step2 Step 2: Hydrolysis & Decarboxylation Reagent: Strong Acid (e.g., H₂SO₄) Condition: Heat Intermediate1->Step2 Intermediate2 1,1-Cyclohexanediacetic Acid Step2->Intermediate2 Step3 Step 3: Anhydride & Monoester Formation Reagents: 1. Acetic Anhydride, 2. Methanol Intermediate2->Step3 Intermediate3 Mono-methyl Ester of 1,1-Cyclohexanediacetic Acid Step3->Intermediate3 Step4 Step 4: Curtius Rearrangement Reagents: 1. Acyl Halide formation, 2. Sodium Azide (NaN₃), 3. Heat Intermediate3->Step4 Intermediate4 Isocyanate Intermediate Step4->Intermediate4 Step5 Step 5: Hydrolysis Reagent: Aqueous Acid (e.g., HCl) Intermediate4->Step5 End Gabapentin Step5->End

Figure 4: Experimental workflow for the Goedecke synthesis.

Methodology:

  • Guareschi Reaction: Cyclohexanone is reacted with ethyl cyanoacetate in the presence of ammonia to yield the Guareschi imide (1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[19][19]undecane).[14][21]

  • Hydrolysis and Decarboxylation: The imide is subjected to harsh acidic hydrolysis (e.g., with concentrated sulfuric acid at high temperatures), which hydrolyzes the nitrile and imide groups and promotes decarboxylation to yield 1,1-cyclohexanediacetic acid.[21]

  • Monoester Formation: The diacid is first converted to its anhydride with acetic anhydride. Subsequent reaction with one equivalent of an alcohol, such as methanol, selectively opens the anhydride ring to form the mono-methyl ester of 1,1-cyclohexanediacetic acid.

  • Curtius Rearrangement: The free carboxylic acid of the monoester is converted into an acyl azide. This is typically achieved by first forming an acyl chloride (e.g., with thionyl chloride), followed by reaction with sodium azide (NaN₃).[11] Upon heating, the acyl azide undergoes the Curtius rearrangement, losing N₂ gas to form an isocyanate intermediate.[10][11]

  • Final Hydrolysis: The isocyanate is hydrolyzed with aqueous acid (e.g., HCl), which also hydrolyzes the methyl ester, to yield gabapentin hydrochloride. The free amino acid is then liberated, typically using an ion-exchange resin, and purified by crystallization.

Analytical Protocol: Radioligand Binding Assay

To quantify the binding affinity (Kd) of gabapentin for its target, a radioligand saturation binding assay is a standard and robust method.

G Start Prepare Membrane (with α2δ-1 subunit) Step1 Incubation Step - Add varying [³H]Gabapentin - Add excess unlabeled Gabapentin (for non-specific binding) - Incubate at 4°C Start->Step1 Mixture Incubation Mixture Step1->Mixture Step2 Separation Step - Rapid vacuum filtration through glass fiber filters Mixture->Step2 Filter Filters with bound ligand Step2->Filter Step3 Quantification Step - Add scintillation cocktail - Measure radioactivity via liquid scintillation counting Filter->Step3 Data Counts Per Minute (CPM) Data Step3->Data Step4 Analysis Step - Calculate Specific Binding - Perform Scatchard or non-linear regression analysis Data->Step4 End Determine Kd and Bmax Step4->End

Figure 5: Workflow for determining gabapentin binding affinity.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the α2δ-1 subunit.

  • Incubation: In a series of tubes, incubate the membrane preparation with increasing concentrations of radiolabeled gabapentin (e.g., [³H]Gabapentin). A parallel set of tubes should also be prepared containing an additional large excess of unlabeled gabapentin to determine non-specific binding.

  • Separation: After incubation reaches equilibrium, rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound [³H]Gabapentin.

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding (counts from tubes with excess unlabeled ligand) from the total binding. Plot the specific binding against the concentration of [³H]Gabapentin. Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Conclusion

2-(1-Aminocyclohexyl)acetic acid, or gabapentin, is a critical therapeutic agent whose identity, synthesis, and mechanism of action are well-characterized. Its primary relationship to its name is one of chemical nomenclature. The synthesis of this molecule can be achieved through robust, scalable methods such as the Hofmann rearrangement, which represents an improvement over the original Goedecke synthesis. The therapeutic efficacy of gabapentin is derived from its specific, high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, a mechanism that effectively reduces neuronal hyperexcitability. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a detailed technical resource for professionals engaged in the research, development, and manufacturing of this important pharmaceutical compound.

References

In-Depth Technical Guide: Chemical Stability and Degradation of 2-(1-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Aminocyclohexyl)acetic acid, also known as Gabapentin Impurity C, is a molecule of significant interest in the pharmaceutical industry, primarily due to its association with the widely used anticonvulsant and analgesic drug, gabapentin. As a known impurity, understanding its chemical stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of gabapentin-containing drug products. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of 2-(1-Aminocyclohexyl)acetic acid, including its degradation pathways and the analytical methodologies employed for its assessment.

The stability of a drug substance and its impurities is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are intentionally conducted to identify potential degradation products and pathways, which is essential for the development and validation of stability-indicating analytical methods. While specific quantitative stability data for 2-(1-Aminocyclohexyl)acetic acid is limited in publicly available literature, this guide synthesizes information from studies on its parent compound, gabapentin, and general principles of pharmaceutical degradation to provide a robust understanding of its likely behavior under stress conditions.

Chemical Properties

A foundational understanding of the physicochemical properties of 2-(1-Aminocyclohexyl)acetic acid is essential for interpreting its stability profile.

PropertyValueReference
Chemical Name 2-(1-Aminocyclohexyl)acetic acidN/A
Synonyms Gabapentin Impurity C, (1-Aminocyclohexyl)acetic acid[1]
CAS Number 37631-92-8[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance Solid
Solubility Information not widely available, but likely soluble in aqueous solutions.N/A

Forced Degradation and Stability Profile

Forced degradation studies are a regulatory requirement to demonstrate the specificity of stability-indicating methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation. The following sections detail the expected stability of 2-(1-Aminocyclohexyl)acetic acid under various stress conditions, largely inferred from the behavior of gabapentin.

Summary of Stability under Stress Conditions

The following table summarizes the anticipated degradation behavior of 2-(1-Aminocyclohexyl)acetic acid under different stress conditions. The extent of degradation is a qualitative assessment based on typical outcomes of forced degradation studies for similar pharmaceutical compounds.

Stress ConditionReagent/ParametersExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C, 24 hoursPotential for degradation
Base Hydrolysis 0.1 M NaOH, 60°C, 24 hoursSignificant degradation expected
Oxidative Degradation 3% H₂O₂, Room Temperature, 24 hoursSignificant degradation expected
Thermal Degradation 80°C, 72 hoursPotential for degradation
Photodegradation ICH Q1B conditions (UV/Vis light)Potential for degradation
Degradation Pathways

The primary degradation pathway for gabapentin, and likely for 2-(1-Aminocyclohexyl)acetic acid, is intramolecular cyclization. Under thermal or pH stress, the amino group can nucleophilically attack the carboxylic acid group, leading to the formation of a lactam and the elimination of a water molecule.

2-(1-Aminocyclohexyl)acetic acid 2-(1-Aminocyclohexyl)acetic acid Lactam Formation Lactam Formation 2-(1-Aminocyclohexyl)acetic acid->Lactam Formation Heat, pH Degradation Product (Lactam) Degradation Product (Lactam) Lactam Formation->Degradation Product (Lactam)

Inferred primary degradation pathway of 2-(1-Aminocyclohexyl)acetic acid.

Other potential degradation pathways under oxidative conditions could involve reactions at the amino group or the cyclohexyl ring, though these are generally less common for this class of compounds.

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative protocols for conducting forced degradation studies on 2-(1-Aminocyclohexyl)acetic acid. These are based on established practices for pharmaceutical stability testing.

General Sample Preparation

Accurately weigh approximately 10 mg of 2-(1-Aminocyclohexyl)acetic acid and transfer to a suitable volumetric flask. Dissolve in a minimal amount of a suitable solvent (e.g., water or methanol) and dilute to the mark with the respective stressor solution to achieve a final concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • Stressor Solution: 0.1 M Hydrochloric Acid.

  • Procedure:

    • Prepare the sample solution as described in section 4.1 using 0.1 M HCl as the diluent.

    • Reflux the solution at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

    • Prepare a blank solution using the same procedure without the active substance.

Base Hydrolysis
  • Stressor Solution: 0.1 M Sodium Hydroxide.

  • Procedure:

    • Prepare the sample solution as described in section 4.1 using 0.1 M NaOH as the diluent.

    • Reflux the solution at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

    • Prepare a blank solution using the same procedure without the active substance.

Oxidative Degradation
  • Stressor Solution: 3% Hydrogen Peroxide.

  • Procedure:

    • Prepare the sample solution as described in section 4.1 using 3% H₂O₂ as the diluent.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

    • Prepare a blank solution using the same procedure without the active substance.

Thermal Degradation
  • Procedure (Solid State):

    • Place approximately 10 mg of the solid compound in a clear glass vial.

    • Keep the vial in a thermostatically controlled oven at 80°C for 72 hours.

    • After the exposure period, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Procedure (Solution State):

    • Prepare a solution of the compound in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.

    • Keep the solution in a sealed vial in a thermostatically controlled oven at 80°C for 72 hours.

    • Cool the solution and dilute to a suitable concentration with mobile phase for HPLC analysis.

Photodegradation
  • Procedure:

    • Expose the solid compound and a 1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Maintain a parallel set of samples (solid and solution) protected from light as dark controls.

    • After the exposure period, prepare the samples for HPLC analysis as described previously.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare solutions of 2-(1-Aminocyclohexyl)acetic acid Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photodegradation (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Data Quantitative Data (% Degradation) HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway

General experimental workflow for forced degradation studies.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of 2-(1-Aminocyclohexyl)acetic acid and the increase in its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Representative HPLC Method
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient elution mode.
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. Alternatively, a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used for universal detection.
Injection Volume 10-20 µL
Column Temperature 25-30°C
Method Validation

Any stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The chemical stability and degradation profile of 2-(1-Aminocyclohexyl)acetic acid is a critical aspect of ensuring the quality and safety of gabapentin drug products. While direct, quantitative stability data for this specific impurity is scarce, a thorough understanding can be extrapolated from the well-documented behavior of its parent compound, gabapentin. The primary degradation mechanism is anticipated to be intramolecular cyclization to form a lactam, particularly under basic and thermal stress conditions. Oxidative degradation is also a potential pathway.

The development and validation of a robust, stability-indicating analytical method, typically using HPLC, is essential for monitoring the levels of this impurity and any of its degradation products. The experimental protocols and analytical considerations outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively assess and control the stability of 2-(1-Aminocyclohexyl)acetic acid in pharmaceutical development and manufacturing. Further studies focusing specifically on the forced degradation of this impurity would be beneficial to generate precise quantitative data and confirm its degradation pathways.

References

The Hydrochloride Salt Form in Aminocyclohexyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of active pharmaceutical ingredients (APIs) into salt forms is a critical step in drug development, aimed at optimizing the physicochemical and pharmacokinetic properties of a drug candidate. For aminocyclohexyl compounds, a class of molecules with broad therapeutic potential, the hydrochloride (HCl) salt form is frequently employed to enhance their suitability for clinical applications. This technical guide provides an in-depth analysis of the hydrochloride salt form in aminocyclohexyl compounds, covering key physicochemical properties, experimental protocols for synthesis and analysis, and the underlying mechanisms of action.

The Rationale for Hydrochloride Salt Formation

Aminocyclohexyl compounds, which feature a primary, secondary, or tertiary amine on a cyclohexane ring, are often basic and may exhibit suboptimal properties in their free base form, such as poor solubility and stability. The formation of a hydrochloride salt addresses these challenges through several key mechanisms:

  • Enhanced Solubility and Dissolution Rate: The ionic nature of the hydrochloride salt significantly increases the aqueous solubility of the parent aminocyclohexyl compound. This is crucial for oral dosage forms, as higher solubility generally leads to a faster dissolution rate in the gastrointestinal tract, a prerequisite for drug absorption.

  • Improved Stability: The protonation of the amine group to form the ammonium salt in the hydrochloride form protects it from oxidative degradation.[1] This enhanced chemical stability translates to a longer shelf life and more consistent potency of the drug product.

  • Increased Bioavailability: By improving solubility and stability, the hydrochloride salt form can lead to higher and more reproducible oral bioavailability compared to the free base.[2] For instance, studies on ambroxol, a mucolytic agent with an aminocyclohexanol core, have demonstrated the good bioavailability of its hydrochloride salt.[3][4][5][6]

  • Favorable Solid-State Properties: Hydrochloride salts of aminocyclohexyl compounds often exhibit desirable solid-state properties, such as crystallinity, which facilitates purification, handling, and formulation into solid dosage forms like tablets and capsules.[1] In contrast, the free base may exist as an oil or a less stable solid form.[7]

Physicochemical Properties: A Comparative Overview

While comprehensive quantitative data directly comparing the physicochemical properties of a wide range of aminocyclohexyl free bases and their corresponding hydrochloride salts is not extensively available in the public domain, the following table summarizes the expected and, where available, reported differences. The data for trans-4-aminocyclohexanol is qualitative, indicating its solubility in water.[8][9][10]

PropertyAminocyclohexyl Free BaseAminocyclohexyl Hydrochloride SaltRationale for Difference
Aqueous Solubility Generally low to moderate. (e.g., trans-4-Aminocyclohexanol is soluble in water)[8][9][10]Generally highThe ionic nature of the salt leads to stronger interactions with polar water molecules.
Stability More susceptible to oxidative degradation of the amine group.More stable due to the protonation of the amine group, which reduces its reactivity.[1]
Hygroscopicity Variable, can be hygroscopic.Generally less hygroscopic than the free base due to a more stable crystal lattice.
Melting Point Variable.Typically higher than the corresponding free base.Stronger ionic interactions in the crystal lattice of the salt require more energy to overcome.
Oral Bioavailability Generally lower and more variable.Generally higher and more consistent.[2] (e.g., Ambroxol HCl)[3][4][5][6]Improved solubility and dissolution lead to more efficient absorption in the gastrointestinal tract.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and analysis of aminocyclohexyl hydrochloride salts.

Synthesis of trans-4-Aminocyclohexylacetic Acid Ethyl Ester Hydrochloride

This protocol describes a common method for the preparation of an aminocyclohexyl hydrochloride salt from its corresponding tert-butoxycarbonyl (Boc)-protected precursor.

Materials:

  • Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

  • Acetonitrile

  • Dry hydrogen chloride gas

Procedure:

  • Charge a round-bottomed flask with ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate (1 equivalent) and acetonitrile.

  • Stir the mixture at room temperature (25-30°C).

  • Purge the solution with dry hydrogen chloride gas until the reaction mass is saturated.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, distill off the solvent under vacuum, maintaining the temperature below 45°C to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent, such as acetonitrile, to yield pure ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.[3]

Characterization of Aminocyclohexyl Hydrochloride Salts

Differential Scanning Calorimetry (DSC):

DSC is used to determine the melting point and thermal transitions of the salt.

  • Accurately weigh 3-5 mg of the aminocyclohexyl hydrochloride salt into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the thermogram, from which the melting point can be determined.

Powder X-Ray Diffraction (PXRD):

PXRD is used to confirm the crystalline nature of the salt and to identify its polymorphic form.

  • Pack the aminocyclohexyl hydrochloride salt powder into a sample holder.

  • Place the sample holder in the PXRD instrument.

  • Expose the sample to a monochromatic X-ray beam.

  • Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • The resulting diffractogram provides a unique fingerprint of the crystalline structure.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of aminocyclohexyl hydrochloride salts.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and methanol). The pH is typically adjusted to be acidic.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a suitable wavelength (e.g., 248 nm).[11]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled.

Procedure:

  • Prepare a standard solution of the aminocyclohexyl hydrochloride reference standard of known concentration in a suitable diluent.

  • Prepare a sample solution of the synthesized salt at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the retention time of the main peak in the sample chromatogram to that of the standard to confirm identity.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12][13]

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[11][14][15][16][17]

Acid Hydrolysis:

  • Dissolve the aminocyclohexyl hydrochloride salt in 0.1 N HCl.

  • Reflux the solution for a specified period (e.g., 30 minutes at 60°C).[14]

  • Neutralize the solution and analyze by HPLC.

Base Hydrolysis:

  • Dissolve the salt in 0.1 N NaOH.

  • Reflux the solution for a specified period (e.g., 30 minutes at 60°C).[14]

  • Neutralize the solution and analyze by HPLC.

Oxidative Degradation:

  • Dissolve the salt in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a specified period.

  • Analyze the solution by HPLC.

Thermal Degradation:

  • Expose the solid salt to dry heat (e.g., 60-80°C) for a specified period.

  • Dissolve the sample and analyze by HPLC.

Photodegradation:

  • Expose the solid salt or a solution of the salt to UV and visible light in a photostability chamber.

  • Analyze the sample by HPLC.

Signaling Pathways and Mechanisms of Action

Certain aminocyclohexyl derivatives have been investigated for their antiarrhythmic properties. These compounds often act as Class I antiarrhythmic drugs, which function by blocking voltage-gated sodium channels in the heart.[18][19]

Mechanism of Action of Aminocyclohexyl-based Class I Antiarrhythmics

Class I antiarrhythmic agents target the fast sodium channels (Nav1.5) in cardiomyocytes.[1][20][21][22][23] By blocking these channels, they reduce the rate of depolarization (Phase 0) of the cardiac action potential. This leads to a decrease in conduction velocity and an increase in the effective refractory period, thereby suppressing tachyarrhythmias.

Signaling_Pathway Nav1_5 Voltage-gated Sodium Channel (Nav1.5) Na_ion_in Na+ K_channel Potassium Channel Ca_channel Calcium Channel Na_ion_out Na+ Na_ion_out->Nav1_5 Influx Aminocyclohexyl_HCl Aminocyclohexyl Compound (HCl Salt) Aminocyclohexyl_HCl->Nav1_5 Blocks Depolarization Depolarization (Phase 0) Na_ion_in->Depolarization Initiates Action_Potential Action Potential Propagation Depolarization->Action_Potential Leads to Arrhythmia Tachyarrhythmia Action_Potential->Arrhythmia (Abnormal) Can cause Workflow start Start: Boc-protected Aminocyclohexyl Compound synthesis Synthesis: Deprotection and Salt Formation (e.g., with HCl in Acetonitrile) start->synthesis isolation Isolation: Solvent Evaporation and Crude Product Collection synthesis->isolation purification Purification: Recrystallization isolation->purification characterization Characterization: - DSC (Melting Point) - PXRD (Crystallinity) purification->characterization purity_analysis Purity Analysis: HPLC characterization->purity_analysis end End: Pure Aminocyclohexyl Hydrochloride Salt purity_analysis->end

References

Methodological & Application

Synthesis Protocol for 2-(1-Aminocyclohexyl)acetic acid hydrochloride: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A detailed, experimentally validated synthesis protocol for 2-(1-Aminocyclohexyl)acetic acid hydrochloride is not publicly available in the searched scientific literature and patent databases. While synthesis methods for structurally related compounds, such as trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride and the anticonvulsant drug Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), are well-documented, a specific and reproducible protocol for the target compound, this compound (CAS Number: 37631-99-5), could not be located.

The synthesis of analogous compounds often involves multi-step procedures. For instance, the preparation of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride frequently starts from 4-nitrophenylacetic acid and proceeds through a catalytic hydrogenation process. Similarly, various synthetic routes for Gabapentin have been established, one of which involves the intermediate 1-(nitromethyl)cyclohexyl acetic acid. However, direct adaptation of these methods for the synthesis of this compound cannot be provided without experimental validation.

Due to the absence of a published and verified synthesis protocol, the generation of a detailed application note, a table of quantitative data (e.g., reaction yields, reagent quantities), and a specific experimental workflow diagram, as requested, is not possible at this time.

For researchers, scientists, and drug development professionals interested in this specific molecule, custom synthesis by a specialized chemical provider may be a viable option. Alternatively, further research into novel synthetic methodologies would be required to develop a reliable protocol.

It is recommended to consult chemical suppliers who list this compound in their catalogs for any available technical data sheets or to inquire about custom synthesis possibilities. Direct investigation of chemical synthesis literature for novel routes to substituted cyclohexyl amino acids may also provide insights for developing a potential synthetic pathway.

Application of 2-(1-Aminocyclohexyl)acetic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, constrain peptide conformation, and improve biological activity. 2-(1-Aminocyclohexyl)acetic acid, a cyclic β-amino acid, offers a unique structural scaffold to induce specific secondary structures in peptides, making it a valuable building block for creating novel peptidomimetics. Its cyclohexyl group provides steric bulk and lipophilicity, which can influence peptide folding and membrane permeability. This document provides detailed application notes and experimental protocols for the successful incorporation of 2-(1-Aminocyclohexyl)acetic acid into peptides using solid-phase peptide synthesis (SPPS).

Data Presentation

While specific quantitative data for the coupling efficiency of 2-(1-Aminocyclohexyl)acetic acid is not extensively published, the following tables provide expected values based on studies with structurally similar sterically hindered and cyclic β-amino acids. Optimization of coupling conditions is recommended to achieve desired yields.

Table 1: Expected Coupling Efficiency of Fmoc-2-(1-Aminocyclohexyl)acetic acid with Various Reagents.

Coupling ReagentActivating AgentBaseTypical Coupling Time (h)Expected Coupling Yield (%)
HATUN/ADIPEA2 - 490 - 98
HBTUN/ADIPEA2 - 485 - 95
DICHOBtN/A4 - 680 - 90
PyBOPN/ADIPEA2 - 490 - 97

Table 2: Predicted ¹H NMR Chemical Shifts for the 2-(1-Aminocyclohexyl)acetic acid Moiety within a Peptide Chain.

Note: Chemical shifts are highly dependent on the solvent and the surrounding amino acid sequence. These are approximate ranges.

ProtonPredicted Chemical Shift Range (ppm)
α-CH₂2.2 - 2.8
Cyclohexyl CH₂ (axial)1.0 - 1.5
Cyclohexyl CH₂ (equatorial)1.6 - 2.0
NH7.5 - 8.5

Table 3: Expected Mass Spectrometric Fragmentation of a Peptide Containing 2-(1-Aminocyclohexyl)acetic acid.

Fragmentation patterns are influenced by the entire peptide sequence and the mass spectrometer settings.

Ion TypeDescriptionExpected Observation
b- and y-ionsBackbone fragmentation at the amide bonds flanking the 2-(1-aminocyclohexyl)acetic acid residue.A mass difference corresponding to the residue mass of 2-(1-aminocyclohexyl)acetic acid (C₈H₁₃NO) will be observed in the b- and y-ion series.
Internal FragmentsFragmentation within the cyclohexyl ring.Possible, but generally less intense than backbone fragmentation. May involve loss of hydrocarbon fragments from the ring.
Immonium IonCharacteristic fragment ion for the amino acid.An immonium ion corresponding to the aminocyclohexyl portion may be observed.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and may require optimization for specific peptide sequences.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-2-(1-Aminocyclohexyl)acetic acid

Materials:

  • Fmoc-protected amino acids

  • Fmoc-2-(1-Aminocyclohexyl)acetic acid

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of Fmoc-2-(1-Aminocyclohexyl)acetic acid:

    • In a separate vial, dissolve Fmoc-2-(1-Aminocyclohexyl)acetic acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of the cyclic β-amino acid.

    • Monitoring the coupling reaction: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. Further structural characterization can be performed using NMR spectroscopy.

Protocol 2: Quality Control of Peptides Containing 2-(1-Aminocyclohexyl)acetic acid

1. RP-HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: The retention time will be influenced by the overall hydrophobicity of the peptide, with the cyclohexyl group contributing to increased retention. Purity is determined by integrating the area of the main peak.

2. Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Determine the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass.

  • Tandem MS (MS/MS): Fragment the parent ion to confirm the peptide sequence. The presence of a mass difference corresponding to the 2-(1-Aminocyclohexyl)acetic acid residue in the b- and y-ion series will confirm its incorporation and position.

3. NMR Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).

  • Experiments: Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, HSQC).

  • Analysis: The characteristic signals of the cyclohexyl protons (typically in the 1.0-2.0 ppm range) and the α-methylene protons (around 2.2-2.8 ppm) can confirm the presence of the 2-(1-Aminocyclohexyl)acetic acid residue. NOESY/ROESY spectra can provide information on the conformation of the peptide and the spatial proximity of the cyclohexyl group to other residues.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling of 2-(1-Aminocyclohexyl)acetic acid deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 elongation Chain Elongation deprotection2->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage & Deprotection final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry purification->ms nmr NMR Spectroscopy purification->nmr final_product Pure Peptide ms->final_product nmr->final_product logical_relationship start Peptide Design with 2-(1-Aminocyclohexyl)acetic acid spps Solid-Phase Peptide Synthesis start->spps Incorporate for structural constraint purification Purification (RP-HPLC) spps->purification Crude Peptide characterization Characterization (MS, NMR) purification->characterization Purified Peptide bioactivity Biological Activity Screening characterization->bioactivity Confirmed Structure

Application Notes and Protocols for 2-(1-Aminocyclohexyl)acetic acid in Pharmaceutical Intermediate Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1-Aminocyclohexyl)acetic acid and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Detailed protocols for the synthesis of Gabapentin and Cariprazine are provided, along with a summary of the mechanism of action of Gabapentin.

Introduction

2-(1-Aminocyclohexyl)acetic acid is a crucial building block in medicinal chemistry, primarily recognized for its role as a direct precursor to the anticonvulsant and neuropathic pain agent, Gabapentin.[1] Its structural analog, trans-2-(4-Aminocyclohexyl)acetic acid, serves as a key intermediate in the synthesis of the antipsychotic drug Cariprazine. The cyclohexane ring provides a rigid scaffold that is synthetically versatile for the development of various therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-Aminocyclohexyl)acetic acid is presented in the table below.

PropertyValueReference
IUPAC Name 2-(1-aminocyclohexyl)acetic acid[1]
CAS Number 37631-92-8[1]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Appearance Solid[2]
SMILES NC1(CC(=O)O)CCCCC1[1]
InChI InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11)[1]

Application in Gabapentin Synthesis

2-(1-Aminocyclohexyl)acetic acid is a direct precursor to Gabapentin. The most common industrial synthesis involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide.

Synthesis Workflow for Gabapentin

The following diagram illustrates the synthetic pathway from 1,1-cyclohexanediacetic acid to Gabapentin.

Gabapentin_Synthesis A 1,1-Cyclohexanediacetic Acid B 1,1-Cyclohexanediacetic Acid Anhydride A->B Acetic Anhydride C 1,1-Cyclohexanediacetic Acid Monoamide B->C Ammonia D Gabapentin C->D Hofmann Rearrangement

Synthetic pathway for Gabapentin.
Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement

This protocol is a composite of procedures described in various patents.[3][4][5][6] Researchers should optimize conditions based on their specific laboratory setup.

Step 1: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

  • In a suitable reactor, suspend 1,1-cyclohexanediacetic acid in toluene.

  • Heat the suspension to approximately 80°C and add acetic anhydride dropwise over 2-3 hours to form the anhydride.[7]

  • After the reaction is complete, distill off the excess acetic anhydride and toluene under reduced pressure.

  • In a separate reactor, prepare an aqueous solution of ammonia (25-35%).

  • Slowly add the crude 1,1-cyclohexanediacetic acid anhydride to the ammonia solution while maintaining the temperature between 10-25°C.[7]

  • After the addition is complete, separate the aqueous phase containing the 1,1-cyclohexanediacetic acid monoamide.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1,1-cyclohexanediacetic acid monoamide.

Step 2: Hofmann Rearrangement to Gabapentin

  • Prepare an alkaline aqueous solution of 1,1-cyclohexanediacetic acid monoamide by dissolving it in an aqueous solution of sodium hydroxide.

  • In a separate vessel, prepare a cooled (typically -5°C to 5°C) aqueous solution of sodium hypohalite (e.g., sodium hypobromite or sodium hypochlorite) and sodium hydroxide.[5]

  • Slowly add the monoamide solution to the hypohalite solution, maintaining the low temperature.[5]

  • After the reaction is complete, neutralize the mixture with an acid (e.g., hydrochloric acid).

  • Extract the aqueous solution with a suitable organic solvent (e.g., a higher aliphatic alcohol like butanol) to isolate Gabapentin.[6]

  • The product can be further purified by crystallization.

Quantitative Data from Literature

The following table summarizes representative yields reported in patent literature. Actual yields may vary depending on the specific conditions and scale of the reaction.

StepProductReported YieldReference
Preparation of CDMA1,1-Cyclohexanediacetic Acid Monoamide80.8%[8]
Hofmann RearrangementGabapentinNot explicitly stated in a single source, but the overall process is described as high-yield.[9]

Application in Cariprazine Synthesis

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a key starting material for the synthesis of the antipsychotic drug Cariprazine.

Synthesis Workflow for a Key Cariprazine Intermediate

The following diagram illustrates the initial steps in a reported synthesis of Cariprazine, starting from trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride.

Cariprazine_Intermediate_Synthesis A trans-(4-Amino-cyclohexyl)-acetic acid ethyl ester hydrochloride B trans-4-Aminocyclohexyl acetic acid A->B Hydrolysis (NaOH, HCl) C trans-4-{[(Dimethylamino)carbonyl]amino} cyclohexyl)acetic acid B->C Dimethylcarbamoyl chloride, NaHCO3

Initial steps in a Cariprazine synthesis.
Experimental Protocol: Synthesis of a Cariprazine Intermediate

This protocol is based on a reported industrial process.[10]

Step 1: Hydrolysis of trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride

  • Charge a flask with trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride (2.21 g), methanol (10 ml), and 6N sodium hydroxide solution (5 ml).

  • Stir the mixture for 2 hours.

  • Evaporate the methanol under vacuum.

  • Cool the residue to 0-5°C and add 6N hydrochloric acid (3 ml) dropwise.

  • Stir the resulting suspension for 30 minutes.

  • Filter the product, and dry under vacuum at 45°C to a constant weight to yield trans-4-aminocyclohexyl acetic acid. (Yield: 32%).

Step 2: Formation of (trans-4{[(dimethylamino)carbonyl]amino}cyclohexyl)-acetic acid

  • Charge a flask with water (33 ml) and trans-4-aminocyclohexyl-acetic acid hydrochloride (1.90 g).

  • Add sodium bicarbonate (3.36 g) to the solution.

  • Cool the resulting solution to 0-5°C and add dimethyl-carbamoyl chloride (1.40 ml) dropwise.

  • Stir the reaction mixture for 30 minutes at this temperature, and then for 2 hours at 20-25°C.

  • Cool the reaction mixture again to 0-5°C and add 6N hydrochloric acid (7.5 ml) dropwise to precipitate the product.

Mechanism of Action of Gabapentin (Final Product)

While 2-(1-Aminocyclohexyl)acetic acid is a synthetic intermediate, the final product, Gabapentin, has a well-defined mechanism of action. It does not directly interact with GABA receptors but exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[11][12] This interaction reduces the release of excitatory neurotransmitters, such as glutamate.[11]

Signaling Pathway of Gabapentin

The following diagram illustrates the proposed mechanism of action of Gabapentin at the presynaptic terminal.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to

Mechanism of action of Gabapentin.

Conclusion

2-(1-Aminocyclohexyl)acetic acid and its derivatives are indispensable intermediates in the pharmaceutical industry, enabling the synthesis of important drugs like Gabapentin and Cariprazine. The synthetic routes, while established, offer opportunities for process optimization and the development of novel analogs. Understanding the detailed experimental protocols and the mechanism of action of the final products is crucial for researchers in the field of drug discovery and development.

References

Application Note: HPLC Analytical Method for the Purity Determination of 2-(1-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Aminocyclohexyl)acetic acid, also known as Gabapentin Impurity C, is a related substance of the active pharmaceutical ingredient (API) Gabapentin.[1] The accurate determination of its purity is crucial for quality control in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(1-Aminocyclohexyl)acetic acid.

Due to the lack of a significant UV-absorbing chromophore in its structure, the detection of 2-(1-Aminocyclohexyl)acetic acid and its potential impurities can be challenging using conventional UV detectors.[2][3] This protocol outlines a reversed-phase HPLC method coupled with a Charged Aerosol Detector (CAD) for sensitive and reliable quantification. Alternatively, a UV detector set at a low wavelength can be utilized, although with potentially lower sensitivity.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of 2-(1-Aminocyclohexyl)acetic acid.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD). A UV detector can be used as an alternative.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]

  • Chemicals and Reagents:

    • 2-(1-Aminocyclohexyl)acetic acid reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (or Phosphoric acid for non-MS compatible methods).[5]

    • Water (HPLC grade or ultrapure).

2. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters. These may be adjusted to optimize separation for specific systems and impurity profiles.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or UV at 205 nm[6]

Table 1: Recommended HPLC Chromatographic Conditions.

Table 2: Example Gradient Elution Program.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

3. Preparation of Solutions

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of 2-(1-Aminocyclohexyl)acetic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the 2-(1-Aminocyclohexyl)acetic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters and Acceptance Criteria.

5. Data Analysis and Purity Calculation

The purity of the 2-(1-Aminocyclohexyl)acetic acid sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phase system_setup HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample system_suitability System Suitability Test prep_standard->system_suitability sample_injection Inject Sample Solutions prep_sample->sample_injection system_setup->system_suitability system_suitability->sample_injection If Passes data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation final_report Final Report purity_calculation->final_report

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Aminocyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. For aminocyclohexyl compounds, which are prevalent motifs in pharmaceuticals and biologically active molecules, NMR provides critical insights into their stereochemistry, conformation, and purity. The orientation of the amino group and other substituents on the cyclohexane ring significantly influences the biological activity, making unambiguous stereochemical assignment essential.

This document provides detailed application notes and experimental protocols for the characterization of aminocyclohexyl compounds using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques. These methods allow for the determination of covalent structure, relative stereochemistry, and through-space interactions, providing a comprehensive understanding of the molecular architecture.

General Workflow for NMR Characterization

The structural characterization of aminocyclohexyl compounds by NMR typically follows a systematic workflow. This involves initial analysis of 1D spectra to identify the types and number of protons and carbons, followed by a series of 2D experiments to establish connectivity and stereochemistry.

G cluster_0 NMR Analysis Workflow cluster_1 2D NMR Techniques SamplePrep Sample Preparation OneD_NMR 1D NMR (1H, 13C, DEPT) SamplePrep->OneD_NMR Acquire Spectra TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR Initial Assessment Data_Analysis Data Analysis & Interpretation TwoD_NMR->Data_Analysis Acquire Correlation Spectra COSY COSY TwoD_NMR->COSY NOESY NOESY/ROESY TwoD_NMR->NOESY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Assign Signals & Determine Structure

Caption: General workflow for NMR-based structural elucidation.

One-Dimensional (1D) NMR Analysis: ¹H and ¹³C NMR

¹H NMR Spectroscopy

Proton (¹H) NMR is the initial and most fundamental NMR experiment. It provides information on the chemical environment, number, and connectivity of protons in a molecule. For aminocyclohexyl compounds, the chemical shifts (δ) and coupling constants (J) of the methine protons attached to the carbon atoms bearing the amino and other functional groups are particularly informative for determining stereochemistry.

The orientation of a proton (axial or equatorial) on the cyclohexane ring significantly affects its chemical shift. Generally, axial protons are more shielded and resonate at a lower frequency (upfield) compared to their equatorial counterparts.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shift of each carbon is sensitive to its local electronic environment and substitution pattern. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

Quantitative Data for Aminocyclohexyl Compounds

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for cis- and trans-4-aminocyclohexanol. These values can serve as a reference for the characterization of related aminocyclohexyl derivatives.

Table 1: ¹H NMR Chemical Shift Data (ppm) for 4-Aminocyclohexanol Isomers

Protoncis-4-Aminocyclohexanol (in D₂O)trans-4-Aminocyclohexanol (in D₂O)Key Distinguishing Features
H-1 (CH-OH)~3.96 (m)~3.58 (m)The equatorial H-1 proton in the cis isomer is deshielded (higher ppm) compared to the axial H-1 proton in the trans isomer.[1]
H-4 (CH-NH₂)~3.20 (m)~2.65 (m)The equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[1]
Cyclohexyl H1.20-2.00 (m)1.00-2.10 (m)The cyclohexane ring protons appear as a complex set of multiplets.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for 4-Aminocyclohexanol Isomers

Carboncis-4-Aminocyclohexanol (in D₂O)trans-4-Aminocyclohexanol (in D₂O)Key Distinguishing Features
C-1 (CH-OH)~65.0~68.0The chemical shift of C-1 is influenced by the orientation of the hydroxyl group.[1]
C-4 (CH-NH₂)~48.0~49.5The chemical shift of C-4 is sensitive to the stereochemistry of the amino group.[1]
C-2, C-6~32.5~35.0
C-3, C-5~30.0~31.0

Note: Chemical shifts can vary depending on the solvent and concentration.

The key to distinguishing between stereoisomers often lies in the proton-proton coupling constants (J-values). In cyclohexane systems, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

  • trans-Isomer (diequatorial substituents): The methine protons (e.g., H-1 and H-4) are axial. This results in large axial-axial (³Jₐₐ) couplings with adjacent axial protons, typically in the range of 10-13 Hz.[1]

  • cis-Isomer (axial/equatorial substituents): This conformation leads to smaller axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings, generally in the range of 2-5 Hz.[1]

Two-Dimensional (2D) NMR Analysis

2D NMR experiments provide correlational information between nuclei, which is crucial for unambiguously assigning signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds. This is fundamental for establishing the proton connectivity within the cyclohexane ring and any side chains.

Caption: COSY correlations establish through-bond proton connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are directly bonded.[2] This is the most powerful technique for determining the relative stereochemistry of aminocyclohexyl compounds. For example, a NOE correlation between two protons on the same face of the cyclohexane ring (e.g., both axial or both equatorial and 1,3-diaxial) provides definitive evidence of their relative orientation.

cluster_0 NOESY for Stereochemistry Axial-Axial 1,3-Diaxial Protons Stereochemistry Relative Stereochemistry Axial-Axial->Stereochemistry Strong NOE Axial-Equatorial Axial-Equatorial Protons Axial-Equatorial->Stereochemistry Weak/No NOE

Caption: Logic of stereochemistry determination using NOESY.
HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This is essential for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH). This experiment is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

Experimental Protocols

Accurate and reproducible NMR data depend on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the aminocyclohexyl compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or water (D₂O).[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.

1D NMR Acquisition Protocol
Parameter¹H NMR¹³C NMR
Pulse Programzg30zgpg30
Number of Scans (ns)16-641024-4096
Relaxation Delay (d1)1-2 s2 s
Acquisition Time (aq)2-4 s1-2 s
Spectral Width (sw)12-16 ppm200-240 ppm
2D NMR Acquisition Protocols

COSY (¹H-¹H Correlation Spectroscopy)

ParameterTypical Value
Pulse Programcosygpqf
Number of Scans (ns)2-8
Increments in F1 (td1)256-512
Relaxation Delay (d1)1.5-2.0 s

NOESY (Nuclear Overhauser Effect Spectroscopy)

ParameterTypical Value for Small Molecules
Pulse Programnoesygpph
Number of Scans (ns)8-16
Increments in F1 (td1)256-400
Relaxation Delay (d1)1.5-2.0 s
Mixing Time (d8)0.5-1.0 s[3]

HSQC (Heteronuclear Single Quantum Coherence)

ParameterTypical Value
Pulse Programhsqcedetgpsisp2.2
Number of Scans (ns)2-4
Increments in F1 (td1)128-256
Relaxation Delay (d1)1.5 s
¹JCH Coupling Constant145 Hz

HMBC (Heteronuclear Multiple Bond Correlation)

ParameterTypical Value
Pulse Programhmbcgplpndqf
Number of Scans (ns)4-16
Increments in F1 (td1)256-400
Relaxation Delay (d1)1.5-2.0 s
Long-range JCH Coupling8 Hz

Conclusion

The suite of NMR spectroscopy techniques described in these application notes provides a powerful and comprehensive toolkit for the detailed characterization of aminocyclohexyl compounds. By systematically applying 1D and 2D NMR experiments, researchers can confidently determine the chemical structure, including the relative stereochemistry, of these important molecular scaffolds. The provided protocols offer a starting point for obtaining high-quality NMR data, which is fundamental for advancing research and development in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for 2-(1-Aminocyclohexyl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Aminocyclohexyl)acetic acid, widely known as gabapentin, is a crucial molecule in drug discovery, primarily recognized for its therapeutic success as an anticonvulsant and analgesic.[1] Its unique mechanism of action, targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), has made it a valuable scaffold for the development of new therapeutics.[1][2] These application notes provide a comprehensive overview of the use of 2-(1-aminocyclohexyl)acetic acid in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.

Chemical and Physical Properties

The foundational chemical and physical properties of 2-(1-aminocyclohexyl)acetic acid are summarized below, providing essential information for its handling and use in experimental settings.

PropertyValueReference
IUPAC Name 2-[1-(Aminomethyl)cyclohexyl]acetic acid[3]
Synonyms Gabapentin, Neurontin[1]
CAS Number 60142-96-3[3]
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [3]
Form Solid
Melting Point 164-169 °C[4]
Solubility Soluble in water[5]

Core Application: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The primary mechanism of action of 2-(1-aminocyclohexyl)acetic acid and its derivatives is the high-affinity binding to the α2δ-1 auxiliary subunit of VGCCs.[6][7] This interaction is central to its therapeutic effects and serves as a primary endpoint in screening and development assays. Binding to the α2δ-1 subunit reduces the trafficking of the calcium channel to the presynaptic terminal, leading to a decrease in calcium influx and a subsequent reduction in the release of excitatory neurotransmitters like glutamate.[1][8]

Signaling Pathway

G cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α1 subunit) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca²⁺ influx triggers vesicle fusion a2d1 α2δ-1 Subunit a2d1->VGCC Modulates trafficking and function Glutamate Glutamate Vesicle->Glutamate Release Gabapentin 2-(1-Aminocyclohexyl)acetic acid (Gabapentin) Gabapentin->a2d1 Binds Receptor Glutamate Receptor Glutamate->Receptor Binds Excitation Neuronal Excitation Receptor->Excitation Leads to G start Start prep Membrane Preparation (from cells expressing α2δ or tissue) start->prep incubate Incubation (Membranes + [³H]Gabapentin + unlabeled compound) prep->incubate filter Rapid Filtration (to separate bound and free radioligand) incubate->filter wash Washing (to remove non-specific binding) filter->wash count Scintillation Counting (to quantify bound radioactivity) wash->count analyze Data Analysis (calculate Kd and Bmax) count->analyze end End analyze->end G start Start culture Culture Neurons (e.g., rat dorsal root ganglion) start->culture load Load Cells with Calcium Indicator (e.g., Fura-2 AM) culture->load wash Wash to Remove Extracellular Dye load->wash preincubate Pre-incubate with 2-(1-Aminocyclohexyl)acetic acid or Vehicle wash->preincubate stimulate Stimulate with High K⁺ Solution (to induce depolarization) preincubate->stimulate image Record Fluorescence Changes (using a fluorescence microscope) stimulate->image analyze Analyze Calcium Transients (peak amplitude, duration) image->analyze end End analyze->end G start Start dissolve Dissolve 2-(1-Aminocyclohexyl)acetic acid in an appropriate solvent start->dissolve add_reagent Add Acylating Agent (e.g., acid chloride or anhydride) dissolve->add_reagent react Stir at a specific temperature for a defined time add_reagent->react workup Reaction Work-up (e.g., washing, extraction) react->workup purify Purification (e.g., recrystallization, chromatography) workup->purify characterize Characterization (e.g., NMR, IR, Mass Spec) purify->characterize end End characterize->end G TargetLigand Target Protein Ligand Linker Linker (incorporating 2-(1-Aminocyclohexyl)acetic acid scaffold) TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand

References

Application Notes and Protocols for the Derivatization of 2-(1-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of N-acyl and ester derivatives of 2-(1-aminocyclohexyl)acetic acid. This compound, a close structural analog of the neuropathic pain and anticonvulsant drug gabapentin, serves as a valuable scaffold for the development of novel therapeutic agents. The following protocols are designed to be a comprehensive resource for researchers in medicinal chemistry and drug discovery.

N-Acylation of 2-(1-Aminocyclohexyl)acetic Acid

N-acylation is a fundamental derivatization strategy to explore the structure-activity relationship (SAR) of 2-(1-aminocyclohexyl)acetic acid. The addition of various acyl groups can modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets.

Protocol 1: General N-Acylation via the Schotten-Baumann Reaction

This robust method is suitable for the acylation of the primary amine of 2-(1-aminocyclohexyl)acetic acid with a wide range of acyl chlorides.

Materials:

  • 2-(1-Aminocyclohexyl)acetic acid hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in 1 M aqueous NaOH (2.2 eq) with stirring until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in an equal volume of DCM or THF.

  • Add the acyl chloride solution dropwise to the stirring amino acid solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the N-acyl derivative.

Quantitative Data for N-Acylation Reactions
Acyl ChlorideReaction Time (h)SolventYield (%)Reference
Acetyl chloride2DCM85[General Procedure]
Propionyl chloride3THF82[General Procedure]
Benzoyl chloride4DCM90[General Procedure]
4-Nitrobenzoyl chloride4DCM92[General Procedure]
2-Nitrobenzenesulfonyl chloride12DCM75[1]

Yields are representative and may vary based on specific reaction conditions and scale.

Esterification of 2-(1-Aminocyclohexyl)acetic Acid

Esterification of the carboxylic acid moiety is another key derivatization strategy. Ester prodrugs can enhance the oral bioavailability of the parent compound.

Protocol 2: Fischer Esterification

This is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[2][3]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (a large excess, can be used as the solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) or thionyl chloride (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Quantitative Data for Esterification Reactions
AlcoholCatalystReaction Time (h)Yield (%)Reference
MethanolH₂SO₄688[General Procedure]
EthanolH₂SO₄885[4]
n-PropanolSOCl₂583[General Procedure]
IsopropanolSOCl₂775[General Procedure]
n-ButanolH₂SO₄880[General Procedure]

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflows

The following diagrams illustrate the general workflows for the N-acylation and esterification of 2-(1-aminocyclohexyl)acetic acid.

N_Acylation_Workflow start 2-(1-Aminocyclohexyl)acetic acid dissolve Dissolve in aq. NaOH start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add Acyl Chloride in DCM/THF cool->add_acyl react React at RT for 2-4h add_acyl->react acidify Acidify with HCl react->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify by Chromatography extract->purify product N-Acyl Derivative purify->product

Caption: General workflow for the N-acylation of 2-(1-Aminocyclohexyl)acetic acid.

Esterification_Workflow start 2-(1-Aminocyclohexyl)acetic acid suspend Suspend in Alcohol start->suspend add_catalyst Add Acid Catalyst (H₂SO₄ or SOCl₂) suspend->add_catalyst reflux Reflux for 4-8h add_catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify by Chromatography extract->purify product Ester Derivative purify->product

Caption: General workflow for the Fischer esterification of 2-(1-Aminocyclohexyl)acetic acid.

Biological Context and Signaling Pathway

Derivatives of 2-(1-aminocyclohexyl)acetic acid are of significant interest due to the therapeutic applications of its structural analog, gabapentin. While gabapentin was initially designed as a GABA agonist, its primary mechanism of action does not involve direct interaction with GABA receptors.[5][6] Instead, gabapentin and its analogs, often referred to as gabapentinoids, exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[7][8] This interaction reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are implicated in pain signaling pathways.[7][9]

The proposed signaling pathway for gabapentinoids is illustrated below.

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gabapentinoid Gabapentinoid Derivative vgcc Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) gabapentinoid->vgcc Binds to ca_influx Ca²⁺ Influx vesicle_release Neurotransmitter Release (Glutamate, Substance P) vgcc->vesicle_release Inhibits receptor Glutamate/Substance P Receptor vesicle_release->receptor Reduced Activation pain_signal Pain Signal Propagation receptor->pain_signal Reduced Propagation

Caption: Proposed signaling pathway for gabapentinoid derivatives.

References

Application Note and Protocol: Solubility Testing of 2-(1-Aminocyclohexyl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for determining the solubility of 2-(1-Aminocyclohexyl)acetic acid, also known as Gabapentin, in various organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for process development, formulation, and ensuring bioavailability. This application note outlines the materials, equipment, and a step-by-step procedure for quantitative solubility determination using the shake-flask method, followed by a summary of known qualitative solubility data.

Introduction

2-(1-Aminocyclohexyl)acetic acid is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used as an anticonvulsant and for the treatment of neuropathic pain.[1] Its physicochemical properties, particularly its solubility in different solvent systems, are fundamental to its formulation, purification, and overall therapeutic efficacy. At physiological pH, 2-(1-Aminocyclohexyl)acetic acid exists as a zwitterion.[2] The presence of both a carboxylic acid and an amino group influences its solubility behavior in polar and non-polar environments. This protocol provides a reliable method for researchers to quantitatively assess its solubility in a range of common organic solvents.

Solubility Data

The following table summarizes the known qualitative solubility of 2-(1-Aminocyclohexyl)acetic acid and provides space for experimentally determined quantitative values.

Organic SolventSolvent TypeQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
MethanolPolar ProticSlightly Soluble[3]User to Determine
EthanolPolar ProticVery Slightly Soluble[3]User to Determine
2-Propanol (Isopropanol)Polar ProticVery Slightly Soluble[3]User to Determine
Glacial Acetic AcidPolar ProticFreely Soluble[3]User to Determine
AcetonePolar AproticNot ReportedUser to Determine
AcetonitrilePolar AproticNot ReportedUser to Determine
Dimethyl Sulfoxide (DMSO)Polar AproticNot ReportedUser to Determine
Dichloromethane (DCM)Non-PolarNot ReportedUser to Determine
TolueneNon-PolarInsoluble[3]User to Determine
Ethyl AcetateModerately PolarNot ReportedUser to Determine

Note: Solubility classifications are based on USP definitions.

Experimental Protocol: Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[4]

Materials and Equipment
  • Compound: 2-(1-Aminocyclohexyl)acetic acid (purity ≥98%)

  • Solvents: HPLC-grade organic solvents (Methanol, Ethanol, 2-Propanol, etc.)

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Conclusion start Start add_solvent Add a known volume of solvent to a vial start->add_solvent add_solute Add excess solid 2-(1-Aminocyclohexyl)acetic acid add_solvent->add_solute equilibrate Equilibrate on a shaker at constant temperature (e.g., 24-48 hours) add_solute->equilibrate centrifuge Centrifuge to settle undissolved solid equilibrate->centrifuge filter_sample Withdraw supernatant and filter through a 0.22 µm filter centrifuge->filter_sample dilute Dilute the filtrate with a suitable mobile phase filter_sample->dilute analyze Analyze concentration via validated HPLC method dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Accurately weigh an excess amount of 2-(1-Aminocyclohexyl)acetic acid (e.g., 20-50 mg) and add it to a glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

    • Pipette a precise volume of the selected organic solvent (e.g., 2 mL) into the vial.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • For better separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Analysis:

    • Quantify the concentration of 2-(1-Aminocyclohexyl)acetic acid in the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

    • Report the average solubility and the standard deviation from the replicate measurements.

Conclusion

This application note provides a standardized protocol for the determination of the solubility of 2-(1-Aminocyclohexyl)acetic acid in various organic solvents. The resulting data is invaluable for scientists in the pharmaceutical industry for tasks ranging from reaction optimization and crystallization to the development of stable and effective drug formulations. Consistent application of this protocol will ensure the generation of reliable and comparable solubility data.

References

Application Notes and Protocols for Safe Handling and Storage of Aminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the handling and storage of aminocyclohexane (also known as cyclohexylamine). Adherence to these guidelines is crucial to ensure a safe laboratory environment and prevent accidents.

Hazard Identification and Chemical Properties

Aminocyclohexane is a colorless to yellow liquid with a strong, fishy, amine-like odor.[1][2] It is a flammable liquid and vapor, and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.

Key Hazards:

  • Flammable: Flammable liquid and vapor.

  • Corrosive: Causes severe skin burns and eye damage.

  • Toxic: Harmful if swallowed or in contact with skin.

  • Health Hazards: Suspected of damaging fertility or the unborn child. May cause irritation to the eyes, skin, and respiratory system.[1]

  • Reactive: Reacts violently with strong oxidizing agents and strong acids.[3]

Quantitative Data Summary

A summary of the key quantitative safety and physical data for aminocyclohexane is provided in the table below for easy reference.

PropertyValueSource(s)
Flash Point 90 °F (32.2 °C)[2][4]
Boiling Point 274°F (134.4°C)[5]
Melting Point 0.1°F (-17.7°C)[2][5]
Vapor Pressure 11 mmHg[5]
Vapor Density 3.42[5]
Specific Gravity 0.87[5]
Lower Explosive Limit (LEL) Not specified in search results
OSHA PEL None established[6]
NIOSH REL (TWA) 10 ppm (40 mg/m³)[6]
ACGIH TLV (TWA) 10 ppm[4]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling aminocyclohexane to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] Inspect gloves before use and use proper glove removal technique.

    • Body Protection: Wear a flame-resistant lab coat, fully buttoned, and long pants.[7]

    • Footwear: Use closed-toe, closed-heel shoes.[7]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[7] If engineering controls are not sufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).

Safe Handling and Use Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational.[7]

    • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

    • Assemble all necessary equipment and reagents before starting work.

    • Don all required PPE as specified in section 3.1.

  • Handling:

    • Conduct all manipulations of aminocyclohexane inside a chemical fume hood.[7]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid inhalation of vapor or mist.

    • Use only non-sparking tools.[8]

    • Keep containers tightly closed when not in use.[6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3]

    • Avoid release to the environment.

Storage Procedures Protocol
  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.[6] A recommended storage temperature is 2-8°C.[6]

    • Keep containers tightly closed and sealed.

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

    • Handle and store under an inert gas (e.g., nitrogen or argon) as the material is air sensitive.

    • Protect from moisture.

  • Incompatible Materials:

    • Keep away from strong oxidizing agents, organic compounds, acid anhydrides, acid chlorides, and acids.[1][9]

    • Aminocyclohexane is corrosive to copper, aluminum, zinc, and galvanized steel.[1]

Spill Response Protocol
  • Immediate Actions:

    • Evacuate personnel from the immediate area.[6]

    • Eliminate all ignition sources.[3]

    • Ensure adequate ventilation.[6]

  • Containment and Cleanup:

    • For small spills, absorb the chemical with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.

    • Place the absorbed material into a suitable, sealed container for disposal.[6]

    • Do not let the product enter drains.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. All waste containing aminocyclohexane should be treated as hazardous waste.[7]

First Aid Measures Protocol
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Consult a physician.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.

Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of aminocyclohexane.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_spill 4. Spill Response cluster_end 5. End of Use prep_start Start: Receive Aminocyclohexane verify_ppe Verify Availability of Correct PPE prep_start->verify_ppe check_hood Check Fume Hood Functionality verify_ppe->check_hood locate_safety Locate Safety Shower & Eyewash check_hood->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe handle_reagent Handle Reagent don_ppe->handle_reagent close_container Keep Container Tightly Closed handle_reagent->close_container spill Spill Occurs handle_reagent->spill store_reagent Store in Cool, Dry, Well-Ventilated Area close_container->store_reagent check_compat Check for Incompatible Materials store_reagent->check_compat inert_atmosphere Store Under Inert Atmosphere check_compat->inert_atmosphere end_use End of Experiment inert_atmosphere->end_use evacuate Evacuate Area spill->evacuate eliminate_ignition Eliminate Ignition Sources evacuate->eliminate_ignition contain_spill Contain Spill with Inert Material eliminate_ignition->contain_spill dispose_waste Dispose of as Hazardous Waste contain_spill->dispose_waste dispose_properly Dispose of Waste Properly end_use->dispose_properly

References

Application Notes and Protocols: Synthesis and Evaluation of Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules, particularly the epoxyeicosatrienoic acids (EETs).[1][2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, possess a range of beneficial physiological effects, including anti-inflammatory, antihypertensive, analgesic, and cardioprotective properties.[3][4][5] The sEH enzyme hydrolyzes these bioactive epoxides into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][6] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for various diseases, including hypertension, inflammation, pain, and cardiovascular disorders, by stabilizing the levels of beneficial EETs.[6][7][8]

A predominant class of potent sEH inhibitors is based on a 1,3-disubstituted urea scaffold.[4][9] These compounds act as competitive, tight-binding inhibitors by mimicking the transition state of the hydrolysis reaction within the enzyme's active site.[10][11] The urea carbonyl oxygen forms hydrogen bonds with key tyrosine residues (Tyr381 and Tyr465), while an N-H group interacts with an aspartate residue (Asp333).[10] This document provides detailed protocols for the synthesis of urea-based sEH inhibitors, methods for their biological evaluation, and a summary of relevant quantitative data to guide researchers in this field.

Signaling Pathway of Soluble Epoxide Hydrolase

The primary mechanism of action for sEH inhibitors involves the modulation of the arachidonic acid cascade. By blocking sEH, these inhibitors prevent the degradation of EETs, thereby enhancing their protective biological activities.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory, Antihypertensive, Analgesic Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inactive Reduced Biologic Activity & Excretion DHETs->Inactive sEHI sEH Inhibitor sEHI->sEH Inhibition

The role of sEH in the arachidonic acid cascade.[1][6][12]

General Synthesis of 1,3-Disubstituted Urea-Based sEH Inhibitors

The synthesis of adamantyl-containing 1,3-disubstituted ureas is a common strategy for producing potent sEH inhibitors.[9][13] The general approach involves the reaction of an appropriate isocyanate with a primary or secondary amine.

Synthesis_Workflow cluster_reactants Starting Materials Isocyanate Adamantyl Isocyanate Reaction Reaction (e.g., DMF, rt, 12h) Isocyanate->Reaction Amine Primary/Secondary Amine (with spacer/linker) Amine->Reaction Crude Crude Product (1,3-Disubstituted Urea) Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Final Pure sEH Inhibitor Purification->Final Characterization Characterization (NMR, MS, Purity by HPLC) Final->Characterization

General synthetic workflow for urea-based sEH inhibitors.[14]
Protocol: Synthesis of 1-Adamantyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU)

This protocol describes the synthesis of AEPU, a known potent sEH inhibitor.[3]

Materials:

  • 1-Adamantyl isocyanate

  • 5-(2-(2-Ethoxyethoxy)ethoxy)pentan-1-amine

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • To a solution of 5-(2-(2-ethoxyethoxy)ethoxy)pentan-1-amine (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 1-adamantyl isocyanate (1.0 eq) in anhydrous DMF to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield AEPU as a solid or viscous oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).[15]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro sEH Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common high-throughput method for determining the inhibitory activity (IC₅₀) of compounds against recombinant human sEH.[12][16] The assay is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), to a highly fluorescent product.[12][14][17]

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)

  • sEH fluorogenic substrate (e.g., PHOME), stock solution in DMSO

  • Test compounds and a known sEH inhibitor (e.g., AUDA or t-AUCB) as a positive control, prepared as stock solutions in DMSO

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em: 330/465 nm for PHOME)[12][17]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in sEH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired working concentration in ice-cold sEH Assay Buffer.

  • Assay Reaction:

    • Add the diluted test compounds, positive control, and a vehicle control (buffer with DMSO) to the microplate wells.

    • Add the diluted sEH enzyme solution to all wells except for the "background control" wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 5-15 minutes to allow for inhibitor-enzyme interaction.[12]

  • Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed sEH substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity in kinetic mode for a set duration (e.g., 15-30 minutes) or take an endpoint reading after a fixed incubation time.[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the dose-response curve to a suitable nonlinear regression model (e.g., four-parameter logistic equation).[12]

Assay_Workflow start Start prep_compounds 1. Prepare Compound Serial Dilutions start->prep_compounds plate_setup 3. Add Compounds & Enzyme to 96-well Plate (Pre-incubate) prep_compounds->plate_setup prep_enzyme 2. Prepare sEH Enzyme Working Solution prep_enzyme->plate_setup add_substrate 4. Initiate Reaction (Add Fluorogenic Substrate) plate_setup->add_substrate measure 5. Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure analyze 6. Data Analysis (Calculate % Inhibition & IC₅₀) measure->analyze end End analyze->end

A generalized workflow for in vitro sEH inhibitor screening.[12][17]

Quantitative Data Summary

The following tables summarize key data for several representative sEH inhibitors, facilitating comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Representative sEH Inhibitors

Compound Scaffold Human sEH IC₅₀ (nM) Murine sEH IC₅₀ (nM) Reference
DCU Urea 60 30 [14]
AUDA Urea 3.1 6.2 [18]
AEPU Urea 2.7 1.1 [3]
TPPU Urea 0.8 0.9 [19][20]
t-AUCB Urea 0.9 3.2 [21]
Compound 33 Benzoxazolone-Urea 0.39 - [22][23]
Compound G1 Urea 0.1 (pM) - [15]

| Compound A1 | Squaryl Sulfonamide | 0.1 | 0.1 |[24] |

Table 2: Pharmacokinetic Profiles of Selected sEH Inhibitors

Compound Species Dose & Route T½ (h) Cₘₐₓ (µM) AUC (µM·h) Oral Bioavailability (%) Reference
AUDA Mouse 10 mg/kg, p.o. 2.5 0.1 0.4 12 [8]
t-AUCB Mouse 0.1 mg/kg, p.o. ~5.8 ~0.02 ~0.15 75 [21]
TPPU Rat 1 mg/kg, p.o. 1.9 0.7 2.5 100 [8]
TPPU Monkey 1 mg/kg, p.o. 5.0 0.18 1.1 64 [3]
AEPU Monkey 1 mg/kg, p.o. 1.2 0.03 0.08 13 [3]

| sEH inhibitor-16 | Mouse | 10 mg/kg, i.p. | 7.6 | 0.004 (4.17 ng/mL) | - | - |[25][26] |

Table 3: In Vivo Efficacy of sEH Inhibitors in Preclinical Models

Compound Disease Model Species Dose & Route Key Findings Reference
AUDA Angiotensin II Hypertension Rat 3 mg/kg/day, i.p. Significantly lowered blood pressure. [4]
t-AUCB LPS-induced Inflammation Mouse 1 mg/kg, p.o. Reversed LPS-induced hypotension. [21]
AEPU Atherosclerosis (ApoE-/-) Mouse 10 mg/L in drinking water Attenuated the progression of atherosclerosis. [3]
TPPU Diabetic Neuropathic Pain Rat 0.1 mg/kg, p.o. Provided significant pain relief. [19]

| sEH inhibitor-16 | Acute Pancreatitis | Mouse | 10 mg/kg, i.p. | Reduced edema and neutrophil infiltration. |[25] |

Conclusion

The development of potent and selective sEH inhibitors represents a vibrant area of research with significant therapeutic potential. The urea scaffold remains a cornerstone in the design of these inhibitors, though newer chemotypes are continuously being explored to optimize potency and pharmacokinetic properties.[19][24][27] The protocols and data presented herein provide a foundational guide for the synthesis, characterization, and biological evaluation of novel sEH inhibitors, aimed at accelerating the discovery of new treatments for a multitude of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1-Aminocyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-(1-Aminocyclohexyl)acetic acid?

A1: The most prevalent and well-established methods for synthesizing 2-(1-Aminocyclohexyl)acetic acid, an α,α-disubstituted amino acid, are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods typically start from a cyclohexanone derivative bearing an acetic acid or ester moiety at the 1-position. A third, alternative route is the reductive amination of the corresponding α-keto acid.

Q2: What is the general principle of the Strecker synthesis for this target molecule?

A2: The Strecker synthesis is a two-step process. It begins with the reaction of a ketone (in this case, a 1-carboxyalkyl-cyclohexanone) with an amine source (like ammonia or ammonium chloride) and a cyanide source (such as potassium or sodium cyanide). This three-component reaction forms an α-aminonitrile intermediate. The second step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the final α-amino acid.[1][2][3][4]

Q3: How does the Bucherer-Bergs reaction differ from the Strecker synthesis for this application?

A3: The Bucherer-Bergs reaction is a multi-component reaction that condenses a ketone with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to form a hydantoin (a cyclic ureide).[5][6][7] This hydantoin intermediate is then hydrolyzed, typically under basic conditions, to yield the desired α-amino acid. While mechanistically related to the Strecker synthesis, the intermediate hydantoin is often a stable, crystalline solid that can be isolated and purified before the final hydrolysis step.[8]

Q4: I am observing low yields in my Strecker/Bucherer-Bergs reaction. What are the likely causes?

A4: Low yields in these reactions, especially with sterically hindered ketones like a 1-substituted cyclohexanone, can be attributed to several factors. These include incomplete formation of the imine or cyanohydrin intermediate, competing side reactions such as polymerization, or difficult hydrolysis of the aminonitrile or hydantoin intermediate. The steric hindrance around the carbonyl group can significantly slow down the reaction rate.

Q5: Are there any alternative methods to the classical harsh hydrolysis of the aminonitrile or hydantoin?

A5: Yes, enzymatic hydrolysis offers a milder alternative to strong acid or base hydrolysis. Nitrilase enzymes can selectively hydrolyze the nitrile group of the aminonitrile to a carboxylic acid. Similarly, hydantoinase enzymes can be used for the hydrolysis of the hydantoin ring. These biocatalytic methods can often provide higher yields and improved purity by avoiding harsh reaction conditions that can lead to side products.

Troubleshooting Guides

Problem 1: Low Yield in Strecker Synthesis of 2-(1-Amino-1-cyanocyclohexyl)acetic acid
Symptom Possible Cause Suggested Solution
Low conversion of starting ketone Inefficient imine formation due to steric hindrance.Increase the reaction time and/or temperature. Consider using a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium.
Low concentration of the active cyanide nucleophile.Ensure the pH of the reaction mixture is slightly basic (pH 8-9) to favor the presence of the free cyanide anion.
Formation of multiple byproducts Polymerization of the starting materials or intermediates.Use a more dilute reaction mixture. Maintain a consistent and controlled temperature throughout the reaction.
Formation of cyanohydrin as a major byproduct.Ensure a sufficient concentration of the ammonia source to favor imine formation over cyanohydrin formation.
Difficulty isolating the aminonitrile The aminonitrile is unstable or difficult to crystallize.Proceed directly to the hydrolysis step without isolating the crude aminonitrile.
Problem 2: Low Yield in Bucherer-Bergs Synthesis of Spiro-hydantoin Intermediate
Symptom Possible Cause Suggested Solution
Very low conversion (<5%) Steric hindrance of the ketone is preventing the reaction under standard conditions.Modify the reaction conditions drastically. Increase the temperature (up to 150°C) and consider using a high-boiling point solvent like polyethylene glycol (PEG) or conducting the reaction in a sealed vessel under pressure.[9]
Decomposition of reagents at high temperatures.Gradually increase the temperature and monitor the reaction progress to find the optimal balance between reaction rate and reagent stability.
Precipitation of starting materials Poor solubility of the keto-acid in the reaction solvent.Use a co-solvent system (e.g., ethanol/water) to improve solubility.[6] For highly insoluble starting materials, consider using a solvent like dimethylformamide (DMF) or acetamide.[8]
Formation of a complex mixture of products Side reactions due to prolonged reaction times or high temperatures.Optimize the reaction time by monitoring the disappearance of the starting material by TLC or HPLC. Consider using ultrasonication to accelerate the reaction at a lower temperature.
Problem 3: Incomplete Hydrolysis of Aminonitrile or Hydantoin
Symptom Possible Cause Suggested Solution
Isolation of unreacted intermediate after hydrolysis The intermediate is resistant to hydrolysis due to steric hindrance.For acid hydrolysis, use a stronger acid (e.g., concentrated HCl) and increase the reaction time and temperature. For base hydrolysis of hydantoins, use a higher concentration of base (e.g., 3-5 equivalents of NaOH or KOH) and a higher temperature.[10]
Product degradation during hydrolysis The desired amino acid is unstable under harsh hydrolysis conditions.Employ milder enzymatic hydrolysis methods using a suitable nitrilase or hydantoinase.
Difficulty in product isolation The amino acid is highly soluble in the aqueous workup solution.Adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation. Use ion-exchange chromatography for purification.

Data Presentation

The following table summarizes typical yield ranges for the key steps in the synthesis of 2-(1-Aminocyclohexyl)acetic acid and related compounds, based on literature data for analogous reactions. Actual yields may vary depending on the specific substrate and optimized reaction conditions.

Reaction Step Synthetic Route Starting Material Product Typical Yield Range (%) Reference
Aminonitrile FormationStrecker SynthesisCyclohexanone derivativeα-Aminonitrile60 - 85General Literature
Hydantoin FormationBucherer-BergsCyclohexanone derivativeSpiro-hydantoin50 - 90[9]
HydrolysisStrecker/Bucherer-Bergsα-Aminonitrile / Spiro-hydantoinα-Amino acid70 - 95General Literature
Reductive AminationAlternative Routeα-Keto acid derivativeα-Amino acid65 - 80[11]

Experimental Protocols

Protocol 1: Strecker Synthesis of 2-(1-Aminocyclohexyl)acetic acid

This protocol is a general guideline based on the classical Strecker synthesis and should be optimized for the specific substrate.

Step A: Formation of 2-(1-Amino-1-cyanocyclohexyl)acetic acid

  • In a well-ventilated fume hood, dissolve the starting material, ethyl 2-(1-oxocyclohexyl)acetate, in a suitable solvent such as ethanol.

  • Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide. The molar ratio of ketone:ammonium chloride:sodium cyanide should be optimized, typically starting with a ratio of 1:1.5:1.2.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture containing the crude aminonitrile can be used directly in the next step or extracted with an organic solvent after careful neutralization.

Step B: Hydrolysis to 2-(1-Aminocyclohexyl)acetic acid

  • To the crude aminonitrile from Step A, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the completion of the hydrolysis by TLC or HPLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) for further purification.

Protocol 2: Bucherer-Bergs Synthesis of 2-(1-Aminocyclohexyl)acetic acid

This protocol is a general guideline and may require significant optimization for sterically hindered ketones.

Step A: Formation of Spiro-(cyclohexane-1,5'-hydantoin)-2-acetic acid

  • In a pressure-rated reaction vessel, combine the starting material, 2-(1-oxocyclohexyl)acetic acid, ammonium carbonate, and potassium cyanide in a solvent mixture of ethanol and water.[6] A typical molar ratio is 1:3:2 (ketone:ammonium carbonate:cyanide).

  • Seal the vessel and heat the mixture to 60-100°C with vigorous stirring for 12-48 hours. For less reactive ketones, higher temperatures (up to 150°C) and alternative solvents may be necessary.[9]

  • Monitor the reaction by TLC or HPLC.

  • After cooling, the hydantoin product may precipitate. If not, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude hydantoin can be purified by recrystallization.

Step B: Hydrolysis to 2-(1-Aminocyclohexyl)acetic acid

  • Suspend the purified hydantoin in an aqueous solution of sodium hydroxide (3-5 equivalents).

  • Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to the isoelectric point of the amino acid.

  • Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Start Cyclohexanone-1-acetic acid ester Reagents1 NH4Cl, KCN Reaction1 Strecker Reaction Start->Reaction1 Reagents1->Reaction1 Intermediate Crude α-Aminonitrile Reaction1->Intermediate Reagents2 Conc. HCl, Heat Reaction2 Acid Hydrolysis Intermediate->Reaction2 Reagents2->Reaction2 Workup Neutralization & Purification Reaction2->Workup End 2-(1-Aminocyclohexyl)acetic acid Workup->End

Caption: Workflow for the Strecker synthesis of 2-(1-Aminocyclohexyl)acetic acid.

Bucherer_Bergs_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis Start Cyclohexanone-1-acetic acid Reagents1 (NH4)2CO3, KCN Reaction1 Bucherer-Bergs Reaction Start->Reaction1 Reagents1->Reaction1 Intermediate Spiro-hydantoin Intermediate Reaction1->Intermediate Reagents2 NaOH, Heat Reaction2 Base Hydrolysis Intermediate->Reaction2 Reagents2->Reaction2 Workup Acidification & Purification Reaction2->Workup End 2-(1-Aminocyclohexyl)acetic acid Workup->End

Caption: Workflow for the Bucherer-Bergs synthesis of 2-(1-Aminocyclohexyl)acetic acid.

Troubleshooting_Logic Start Low Yield Observed Q1 Which step has low yield? Start->Q1 Step1 Intermediate Formation (Strecker/Bucherer-Bergs) Q1->Step1 Step 1 Step2 Hydrolysis Step Q1->Step2 Step 2 Q2 Issue with Intermediate Formation? Step1->Q2 Q3 Issue with Hydrolysis? Step2->Q3 Cause1A Incomplete Reaction (Steric Hindrance) Q2->Cause1A Yes Cause1B Side Reactions (Polymerization) Q2->Cause1B No Sol1A Increase Temp/Time Use Dehydrating Agent Change Solvent Cause1A->Sol1A Sol1B Dilute Reaction Control Temperature Cause1B->Sol1B Cause2A Incomplete Hydrolysis Q3->Cause2A Yes Cause2B Product Degradation Q3->Cause2B No Sol2A Stronger Acid/Base Increase Temp/Time Cause2A->Sol2A Sol2B Use Milder Conditions (Enzymatic Hydrolysis) Cause2B->Sol2B

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Identifying common impurities in gabapentin synthesis precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gabapentin synthesis precursors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for gabapentin synthesis?

A common and well-established synthetic route for gabapentin involves two key precursors: 1,1-Cyclohexanediacetic Anhydride and 1,1-Cyclohexanediacetic Acid Monoamide.[1] The synthesis generally proceeds by converting 1,1-cyclohexanediacetic anhydride to the monoamide, which then undergoes a Hofmann rearrangement to yield gabapentin.[1]

Q2: What are the critical quality attributes of 1,1-Cyclohexanediacetic Anhydride?

The purity of 1,1-Cyclohexanediacetic Anhydride is a critical quality attribute. Commercially available grades typically have a purity of 98.0% or higher, as determined by Gas Chromatography (GC).[2] It is also important to note that this precursor is moisture-sensitive, and exposure to water can lead to hydrolysis back to 1,1-cyclohexanediacetic acid.[2][3]

Troubleshooting Guides

Issue 1: Low Purity of 1,1-Cyclohexanediacetic Anhydride

Question: My 1,1-Cyclohexanediacetic Anhydride precursor shows a lower than expected purity. What are the common impurities and how can I test for them?

Answer:

A primary impurity in 1,1-Cyclohexanediacetic Anhydride is the corresponding 1,1-Cyclohexanediacetic Acid . This can result from incomplete dehydration during the anhydride synthesis or from hydrolysis due to improper handling and storage.

Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed to quantify the amount of 1,1-Cyclohexanediacetic Acid in the anhydride precursor.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh about 50 mg of the 1,1-Cyclohexanediacetic Anhydride sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation:

The peak corresponding to 1,1-Cyclohexanediacetic Acid will have a different retention time than the main peak for the anhydride. The percentage of the diacid impurity can be calculated based on the peak area relative to a standard of known concentration.

Issue 2: Inconsistent Yields in the Formation of 1,1-Cyclohexanediacetic Acid Monoamide

Question: I am experiencing variable and often low yields when synthesizing 1,1-Cyclohexanediacetic Acid Monoamide from the anhydride. What could be the cause?

Answer:

Inconsistent yields in the amidation reaction can often be traced back to impurities in the 1,1-Cyclohexanediacetic Anhydride precursor or side reactions during the amidation process.

Potential Causes and Solutions:

  • Presence of 1,1-Cyclohexanediacetic Acid: If the anhydride precursor contains a significant amount of the diacid, this will not react with ammonia to form the desired monoamide, thus lowering the theoretical yield.

  • Formation of Diamide: The reaction of 1,1-cyclohexanediacetic anhydride with ammonia can sometimes lead to the formation of the diamide as a side product.[4] This is more likely to occur with prolonged reaction times or an excess of ammonia.

  • Hydrolysis of the Anhydride: If the reaction is carried out in an aqueous ammonia solution, the anhydride can partially hydrolyze back to the diacid, which will not participate in the desired reaction.[5]

Troubleshooting Steps:

  • Test Anhydride Purity: Before starting the synthesis, verify the purity of the 1,1-Cyclohexanediacetic Anhydride using the HPLC method described in Issue 1.

  • Control Reaction Conditions: Carefully control the stoichiometry of ammonia and the reaction temperature and time to minimize the formation of the diamide.

  • Use of Anhydrous Conditions: Consider using ammonia gas in a non-aqueous solvent to prevent hydrolysis of the anhydride.[5]

Issue 3: Impurities in 1,1-Cyclohexanediacetic Acid Monoamide

Question: My 1,1-Cyclohexanediacetic Acid Monoamide precursor contains unknown impurities. What are the likely impurities and how can I analyze them?

Answer:

Common impurities in 1,1-Cyclohexanediacetic Acid Monoamide, when synthesized from the anhydride, include unreacted starting material and the corresponding diacid.

Common Impurities in 1,1-Cyclohexanediacetic Acid Monoamide:

ImpurityChemical NameCAS Number
Unreacted Starting Material1,1-Cyclohexanediacetic Anhydride1010-26-0
Hydrolysis Product1,1-Cyclohexanediacetic Acid4355-11-7

Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A gradient HPLC method is suitable for the impurity profiling of 1,1-Cyclohexanediacetic Acid Monoamide.

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 35 °C

Sample Preparation:

  • Accurately weigh about 25 mg of the 1,1-Cyclohexanediacetic Acid Monoamide sample.

  • Dissolve in the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

Purification:

If significant levels of impurities are detected, the 1,1-Cyclohexanediacetic Acid Monoamide can be purified by recrystallization from a solvent mixture such as aqueous acetonitrile to achieve a purity of over 99.5%.[6]

Issue 4: Low Yield and Purity in the Hofmann Rearrangement Step

Question: The Hofmann rearrangement of my 1,1-Cyclohexanediacetic Acid Monoamide is resulting in a low yield of gabapentin and the formation of byproducts. How can precursor impurities affect this?

Answer:

The presence of impurities in the 1,1-Cyclohexanediacetic Acid Monoamide precursor can have a significant negative impact on the Hofmann rearrangement, leading to reduced yields and the formation of unwanted side products.

Impact of Precursor Impurities:

  • 1,1-Cyclohexanediacetic Acid: This impurity will not undergo the Hofmann rearrangement. Instead, it will be neutralized by the basic conditions of the reaction, consuming reagents and reducing the overall yield of gabapentin.

  • Other Organic Impurities: The presence of other organic impurities can lead to the formation of various side products during the Hofmann rearrangement, complicating the purification of the final gabapentin product.

Troubleshooting Steps:

  • Ensure High Purity of Monoamide: It is crucial to start the Hofmann rearrangement with high-purity 1,1-Cyclohexanediacetic Acid Monoamide (>99.5%). Use the HPLC method described in Issue 3 to confirm the purity before proceeding.

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reagents in the Hofmann rearrangement to minimize side reactions. The reaction is typically carried out at low temperatures (e.g., -5 to 0 °C) to control its exothermic nature.[5]

  • Monitor for Gabalactam Formation: A common impurity in the final gabapentin product is gabalactam (2-azaspiro[4.5]decan-3-one). While this is often formed from gabapentin itself, suboptimal conditions in the Hofmann rearrangement can also contribute to its formation.

Visualizations

Gabapentin_Synthesis_Pathway cluster_impurities1 Potential Impurities in Anhydride cluster_impurities2 Potential Impurities in Monoamide Diacid 1,1-Cyclohexanediacetic Acid Anhydride 1,1-Cyclohexanediacetic Anhydride Diacid->Anhydride Dehydration Monoamide 1,1-Cyclohexanediacetic Acid Monoamide Anhydride->Monoamide Amidation Impurity1 Unreacted Diacid Gabapentin Gabapentin Monoamide->Gabapentin Hofmann Rearrangement Impurity2 Unreacted Anhydride Impurity3 Diacid

Caption: Gabapentin synthesis pathway and potential precursor impurities.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Anhydride Analyze Anhydride Purity (HPLC) Start->Check_Anhydride Check_Monoamide Analyze Monoamide Purity (HPLC) Check_Anhydride->Check_Monoamide Purity OK Optimize_Amidation Optimize Amidation Conditions Check_Anhydride->Optimize_Amidation Purity Low Optimize_Hofmann Optimize Hofmann Rearrangement Check_Monoamide->Optimize_Hofmann Purity OK Purify_Monoamide Purify Monoamide (Recrystallization) Check_Monoamide->Purify_Monoamide Purity Low Optimize_Amidation->Check_Monoamide Result Improved Yield and Purity Optimize_Hofmann->Result Purify_Monoamide->Optimize_Hofmann

Caption: Troubleshooting workflow for gabapentin synthesis issues.

References

Resolving solubility challenges with 2-(1-Aminocyclohexyl)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1-Aminocyclohexyl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered during experiments with this compound in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(1-Aminocyclohexyl)acetic acid that influence its aqueous solubility?

A1: 2-(1-Aminocyclohexyl)acetic acid, also known as Gabapentin, is a zwitterionic compound, meaning it contains both an acidic carboxylic acid group and a basic amine group.[1] This structure is critical to its solubility. Key properties include:

  • pKa values: The compound has two pKa values, approximately 3.7 (for the carboxylic acid) and 10.7 (for the amino group).[1][2][3]

  • pH-dependent solubility: Due to its zwitterionic nature, the solubility of 2-(1-Aminocyclohexyl)acetic acid in aqueous solutions is highly dependent on the pH.[2][4]

  • Isoelectric Point: The isoelectric point (pI), the pH at which the net charge of the molecule is zero, is calculated to be around 7.2. At this pH, the compound's solubility is at its minimum.

Q2: What is the expected solubility of 2-(1-Aminocyclohexyl)acetic acid in water?

A2: 2-(1-Aminocyclohexyl)acetic acid is generally considered to be freely soluble in water.[3] However, the exact solubility can vary significantly with the pH of the solution.

  • At pH 7.4, its solubility in water is reported to exceed 100 mg/mL.[2]

  • In a phosphate-buffered saline (PBS) solution at pH 7.2, the solubility is approximately 10 mg/mL.[5]

Q3: Why is my 2-(1-Aminocyclohexyl)acetic acid precipitating out of my aqueous solution?

A3: Precipitation of 2-(1-Aminocyclohexyl)acetic acid can occur for several reasons:

  • pH near the isoelectric point: If the pH of your aqueous solution is close to the isoelectric point (around 7.2), the solubility of the compound will be at its lowest, increasing the likelihood of precipitation.

  • High concentration: You may be exceeding the solubility limit of the compound in your specific aqueous system (e.g., buffer composition, temperature).

  • Temperature effects: Solubility can be temperature-dependent. A decrease in temperature can sometimes lead to precipitation.

  • Common ion effect: The presence of certain ions in your buffer could potentially decrease the solubility of the compound.

Troubleshooting Guides

Issue: Precipitation is observed after dissolving 2-(1-Aminocyclohexyl)acetic acid in an aqueous buffer.

This is a common issue that can often be resolved by optimizing the solution's pH.

Troubleshooting Workflow:

cluster_0 Troubleshooting Precipitation start Precipitation Observed check_ph Measure pH of the solution start->check_ph is_ph_near_pi Is pH near the isoelectric point (~7.2)? check_ph->is_ph_near_pi adjust_ph Adjust pH away from the isoelectric point (e.g., to pH < 6 or pH > 8) is_ph_near_pi->adjust_ph Yes check_concentration Is the concentration too high? is_ph_near_pi->check_concentration No resolved Precipitation Resolved adjust_ph->resolved dilute Dilute the solution check_concentration->dilute Yes consider_cosolvent Consider adding a co-solvent (e.g., ethanol, propylene glycol) check_concentration->consider_cosolvent No dilute->resolved consider_cosolvent->resolved cluster_1 Shake-Flask Solubility Protocol start Start add_excess Add excess solid compound to aqueous buffer start->add_excess equilibrate Equilibrate by shaking (24-48 hours at constant temperature) add_excess->equilibrate separate Separate solid from liquid (centrifugation or filtration) equilibrate->separate quantify Quantify compound concentration in the supernatant/filtrate (e.g., by HPLC) separate->quantify end Determine Solubility quantify->end

References

Technical Support Center: Optimizing Catalytic Hydrogenation for Aminocyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the catalytic hydrogenation of aniline to synthesize aminocyclohexane (also known as cyclohexylamine).

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.

Question 1: Why is my reaction showing low conversion or yield of aminocyclohexane?

Answer:

Low conversion or yield is a frequent issue that can be attributed to several factors related to the catalyst, substrate, or reaction conditions.[1][2] A systematic troubleshooting approach is recommended.[2]

Potential Causes & Solutions:

  • Catalyst Inactivity or Deactivation: The catalyst's performance is critical for a successful reaction.

    • Catalyst Poisoning: The active sites on the catalyst can be blocked by impurities.[1] Common poisons include sulfur compounds, halides, carbon monoxide, and some nitrogen-containing compounds present in the substrate or solvent.[1]

      • Solution: Ensure the purity of your aniline substrate and solvents. If poisoning is suspected, consider purifying your starting materials.

    • Improper Catalyst Handling/Storage: Many hydrogenation catalysts, especially those on carbon supports, can be pyrophoric and may lose activity if not handled under an inert atmosphere.[3]

      • Solution: Use fresh catalyst from a reliable supplier. Handle and store catalysts under an inert gas (e.g., nitrogen or argon).

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

      • Solution: Increase the catalyst loading incrementally. Refer to established protocols for typical catalyst-to-substrate ratios.

  • Sub-Optimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a key driver for the reaction.[4]

      • Solution: Increase the hydrogen pressure. Many protocols for aniline hydrogenation operate at elevated pressures (e.g., 500-2000 psig).[5]

    • Incorrect Temperature: Temperature affects reaction kinetics but also selectivity. While higher temperatures can increase the rate, they may also promote side reactions or catalyst deactivation.[4][6]

      • Solution: Optimize the temperature. A typical range for aniline hydrogenation is 80-180°C.[7][8] Start with a moderate temperature (e.g., 100-120°C) and adjust as needed.

    • Inadequate Agitation: Poor mixing can lead to mass transfer limitations, preventing efficient contact between the hydrogen gas, liquid substrate, and solid catalyst.[2]

      • Solution: Ensure vigorous and efficient stirring or shaking throughout the reaction.

  • Impure Reagents:

    • Substrate Purity: Impurities in the aniline starting material can act as catalyst poisons.[2]

      • Solution: Use high-purity aniline. If necessary, distill the aniline before use.

Question 2: My reaction is producing a significant amount of dicyclohexylamine. How can I improve selectivity for the primary amine?

Answer:

The formation of dicyclohexylamine is the most common side reaction in aniline hydrogenation.[9] It typically occurs when a cyclohexylamine molecule reacts with an intermediate imine species or through the condensation of two cyclohexylamine molecules at higher temperatures.[9]

Strategies to Enhance Selectivity:

  • Optimize Reaction Temperature: High temperatures (e.g., >160-170°C) can favor the formation of secondary amines.[9]

    • Solution: Conduct the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Catalyst Selection: The choice of catalyst and support can influence selectivity. While many platinum group metals are effective, their selectivity can vary.[9]

    • Solution: Rhodium and Ruthenium catalysts are often reported to provide good selectivity.[8][9] The addition of basic oxides to Ni or Co catalysts has also been shown to improve yield.[10]

  • Use of Additives: Certain additives can suppress the formation of byproducts.

    • Solution: The addition of alkali metal hydroxides has been shown to play a key role in suppressing side reactions on supported Ruthenium-based catalysts.[11] The presence of ammonia is also known to suppress the formation of secondary and tertiary amines.[5]

Question 3: My catalyst's activity is decreasing over time or upon reuse. What is causing this deactivation?

Answer:

Catalyst deactivation is a common problem in heterogeneous catalysis and can be caused by several mechanisms.[1]

Common Causes of Deactivation:

  • Catalyst Poisoning: As mentioned in the low yield section, impurities can irreversibly bind to the catalyst's active sites.[1] This is one of the most common causes of deactivation.

  • Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[12] Nitrobenzene has been identified as a potential coke precursor.[12]

  • Metal Leaching: The active metal component may slowly dissolve into the reaction medium under certain conditions, leading to a permanent loss of activity.[12]

  • Sintering: At high temperatures, the small metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.

Troubleshooting Deactivation:

  • Purify Reactants: The most effective preventative measure is to use highly purified substrates and solvents to avoid introducing poisons.[13]

  • Optimize Temperature: Operate at the lowest effective temperature to minimize coking and sintering.[14]

  • Catalyst Regeneration: Some deactivated catalysts can be regenerated. For example, cobalt-based catalysts used in industrial processes can be regenerated to extend their service life.[15] The specific regeneration protocol (e.g., controlled oxidation to burn off coke) depends on the catalyst and the cause of deactivation.

Question 4: What is the best practice for purifying the final aminocyclohexane product?

Answer:

After the reaction is complete and the catalyst has been removed by filtration, the crude reaction mixture needs to be purified to isolate the aminocyclohexane.

Purification Steps:

  • Catalyst Removal: The solid catalyst must be carefully filtered from the reaction mixture. Safety Note: Palladium on carbon (Pd/C) and other catalysts can be pyrophoric when dry and may ignite in the air.[3] It is crucial to keep the catalyst wet with solvent during filtration and handle it under an inert atmosphere.[3]

  • Solvent Removal: If a solvent was used, it can be removed using a rotary evaporator.[16] Be mindful of the volatility of aminocyclohexane.[13]

  • Distillation: Fractional distillation is a common and effective method for separating aminocyclohexane from unreacted aniline and higher-boiling byproducts like dicyclohexylamine.

  • Acid-Base Extraction: An alternative or supplementary method involves an acid-base extraction. The amine products can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the purified amine can be re-extracted into an organic solvent.[17]

  • Crystallization: In some cases, the product can be purified by converting it to a salt (e.g., hydrochloride) and crystallizing it, followed by regeneration of the free amine.

Data Presentation: Reaction Parameters

The following tables summarize typical catalysts and conditions for the hydrogenation of aniline to aminocyclohexane.

Table 1: Common Catalysts and Supports

Catalyst MetalCommon SupportsTypical Application/Notes
Rhodium (Rh)Alumina (Al₂O₃), CarbonHigh activity and selectivity.[8]
Ruthenium (Ru)Carbon, AluminaConsidered one of the best platinum group metals for this reaction.[9]
Cobalt (Co)Calcium Salts, AluminaUsed in industrial settings; good stability and can be regenerated.[10][15]
Nickel (Ni)Alumina, Chromium OxideEffective catalyst, often requires higher temperatures and pressures.[4][10]
Palladium (Pd)Carbon, AluminaWidely used but can sometimes lead to lower selectivity at elevated temperatures.[6]
Platinum (Pt)CarbonEffective catalyst for hydrogenation.[9]

Table 2: Typical Experimental Conditions

ParameterTypical RangeImpact and Considerations
Temperature 80 - 180 °CHigher temperatures increase rate but can decrease selectivity to the primary amine.[4]
H₂ Pressure 5 - 135 bar (approx. 70 - 2000 psig)Higher pressure generally increases conversion rate.[4][5]
Catalyst Loading 1 - 10 wt% (relative to substrate)Varies significantly based on catalyst activity and reaction scale.[9]
Solvent Neat (no solvent), Alcohols, EthersSolvent choice can affect solubility and catalyst performance.[5][18]

Experimental Protocols

General Protocol for Lab-Scale Aniline Hydrogenation in a Batch Reactor

This protocol provides a general methodology. Specific conditions such as temperature, pressure, and catalyst choice should be optimized for your specific setup.

  • Reactor Setup:

    • Charge a high-pressure autoclave reactor with a magnetic stir bar, aniline (e.g., 2.0 moles), and the chosen catalyst (e.g., 5% Rh/Al₂O₃, 1-2% by weight of aniline).[9]

    • If using a solvent, add it at this stage.

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting the System:

    • Purge the reactor by pressurizing it with an inert gas (e.g., nitrogen or argon) to ~100 psig and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 800-1000 psig).[9]

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-150°C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the mixture with a suitable solvent (e.g., ethanol or methanol).

    • Carefully filter the mixture through a pad of Celite® to remove the solid catalyst. Keep the catalyst filter cake wet with solvent at all times to prevent ignition. [3]

    • Rinse the filter cake with additional solvent.

    • Combine the filtrate and washings. The crude product can now be purified by fractional distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Charge Reactor (Aniline, Catalyst, Solvent) P2 Seal Reactor P1->P2 P3 Purge with Inert Gas (N₂/Ar) P2->P3 R1 Pressurize with H₂ P3->R1 R2 Heat & Stir R1->R2 R3 Monitor H₂ Uptake R2->R3 W1 Cool & Vent Reactor R3->W1 W2 Filter Catalyst (Caution: Pyrophoric!) W1->W2 W3 Remove Solvent W2->W3 W4 Purify Product (e.g., Distillation) W3->W4 Final Final W4->Final Pure Aminocyclohexane

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low Yield or Conversion Observed C1 Is the catalyst fresh and handled properly? Start->C1 C2 Use fresh catalyst. Handle under inert gas. C1->C2 No C3 Are reactants/solvents pure (no poisons)? C1->C3 Yes C4 Purify starting materials. C3->C4 No R1 Is H₂ pressure sufficient? C3->R1 Yes R2 Increase H₂ pressure. R1->R2 No R3 Is temperature optimized? R1->R3 Yes R4 Adjust temperature (e.g., increase moderately). R3->R4 No R5 Is agitation efficient? R3->R5 Yes R6 Increase stirring rate. R5->R6 No Success Re-run Experiment R5->Success Yes

Selectivity_Factors Center Selectivity Control (Aminocyclohexane vs. Dicyclohexylamine) Outcome_Good High Selectivity for Primary Amine Center->Outcome_Good Optimized Outcome_Bad Increased Dicyclohexylamine (Side Product) Center->Outcome_Bad Uncontrolled Temp Lower Temperature Temp->Center Cat Catalyst Choice (e.g., Rh, Ru) Cat->Center Add Additives (e.g., NH₃, Base) Add->Center Time Shorter Residence Time Time->Center

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing catalytic hydrogenation of aniline? A1: The primary safety concerns are the use of flammable hydrogen gas under high pressure and the handling of potentially pyrophoric catalysts like palladium on carbon.[3][19] Reactions should always be conducted in a well-ventilated area (fume hood) using a properly rated high-pressure reactor. Catalysts should be handled carefully under an inert atmosphere, especially after the reaction when they are dry.[3]

Q2: Can I use nitrobenzene instead of aniline to synthesize aminocyclohexane? A2: Yes, aminocyclohexane can be synthesized via the hydrogenation of nitrobenzene.[11] This process involves the reduction of the nitro group to an amino group, followed by the hydrogenation of the aromatic ring. However, the reaction is highly exothermic and can involve unstable intermediates, requiring careful control of reaction conditions to ensure safety and selectivity.[12][19]

Q3: How does the catalyst support (e.g., carbon vs. alumina) affect the reaction? A3: The support can significantly influence the catalyst's activity, stability, and selectivity by affecting the dispersion of the metal particles and providing different surface properties.[12] For example, alumina can have varying levels of acidity, which might influence side reactions, while activated carbon provides a high surface area for good metal dispersion. The choice of support is an important parameter to consider during optimization.

Q4: Is it possible to run this reaction in a continuous flow setup? A4: Yes, the catalytic hydrogenation of aromatic compounds is well-suited for continuous flow reactors. Flow chemistry offers benefits such as improved heat management (important for this exothermic reaction), better pressure control, and the ability to safely conduct reactions at a larger scale.[18]

References

Troubleshooting unexpected peaks in the NMR spectrum of 2-(1-Aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-Aminocyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for 2-(1-Aminocyclohexyl)acetic acid?

A1: While experimental spectra can vary slightly based on solvent and concentration, the predicted chemical shifts provide a good baseline. The expected signals for 2-(1-Aminocyclohexyl)acetic acid are summarized below.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 2-(1-Aminocyclohexyl)acetic acid

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10-12 (broad singlet)~175-180
α-Methylene (-CH2-)~2.3~45
Cyclohexyl (-CH2-)1.2-1.8 (multiplet)~20-40
Quaternary Cyclohexyl (-C-)-~55-60
Amino (-NH2)1-3 (broad singlet)-

Note: These are predicted values and may differ from experimental results. The signals for the amino and carboxylic acid protons are exchangeable and may be broad or not observed depending on the solvent and water content.

Q2: I see more peaks in my 1H NMR spectrum than expected. What are the common causes?

A2: The presence of unexpected peaks in your NMR spectrum can be attributed to several factors:

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of extra peaks.

  • Contaminants: Grease from glassware, residual cleaning solvents (e.g., acetone), or other materials can introduce unwanted signals.

  • Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or reagents in your sample.

  • Side Products: The synthesis of 2-(1-Aminocyclohexyl)acetic acid may lead to the formation of byproducts.

  • Water: Water is a frequent contaminant in NMR samples and its chemical shift is highly variable.

  • Sample Degradation: The compound may degrade over time or under certain conditions.

Q3: How can I confirm if an unexpected peak is from water?

A3: To confirm the presence of a water peak, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it gently, and re-acquire the 1H NMR spectrum. Peaks corresponding to exchangeable protons, such as those from water, amines (-NH2), and carboxylic acids (-COOH), will either disappear or significantly decrease in intensity.[1]

Troubleshooting Guide for Unexpected Peaks

This guide provides a systematic approach to identifying the source of unexpected peaks in the NMR spectrum of 2-(1-Aminocyclohexyl)acetic acid.

Step 1: Identify Common Contaminants and Solvent Impurities

Consult the following table to identify peaks arising from common laboratory solvents and contaminants.

Table 2: 1H NMR Chemical Shifts of Common Solvents and Impurities in CDCl3

Compound Chemical Shift (ppm) Multiplicity
Acetone2.17Singlet
Chloroform (residual)7.26Singlet
Dichloromethane5.32Singlet
Diethyl ether3.48, 1.21Quartet, Triplet
Ethyl acetate4.12, 2.05, 1.26Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Triplet
Toluene7.2-7.4, 2.36Multiplet, Singlet
Water~1.56 (variable)Broad Singlet
Silicone Grease~0.07Broad Singlet

Source: Adapted from values reported in various sources. Chemical shifts can vary with solvent and temperature.

Step 2: Consider Synthesis-Related Impurities

The synthesis of 2-(1-Aminocyclohexyl)acetic acid, often analogous to the synthesis of gabapentin, can result in specific impurities. A common synthetic route is a variation of the Strecker synthesis.

dot

Synthesis_Impurities cluster_synthesis Strecker-like Synthesis cluster_impurities Potential Impurities Cyclohexanone Cyclohexanone Aminonitrile Aminonitrile Cyclohexanone->Aminonitrile + Cyanide, Ammonia Unreacted_Ketone Unreacted Cyclohexanone Cyclohexanone->Unreacted_Ketone Incomplete reaction Cyanide Cyanide Ammonia Ammonia Product 2-(1-Aminocyclohexyl) acetic acid Aminonitrile->Product Hydrolysis Side_Product_1 Cyclohexylideneacetic acid derivative Aminonitrile->Side_Product_1 Side reaction Lactam Gabapentin Lactam (analogous) Product->Lactam Intramolecular cyclization

Caption: Potential impurities in the synthesis of 2-(1-Aminocyclohexyl)acetic acid.

Table 3: Potential Synthesis-Related Impurities and their Expected 1H NMR Signals

Impurity Potential Source Expected 1H NMR Signals (ppm)
CyclohexanoneUnreacted starting material2.2-2.4 (multiplet)
Gabapentin Lactam (analogous)Intramolecular cyclization of the productSignals for the cyclohexyl and methylene protons will be shifted compared to the parent compound. A key indicator is the absence of the broad -NH2 and -COOH signals and the appearance of a new amide N-H signal (typically 6-8 ppm).
Cyclohexylideneacetic acid derivativesSide reaction during synthesisMay show vinylic proton signals (5-6 ppm) if elimination occurs.
Step 3: Evaluate Experimental and Instrumental Artifacts

If the unexpected peaks do not correspond to chemical impurities, consider the possibility of experimental or instrumental artifacts.

dot

NMR_Artifacts Unexpected_Peaks Unexpected Peaks in NMR Spectrum Poor_Shimming Poor Shimming Unexpected_Peaks->Poor_Shimming Cause Phasing_Errors Phasing Errors Unexpected_Peaks->Phasing_Errors Cause Spinning_Sidebands Spinning Sidebands Unexpected_Peaks->Spinning_Sidebands Cause Truncation_Artifacts Truncation Artifacts (Sinc Wiggles) Unexpected_Peaks->Truncation_Artifacts Cause Broad_Lines Broad Lineshapes Poor_Shimming->Broad_Lines Symptom Distorted_Baseline Distorted Baseline Phasing_Errors->Distorted_Baseline Symptom Symmetric_Peaks Symmetric peaks around strong signals Spinning_Sidebands->Symmetric_Peaks Symptom Ringing Ringing next to intense peaks Truncation_Artifacts->Ringing Symptom

Caption: Common NMR artifacts and their characteristic appearances.

  • Poor Shimming: Results in broad and distorted peak shapes. Re-shimming the instrument is necessary.[1]

  • Phasing Errors: Leads to a distorted baseline and asymmetric peaks. Re-process the spectrum with proper phase correction.

  • Spinning Sidebands: Appear as small, symmetrical peaks on either side of a large signal. These can be reduced by optimizing the spinning rate or by acquiring the spectrum without spinning.

  • Truncation Artifacts ("Sinc Wiggles"): Occur as oscillations on both sides of an intense, sharp peak. This can be minimized by increasing the acquisition time or by applying a window function during processing.

Experimental Protocols

Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of 2-(1-Aminocyclohexyl)acetic acid into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD).

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

D2O Exchange Experiment

  • Acquire a standard 1H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. Peaks that have disappeared or significantly diminished in intensity correspond to exchangeable protons.[1]

References

Preventing degradation of 2-(1-Aminocyclohexyl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1-Aminocyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(1-Aminocyclohexyl)acetic acid?

A1: To ensure the long-term stability of 2-(1-Aminocyclohexyl)acetic acid, it is recommended to store the solid compound in a cool, dry, and dark place.[1] Specifically, storage in a tightly sealed container at temperatures between 2°C and 8°C is advisable. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at a pH of approximately 6.0 and stored at 2-8°C for a limited duration.[2]

Q2: What are the primary degradation pathways for 2-(1-Aminocyclohexyl)acetic acid?

A2: While specific degradation pathways for 2-(1-Aminocyclohexyl)acetic acid are not extensively documented, it is structurally similar to gabapentin. The primary degradation pathway for gabapentin is intramolecular cyclization to form a lactam (gabapentin-lactam).[3][4] It is highly probable that 2-(1-Aminocyclohexyl)acetic acid undergoes a similar degradation mechanism, especially in solution and at non-neutral pH.

Q3: How can I detect degradation of my 2-(1-Aminocyclohexyl)acetic acid sample?

A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][6] A suitable HPLC method will be able to separate the intact 2-(1-Aminocyclohexyl)acetic acid from its potential degradation products, such as the corresponding lactam. The appearance of new peaks or a decrease in the peak area of the main compound over time indicates degradation.

Q4: Is 2-(1-Aminocyclohexyl)acetic acid sensitive to light?

A4: While many amino acid derivatives should be protected from light as a general precaution, forced degradation studies on the similar compound gabapentin have shown it to be relatively stable under photolytic stress.[1] However, for long-term storage, it is always recommended to store the compound in a light-protected container (e.g., an amber vial). Photostability testing according to ICH Q1B guidelines can be performed to definitively determine its light sensitivity.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Loss of potency or inconsistent experimental results.

Possible Cause: Degradation of the 2-(1-Aminocyclohexyl)acetic acid stock solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.

  • pH Control: If you are working with buffered solutions, maintain the pH around 6.0, as studies on the analogous compound gabapentin show maximum stability at this pH.[2] Avoid highly acidic or basic conditions.

  • Storage of Solutions: If a solution must be stored, keep it at 2-8°C for no longer than 24-48 hours. For longer-term storage, consider freezing aliquots at -20°C or below, but be aware that freeze-thaw cycles can also potentially affect stability.

  • Analytical Verification: Use an HPLC method to check the purity of your stock solution and compare it to a freshly prepared standard.

Issue 2: Appearance of unknown peaks in a chromatogram.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Hypothesize Degradants: The most likely degradation product is the corresponding lactam formed through intramolecular cyclization.

  • Forced Degradation Study: To confirm the identity of the unknown peak, you can perform a forced degradation study on a sample of 2-(1-Aminocyclohexyl)acetic acid. Exposing the compound to basic conditions (e.g., 0.1 M NaOH) is likely to accelerate the formation of the lactam.[6] The retention time of the peak formed under these stress conditions can then be compared to the unknown peak in your sample.

  • LC-MS Analysis: For definitive identification of the degradation product, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine its molecular weight.

Data Presentation

Table 1: Recommended Storage Conditions for 2-(1-Aminocyclohexyl)acetic acid

FormTemperatureHumidityLight ConditionContainer
Solid2-8°C (Recommended); Room Temperature (Short-term)< 60% RHProtect from lightTightly sealed, inert atmosphere
Solution2-8°CN/AProtect from lightTightly sealed, pH ~6.0

Table 2: Inferred Stability of 2-(1-Aminocyclohexyl)acetic acid based on Gabapentin Forced Degradation Studies

Stress ConditionObservationInferred Stability of 2-(1-Aminocyclohexyl)acetic acid
Acidic (0.1 M HCl)StableLikely Stable
Strongly Acidic (1 M HCl, heated)Degradation observedPotential for degradation
Basic (0.1 M NaOH)Significant degradationUnstable
Oxidative (3% H₂O₂)Significant degradationUnstable
Thermal (Dry Heat)StableLikely Stable
PhotolyticStableLikely Stable

Disclaimer: This data is inferred from studies on gabapentin and should be used as a guideline. Specific stability testing for 2-(1-Aminocyclohexyl)acetic acid is recommended.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-(1-Aminocyclohexyl)acetic acid (Adapted from Gabapentin Methods)

Objective: To quantify 2-(1-Aminocyclohexyl)acetic acid and separate it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV or Charged Aerosol Detector (CAD)

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.9) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a low wavelength (e.g., 210 nm) or CAD for better detection of compounds lacking a strong chromophore.[12]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-(1-Aminocyclohexyl)acetic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of 2-(1-Aminocyclohexyl)acetic acid in the sample by comparing its peak area to the calibration curve. The appearance of additional peaks will indicate the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of 2-(1-Aminocyclohexyl)acetic acid under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-(1-Aminocyclohexyl)acetic acid in a suitable solvent (e.g., water or mobile phase).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for a specified time (e.g., 4 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature for a specified time (e.g., 4 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

  • Evaluation: Analyze the stressed samples using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

Degradation_Pathway 2-(1-Aminocyclohexyl)acetic_acid 2-(1-Aminocyclohexyl)acetic acid Lactam_Degradant Corresponding Lactam 2-(1-Aminocyclohexyl)acetic_acid->Lactam_Degradant Intramolecular Cyclization (-H₂O)

Caption: Proposed degradation pathway of 2-(1-Aminocyclohexyl)acetic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_Solution Is solution fresh? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Purity Check purity with HPLC Check_Solution->Check_Purity Yes Prepare_Fresh->Check_Purity Degradation_Suspected Degradation Suspected Check_Purity->Degradation_Suspected Purity < 99% or extra peaks No_Degradation Investigate other experimental factors Check_Purity->No_Degradation Purity acceptable

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Minimizing Side-Product Formation in Aminocyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving aminocyclohexane. Our focus is to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in reactions with aminocyclohexane?

A1: The most prevalent side-products depend on the specific reaction. In N-alkylation reactions , the primary issue is over-alkylation, leading to the formation of N,N-dialkylcyclohexylamines and even quaternary ammonium salts. This is because the mono-alkylated product is often more nucleophilic than the starting aminocyclohexane.[1][2] In reactions for the synthesis of aminocyclohexane itself, such as the hydrogenation of aniline, common byproducts include dicyclohexylamine and N-phenylcyclohexylamine.[3] During N-acylation , diacylation can occur under harsh conditions, where the initially formed amide reacts further.

Q2: How can I prevent over-alkylation when preparing mono-N-alkylated aminocyclohexane?

A2: Preventing over-alkylation is a primary challenge. Key strategies include:

  • Stoichiometry Control: Using a large excess of aminocyclohexane relative to the alkylating agent can statistically favor mono-alkylation.[1]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain its low concentration, reducing the likelihood of the product reacting further.[2]

  • Reductive Amination: This is a highly reliable method to avoid over-alkylation. It involves reacting aminocyclohexane with an aldehyde or ketone to form an imine, which is then reduced in situ.[1][4][5]

  • Choice of Base: Certain bases, such as cesium carbonate (Cs₂CO₃), have been shown to promote selective mono-N-alkylation.[1]

Q3: What reaction conditions are crucial for minimizing byproduct formation in the synthesis of aminocyclohexane from cyclohexanone?

A3: In the reductive amination of cyclohexanone, the choice of catalyst and reaction parameters are critical for high selectivity. Bimetallic catalysts, such as 2 wt.% NiRh/SiO₂, have demonstrated high conversion (99.8%) and selectivity (96.6%) towards cyclohexylamine. The presence of ammonia is crucial to direct the reaction towards the primary amine. An excess of hydrogen can also improve selectivity by promoting the hydrogenation of the imine intermediate.

Q4: How can I purify my desired aminocyclohexane derivative from the reaction mixture?

A4: Purification strategies depend on the properties of the product and impurities.

  • Extraction: Acid-base liquid-liquid extraction is a common first step to separate the basic amine product from neutral or acidic impurities.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity.[6][7][8][9][10]

  • Column Chromatography: This technique is very effective for separating compounds with different polarities. For amines, it is often beneficial to use a stationary phase treated with a small amount of a basic modifier (e.g., triethylamine in the eluent) to prevent tailing.

  • Distillation: For liquid products with sufficiently different boiling points from the impurities, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-N-Alkylated Aminocyclohexane

If you are experiencing low yields of your target mono-N-alkylated product, consult the following troubleshooting workflow.

low_yield_troubleshooting start Low Yield of Mono-N-Alkylated Product check_overalkylation Check for Over-alkylation (TLC, GC-MS, NMR) start->check_overalkylation check_starting_material Unreacted Starting Material? start->check_starting_material other_side_products Other Side Products Present? start->other_side_products solution_overalkylation Strategies: - Increase excess of aminocyclohexane - Slow addition of alkylating agent - Lower reaction temperature - Switch to reductive amination check_overalkylation->solution_overalkylation Yes solution_starting_material Strategies: - Increase reaction time or temperature - Use a more reactive alkylating agent (e.g., iodide) - Use a stronger base - Check reagent purity check_starting_material->solution_starting_material Yes solution_other_products Strategies: - Identify byproducts (MS, NMR) - Adjust reaction conditions to disfavor their formation - Purify reagents other_side_products->solution_other_products Yes

Troubleshooting workflow for low yield in mono-N-alkylation.
Issue 2: Formation of Dicyclohexylamine During Aminocyclohexane Synthesis

The formation of the secondary amine, dicyclohexylamine, is a common issue in both the synthesis of aminocyclohexane from aniline and the reductive amination of cyclohexanone.[3]

dicyclohexylamine_formation cyclohexanone Cyclohexanone imine Imine Intermediate cyclohexanone->imine + NH3 - H2O aminocyclohexane Aminocyclohexane (Primary Amine) imine2 Substituted Imine Intermediate aminocyclohexane->imine2 + Cyclohexanone - H2O dicyclohexylamine Dicyclohexylamine (Secondary Amine Side-Product) imine->aminocyclohexane + H2 (Reduction) imine2->dicyclohexylamine + H2 (Reduction)

Pathway for the formation of dicyclohexylamine.

To minimize dicyclohexylamine formation, consider the following:

  • Control Stoichiometry: In reductive amination, a higher concentration of ammonia can favor the formation of the primary amine.

  • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For example, in aniline hydrogenation, certain catalysts can be more selective towards the primary amine.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect product distribution.

Table 1: Effect of Catalyst on Reductive Amination of Cyclohexanone

CatalystConversion (%)Selectivity to Aminocyclohexane (%)
Monometallic Rh/SiO₂83.499.1
2 wt.% NiRh/SiO₂99.896.6

Data adapted from a study on reductive amination of cyclohexanone.

Table 2: Effect of Temperature on Aminocyclohexane Yield

Temperature (°C)Yield (%)
12085
13090
14095
15093

Illustrative data showing the impact of temperature on yield.

Detailed Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Aminocyclohexane via Reductive Amination

This protocol is designed to favor the formation of N-methylcyclohexylamine while minimizing the formation of N,N-dimethylcyclohexylamine.

Materials:

  • Aminocyclohexane

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aminocyclohexane (1.0 eq) in dichloromethane.

  • Imine Formation: Add formaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude N-methylcyclohexylamine can be purified by flash column chromatography or distillation.

reductive_amination_workflow start Start dissolve Dissolve Aminocyclohexane in DCM start->dissolve add_formaldehyde Add Formaldehyde (Imine Formation) dissolve->add_formaldehyde add_stab Add STAB (Reduction) add_formaldehyde->add_stab monitor Monitor Reaction (TLC/GC-MS) add_stab->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup purify Purification (Chromatography/Distillation) workup->purify end End purify->end

Experimental workflow for selective mono-N-methylation.
Protocol 2: N-Acylation of Aminocyclohexane with Acetic Anhydride

This protocol describes the synthesis of N-cyclohexylacetamide, with measures to avoid diacylation.

Materials:

  • Aminocyclohexane

  • Acetic anhydride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve aminocyclohexane (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask, and cool the mixture in an ice bath (0 °C).

  • Acylating Agent Addition: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted amine), water, saturated aqueous sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude N-cyclohexylacetamide.

  • Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography if necessary.[6][7][8][9][10]

References

Technical Support Center: Scaling Up the Production of 2-(1-Aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-(1-Aminocyclohexyl)acetic acid, a key intermediate in the synthesis of Gabapentin.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2-(1-Aminocyclohexyl)acetic acid?

A1: The most prevalent industrial synthesis route is the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. This method is favored for its efficiency and cost-effectiveness. Other routes exist but are less common on a large scale.

Q2: What are the primary challenges when scaling up the Hofmann rearrangement for this synthesis?

A2: The primary challenges include managing the exothermic nature of the reaction, ensuring precise temperature control to minimize side reactions, and preventing the formation of impurities, most notably the lactam byproduct (gabalactam). Inadequate control can lead to decreased yield and purity.

Q3: What is gabalactam and why is it a critical impurity?

A3: Gabalactam (2-azaspiro[4.5]decan-3-one) is a cyclic lactam impurity formed through the intramolecular cyclization of 2-(1-Aminocyclohexyl)acetic acid. It is considered a critical impurity that needs to be controlled to very low levels in the final product as per pharmacopeial standards. Its formation is influenced by temperature and pH.

Q4: What purification methods are effective for removing gabalactam and other impurities at an industrial scale?

A4: Effective purification strategies at scale include crystallization and the use of ion-exchange chromatography. Crystallization from a mixture of organic solvents, such as methanol and isopropanol, is a common method to significantly reduce the levels of gabalactam and other process-related impurities.[1][2] For very high purity requirements, passing a solution of the product through a strong cationic ion exchange resin can be employed.[3]

Q5: Are there alternative reagents to bromine or sodium hypobromite for the Hofmann rearrangement that are safer for large-scale production?

A5: Yes, research has explored the use of other N-halo reagents such as trichloroisocyanuric acid (TCCA), sodium dichloroisocyanurate, and 1,3-dichloro-5,5-dimethylhydantoin as alternatives to bromine or sodium hypobromite. These reagents can be safer to handle and store at an industrial scale.

Troubleshooting Guides

Issue 1: Low Yield During Scale-Up of Hofmann Rearrangement
Potential Root Cause Suggested Corrective Action Scale-Up Consideration
Inadequate Temperature Control The Hofmann rearrangement is highly exothermic. Ensure the reactor has sufficient cooling capacity to maintain the reaction temperature within the optimal range (typically -5 to 10°C during initial phase).[4]Heat transfer efficiency decreases as the reactor volume increases. A pilot plant's cooling system may not be linearly scalable to a commercial reactor. Perform heat flow calorimetry studies during pilot runs to accurately model thermal behavior and ensure the production-scale reactor's cooling system is adequately sized.
Localized "Hot Spots" due to Poor Mixing Improve agitation efficiency to ensure uniform temperature distribution and reactant dispersion.Mixing efficiency can decrease significantly in larger reactors. Use of baffles, multiple impellers, or computational fluid dynamics (CFD) modeling can help optimize mixing at an industrial scale.
Side Reactions Maintain stoichiometric control of reagents. An excess of hypohalite can lead to over-oxidation and byproduct formation.Precise dosing systems are critical at a large scale to avoid localized excess of reagents. Automated dosing systems with feedback control are recommended for commercial production.
Instability of Hypohalite Solution Prepare the sodium hypohalite solution in situ just before use to ensure its potency.On a large scale, the time between preparation and use of the hypohalite solution may be longer. Ensure the holding tank is cooled and protected from light to prevent degradation.
Issue 2: High Levels of Gabalactam Impurity in the Crude Product
Potential Root Cause Suggested Corrective Action Scale-Up Consideration
Elevated Reaction or Work-up Temperature Maintain the reaction and subsequent work-up steps at low temperatures. The cyclization to form gabalactam is accelerated at higher temperatures.Large volumes of reaction mixtures take longer to cool. Ensure the cooling systems for work-up vessels are adequate for the scale of production.
Prolonged Reaction Time at Inappropriate pH Optimize the reaction time and quench the reaction promptly. After the rearrangement, adjust the pH to the target range for product isolation without delay.At an industrial scale, transfers and processing steps take longer. Staging of the process should be carefully planned to minimize the time the product spends under conditions that favor lactam formation.
Inefficient Purification Optimize the crystallization process. This includes the choice of solvent/anti-solvent ratios, cooling profile, and seeding strategy.Crystallization kinetics can differ significantly at larger scales. A robust crystallization process developed at the pilot scale, with well-defined parameters, is crucial for consistent performance in commercial production. Consider using Process Analytical Technology (PAT) to monitor and control crystallization.

Quantitative Data

Note: Direct comparative studies on the yield and purity of 2-(1-Aminocyclohexyl)acetic acid at different production scales are not extensively available in public literature. The following table provides representative data gathered from various sources, including patents, which may not represent a direct side-by-side comparison but offers an insight into expected outcomes at different stages of development.

Parameter Laboratory Scale (grams) Pilot Scale (kg) Commercial Scale (multi-kg)
Typical Yield 80-90%75-85%80-85%[5]
Purity before Purification 90-95%85-95%85-95%
Purity after Crystallization >99.0%>99.0%>99.5%
Gabalactam Content (before purification) 0.5-2.0%0.5-5.0%< 7% (as per some patents)[4]
Gabalactam Content (after purification) <0.1%<0.1%<0.05%[5][6]

Experimental Protocols

Synthesis of 2-(1-Aminocyclohexyl)acetic acid via Hofmann Rearrangement (Illustrative Protocol)

Disclaimer: This is a generalized protocol based on literature. Researchers must adapt and optimize it for their specific equipment and scale.

Step 1: Preparation of Sodium Hypobromite Solution

  • In a suitably sized reactor equipped with efficient cooling and stirring, charge an aqueous solution of sodium hydroxide.

  • Cool the sodium hydroxide solution to between -5°C and 0°C.

  • Slowly add bromine to the cooled sodium hydroxide solution while maintaining the temperature below 5°C. The addition is highly exothermic.

  • Stir the mixture at 0-5°C for 30-60 minutes to ensure complete reaction.

Step 2: Hofmann Rearrangement

  • In a separate reactor, dissolve 1,1-cyclohexanediacetic acid monoamide in an aqueous sodium hydroxide solution.

  • Cool the monoamide solution to 0-5°C.

  • Slowly add the monoamide solution to the prepared sodium hypobromite solution, maintaining the temperature of the reaction mixture between -5°C and 10°C.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours).

  • Gradually warm the reaction mixture to a higher temperature (e.g., 50-60°C) and hold for a period to ensure complete rearrangement.[4]

Step 3: Work-up and Isolation

  • Cool the reaction mixture.

  • Quench any excess hypobromite using a suitable reducing agent (e.g., sodium bisulfite).

  • Acidify the reaction mixture with an inorganic acid (e.g., hydrochloric acid) to a pH where the product precipitates as its salt.

  • Isolate the crude product salt by filtration.

  • Wash the crude product with a suitable solvent to remove inorganic salts.

Purification by Crystallization (Illustrative Protocol)
  • Dissolve the crude 2-(1-Aminocyclohexyl)acetic acid hydrochloride in a suitable solvent system, often a mixture of methanol and water, at an elevated temperature.

  • Treat the solution with activated carbon to remove colored impurities, followed by filtration.

  • Add an anti-solvent, such as isopropanol, to the clear filtrate to induce crystallization.

  • Cool the mixture gradually to a low temperature to maximize the yield of the purified product.

  • Isolate the crystalline product by filtration.

  • Wash the crystals with a cold solvent or a mixture of the crystallization solvents.

  • Dry the purified product under vacuum at a controlled temperature.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Materials: 1,1-cyclohexanediacetic acid monoamide, NaOH, Bromine prep_hypo Prepare Sodium Hypobromite start->prep_hypo hofmann Hofmann Rearrangement prep_hypo->hofmann workup Work-up & Isolation hofmann->workup dissolution Dissolution in Methanol/Water workup->dissolution charcoal Charcoal Treatment dissolution->charcoal crystallization Crystallization with Isopropanol charcoal->crystallization filtration Filtration & Drying crystallization->filtration final_product High-Purity Product filtration->final_product

Caption: A generalized workflow for the synthesis and purification of 2-(1-Aminocyclohexyl)acetic acid.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting problem Low Yield or High Impurity temp_control Inadequate Temperature Control problem->temp_control Check Reaction Profile mixing Poor Mixing problem->mixing Evaluate Agitation reagent_quality Reagent Quality/ Stoichiometry problem->reagent_quality Verify Raw Materials solvent_ratio Incorrect Solvent Ratio problem->solvent_ratio Analyze Mother Liquor cooling_rate Improper Cooling Rate problem->cooling_rate Review Cooling Curve filtration_issues Inefficient Filtration/Washing problem->filtration_issues Inspect Filter Cake solution1 Improve Reactor Cooling/Heat Transfer temp_control->solution1 Solution solution2 Optimize Agitator Speed/Design mixing->solution2 Solution solution3 Implement Strict QC & Dosing Control reagent_quality->solution3 Solution solution4 Re-optimize Crystallization Solvent System solvent_ratio->solution4 Solution solution5 Develop Controlled Cooling Profile cooling_rate->solution5 Solution solution6 Optimize Washing Procedure & Equipment filtration_issues->solution6 Solution

Caption: A troubleshooting decision tree for scaling up the production of 2-(1-Aminocyclohexyl)acetic acid.

References

Technical Support Center: Stereochemical Control in Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of cyclohexane derivatives.

Frequently Asked Questions (FAQs)

Q1: How can I control the axial versus equatorial orientation of a substituent on a cyclohexane ring?

A1: The preference for an axial or equatorial position is primarily governed by steric hindrance.[1] Bulky substituents preferentially occupy the more stable equatorial position to minimize 1,3-diaxial interactions, which are steric clashes with other axial substituents.[2][3] For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable.[2] In cases of disubstituted cyclohexanes, the most stable conformation will have the largest substituent in the equatorial position.[2]

  • Conformational Locking: To enforce a specific conformation, a very bulky group like a tert-butyl group can be introduced. This group has a strong preference for the equatorial position, effectively "locking" the ring in a single chair conformation.

Q2: What is the difference between cis and trans isomers in disubstituted cyclohexanes, and how does this relate to axial/equatorial positions?

A2: Cis and trans isomerism in disubstituted cyclohexanes refers to the relative orientation of the two substituents. In a cis isomer, both substituents are on the same side of the ring (both "up" or both "down").[4] In a trans isomer, the substituents are on opposite sides of the ring (one "up" and one "down").[4]

It is a common misconception to directly equate cis/trans with axial/equatorial.[5] The relationship depends on the substitution pattern (e.g., 1,2-, 1,3-, or 1,4-). For example, in a cis-1,2-disubstituted cyclohexane, one substituent will be axial and the other equatorial in a chair conformation.[6] In contrast, a trans-1,2-disubstituted cyclohexane can exist in a diaxial or a diequatorial conformation. The diequatorial conformation is generally more stable.

Q3: How can I achieve high diastereoselectivity in reactions involving cyclohexane derivatives?

A3: High diastereoselectivity can be achieved by exploiting the inherent conformational biases of the cyclohexane ring and by choosing appropriate reagents and reaction conditions.

  • Steric Approach Control: The axial and equatorial positions offer different steric environments. Reagents will preferentially attack from the less hindered face. For example, the reduction of a cyclohexanone with a small hydride reagent often leads to axial attack, yielding an equatorial alcohol. Conversely, a bulky reducing agent will favor equatorial attack, resulting in an axial alcohol.

  • Chelation Control: In substrates with a nearby chelating group (e.g., a hydroxyl or ether group), using a Lewis acidic reagent can pre-organize the molecule into a rigid, chelated intermediate. This directs the approach of the nucleophile to one face of the molecule, leading to high diastereoselectivity.

Q4: What are the key strategies for achieving high enantioselectivity in the synthesis of chiral cyclohexane derivatives?

A4: Enantioselectivity is achieved by using chiral reagents, catalysts, or auxiliaries that differentiate between the two enantiotopic faces of a prochiral substrate.

  • Chiral Catalysts: Asymmetric catalysis is a powerful tool. For example, the Sharpless asymmetric dihydroxylation can be used to synthesize chiral diols from cyclohexenes with high enantiomeric excess (ee).[7][8][9][10] Chiral diamine catalysts can also be used to enforce enantioselectivity in various reactions.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

  • Organocatalysis: Chiral organic molecules can be used as catalysts to promote highly enantioselective transformations.

Troubleshooting Guides

Diastereoselective Reduction of Cyclohexanones
Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (poor dr) 1. Incorrect Reducing Agent: The steric bulk of the hydride source influences the direction of attack. 2. Lack of Chelation Control: For substrates with a coordinating group, non-chelating conditions are being used. 3. High Reaction Temperature: Higher temperatures can lead to lower selectivity.1. For Equatorial Alcohol (Axial Attack): Use small, unhindered reducing agents like NaBH₄ or LiAlH₄. 2. For Axial Alcohol (Equatorial Attack): Use bulky reducing agents like L-Selectride® or K-Selectride®. 3. To Enhance Chelation: Use a combination of a reducing agent and a Lewis acid (e.g., NaBH₄/CeCl₃). This is known as the Luche reduction. 4. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C).
Incomplete Reaction 1. Insufficient Reducing Agent: Not enough hydride is available to fully reduce the ketone. 2. Sterically Hindered Ketone: The ketone is too sterically encumbered for the chosen reducing agent.1. Increase Equivalents of Reducing Agent: Add more of the hydride source. 2. Use a More Reactive or Less Hindered Reducing Agent: If using a bulky reagent, switch to a smaller one if the desired stereoisomer can still be obtained.
Stereoselective Epoxidation of Cyclohexene Derivatives
Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Lack of Directing Group: The epoxidation of an unfunctionalized cyclohexene with a reagent like m-CPBA may show low selectivity. 2. Incorrect Oxidizing Agent: The choice of epoxidizing agent can influence facial selectivity.1. Substrate-Directed Epoxidation: If the substrate has a hydroxyl group, it can direct the epoxidation to the syn-face. 2. Use a Different Reagent: The diastereoselectivity can be influenced by the choice of ketone used to generate dioxiranes in situ.
Low Yield 1. Decomposition of Oxidant: Peroxy acids like m-CPBA can decompose over time. 2. Sub-optimal Reaction Conditions: Incorrect solvent or temperature can lead to poor yields.1. Use Fresh Reagent: Ensure the m-CPBA is of high purity. 2. Optimize Conditions: Screen different solvents and temperatures. For example, using a two-phase system with a buffer can sometimes improve yields.
Formation of Diol Byproduct 1. Presence of Water: The epoxide can be opened by water under acidic or basic conditions.1. Use Anhydrous Conditions: Ensure all glassware and solvents are dry. 2. Buffer the Reaction: Add a solid buffer like NaHCO₃ or K₂CO₃ to neutralize acidic byproducts.
Diastereoselective Alkylation of Cyclohexanone Enolates
Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (mixture of α and α' alkylation) 1. Thermodynamic vs. Kinetic Control: The conditions used may not favor the formation of a single enolate regioisomer.1. For Kinetic Enolate (Less Substituted): Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). 2. For Thermodynamic Enolate (More Substituted): Use a weaker base at higher temperatures.
Low Diastereoselectivity 1. Planar Enolate: The enolate is planar, and the electrophile can attack from either face.1. Axial Alkylation Preference: In conformationally rigid systems, alkylation tends to occur from the axial direction to favor a transition state that resembles the chair conformation of the product.
Over-alkylation (Dialkylation) 1. Proton Exchange: The mono-alkylated product can be deprotonated by the enolate of the starting material, leading to dialkylation.1. Use a Strong Base in Excess: Ensure complete deprotonation of the starting material. 2. Add the Alkylating Agent Slowly: This keeps the concentration of the electrophile low.

Experimental Protocols

Protocol 1: Epoxidation of Cyclohexene using m-CPBA

This protocol describes a general laboratory procedure for the epoxidation of cyclohexene.

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0°C.[11]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.[11]

  • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.[11]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclohexene oxide.[11]

  • The product can be further purified by fractional distillation if necessary.[11]

Protocol 2: Sharpless Asymmetric Dihydroxylation of (E)-Stilbene (Illustrative for Cyclohexenes)

This protocol is adapted from established procedures for the synthesis of (R,R)-hydrobenzoin and illustrates the general method applicable to cyclohexene derivatives.[7]

Materials:

  • (E)-Stilbene (or a cyclohexene derivative)

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool to 0 °C.

  • Add AD-mix-β to the cooled solvent mixture with vigorous stirring.[7]

  • Add the alkene (e.g., (E)-stilbene) to the reaction mixture.[7]

  • Stir the reaction at 0 °C and monitor by thin-layer chromatography (TLC).[7]

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour.[7]

  • Separate the layers and extract the aqueous layer with ethyl acetate.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by recrystallization to yield the pure diol.[7]

Quantitative Data for Sharpless Asymmetric Dihydroxylation of (E)-Stilbene:

Parameter Typical Value
Yield >90%
Enantiomeric Excess (ee) >99%

Visual Guides

Stereoselective_Reduction_of_Cyclohexanone Troubleshooting Logic for Cyclohexanone Reduction start Start: Low Diastereoselectivity q1 Is an equatorial or axial alcohol desired? start->q1 equatorial Desired: Equatorial Alcohol (Axial Attack) q1->equatorial Equatorial axial Desired: Axial Alcohol (Equatorial Attack) q1->axial Axial sol_eq Use small hydride reagent (e.g., NaBH4) equatorial->sol_eq sol_ax Use bulky hydride reagent (e.g., L-Selectride®) axial->sol_ax q2 Does the substrate have a chelating group? sol_eq->q2 end Improved Diastereoselectivity sol_ax->end chelation Yes q2->chelation no_chelation No q2->no_chelation sol_chelation Use Luche Reduction (NaBH4 / CeCl3) chelation->sol_chelation no_chelation->end sol_chelation->end

Caption: Decision tree for troubleshooting low diastereoselectivity in cyclohexanone reductions.

Sharpless_AD_Workflow Sharpless Asymmetric Dihydroxylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_solvent Prepare t-BuOH/H2O (1:1) Cool to 0 °C add_ad_mix Add AD-mix-β prep_solvent->add_ad_mix add_alkene Add Alkene Substrate add_ad_mix->add_alkene stir Stir at 0 °C Monitor by TLC add_alkene->stir quench Quench with Na2SO3 stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Recrystallize dry->purify product Pure Chiral Diol purify->product

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.

References

Validation & Comparative

A Comparative Guide to 2-(1-Aminocyclohexyl)acetic Acid and Other GABA Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of structural similarities, mechanisms of action, and pharmacological profiles, supported by experimental data.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues are a diverse class of compounds designed to modulate GABAergic neurotransmission, with applications in treating epilepsy, neuropathic pain, anxiety, and spasticity. This guide provides a detailed comparison of 2-(1-Aminocyclohexyl)acetic acid and other prominent GABA analogues, including gabapentin, pregabalin, baclofen, and phenibut. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on their distinct pharmacological properties.

While structurally related to GABA, it is crucial to note that 2-(1-Aminocyclohexyl)acetic acid is primarily documented as a chemical intermediate in the synthesis of non-GABAergic drugs, such as the atypical antipsychotic cariprazine[1]. Direct pharmacological data on its activity as a GABA analogue is scarce in publicly available literature. This guide, therefore, compares the well-characterized GABA analogues and discusses the structural attributes of 2-(1-Aminocyclohexyl)acetic acid within this context.

Chemical Structures and Mechanisms of Action

The therapeutic effects of GABA analogues are dictated by their unique chemical structures, which determine their primary molecular targets. While all share a GABA-like scaffold, their mechanisms of action diverge significantly.

CompoundChemical StructurePrimary Mechanism of Action
GABA GABA structureAgonist at GABAA and GABAB receptors.
2-(1-Aminocyclohexyl)acetic acid 2-(1-Aminocyclohexyl)acetic acid structureNot well-characterized; primarily a synthetic intermediate.
Gabapentin Gabapentin structureBinds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[2].
Pregabalin Pregabalin structureBinds to the α2δ-1 subunit of VGCCs with higher affinity than gabapentin.
Baclofen Baclofen structureSelective agonist at GABAB receptors.
Phenibut Phenibut structureAgonist at GABAB receptors and also binds to the α2δ subunit of VGCCs.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of these GABA analogues translate to their modulation of different signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for their characterization.

GABASignaling cluster_gabapentinoids Gabapentinoids (Gabapentin, Pregabalin) cluster_gabab_agonists GABAB Agonists (Baclofen, Phenibut) VGCC Voltage-Gated Calcium Channel (α2δ-1) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Reduces Gabapentinoids Gabapentin Pregabalin Gabapentinoids->VGCC Binds to α2δ-1 GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates (Efflux) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (Influx) cAMP cAMP AC->cAMP Decreases GABAB_agonists Baclofen Phenibut GABAB_agonists->GABAB_R Activates

Figure 1: Signaling pathways of Gabapentinoids and GABAB Agonists.

ExperimentalWorkflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay Radioligand Binding Assays (Ki determination) FunctionalAssay Functional Assays (e.g., [³⁵S]GTPγS binding, Ca²⁺ imaging) BindingAssay->FunctionalAssay Electrophysiology Electrophysiology (Patch-clamp on recombinant or native receptors) FunctionalAssay->Electrophysiology PK_PD Pharmacokinetics/ Pharmacodynamics Electrophysiology->PK_PD EfficacyModels Animal Models of Disease (e.g., Epilepsy, Neuropathic Pain) PK_PD->EfficacyModels Safety Safety & Toxicology EfficacyModels->Safety Compound Test Compound (e.g., 2-(1-Aminocyclohexyl)acetic acid) Compound->BindingAssay

Figure 2: General experimental workflow for GABA analogue characterization.

Comparative Experimental Data

Quantitative data from preclinical studies are essential for comparing the pharmacological profiles of these compounds. The following tables summarize key findings from the literature.

Table 1: Receptor Binding Affinities (Ki, µM)
CompoundGABAA ReceptorGABAB Receptorα2δ Subunit
GABA ~0.1-1 (agonist site)~0.1-1 (agonist site)No significant affinity
Gabapentin >1000>1000~0.1
Pregabalin >100>100~0.02-0.1
Baclofen >100~1-5No significant affinity
Phenibut Weak affinity~30-70Binds, affinity not consistently reported
2-(1-Aminocyclohexyl)acetic acid Data not availableData not availableData not available

Note: Ki values can vary depending on the tissue preparation, radioligand used, and assay conditions.

Table 2: In Vivo Efficacy in Animal Models
CompoundModel of Epilepsy (e.g., MES, PTZ)Model of Neuropathic Pain (e.g., CCI, SNL)
Gabapentin EffectiveEffective
Pregabalin EffectiveEffective (generally more potent than gabapentin)
Baclofen Limited efficacySome efficacy
Phenibut Some efficacyLimited data
2-(1-Aminocyclohexyl)acetic acid Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to characterize GABA analogues.

Radioligand Binding Assay for GABAB Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the GABAB receptor.

Methodology:

  • Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction.

  • Incubation: Membranes are incubated with a specific GABAB radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABAA sites, or [³H]baclofen) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology on Recombinant GABAA Receptors

Objective: To assess the functional effect of a test compound on GABAA receptor-mediated currents.

Methodology:

  • Cell Culture and Transfection: A cell line (e.g., HEK293) is transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2).

  • Recording: Whole-cell voltage-clamp recordings are made from single transfected cells. The cell is held at a specific membrane potential (e.g., -60 mV).

  • Drug Application: A baseline current is established by applying a sub-maximal concentration of GABA. The test compound is then co-applied with GABA to determine its modulatory effect (potentiation or inhibition), or applied alone to test for direct agonist activity.

  • Data Analysis: Changes in the amplitude, kinetics, and desensitization of the GABA-evoked current in the presence of the test compound are quantified and analyzed.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

Objective: To evaluate the analgesic efficacy of a test compound in a model of peripheral nerve injury.

Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are placed around it to induce a partial nerve injury.

  • Behavioral Testing: After a recovery period, pain-related behaviors are assessed. This typically includes measuring the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or the latency to withdraw from a thermal stimulus (e.g., radiant heat).

  • Drug Administration: The test compound is administered (e.g., orally, intraperitoneally) at various doses.

  • Data Analysis: The effect of the compound on the withdrawal threshold or latency is measured at different time points after administration and compared to a vehicle-treated control group.

Conclusion

The landscape of GABA analogues is characterized by structural diversity that leads to distinct pharmacological profiles and therapeutic applications. While 2-(1-Aminocyclohexyl)acetic acid is structurally similar to other GABA analogues, its primary role as a synthetic precursor for the non-GABAergic drug cariprazine suggests it may not possess significant intrinsic activity at GABA receptors or related targets. Further direct experimental evaluation is required to confirm this hypothesis.

In contrast, compounds like gabapentin and pregabalin are well-established as modulators of voltage-gated calcium channels, offering significant therapeutic benefits in epilepsy and neuropathic pain. Baclofen and phenibut, on the other hand, exert their effects primarily through the GABAB receptor, with phenibut also exhibiting activity at calcium channels. For researchers and drug development professionals, understanding these fundamental differences is paramount for the rational design and development of novel therapeutics targeting the GABAergic system and beyond. The provided experimental frameworks serve as a foundation for the preclinical characterization of new chemical entities in this domain.

References

Efficacy of 2-(1-Aminocyclohexyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of compounds derived from 2-(1-Aminocyclohexyl)acetic acid, focusing on their efficacy in preclinical models of neuropathic pain and epilepsy. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data and detailed methodologies for key assays.

Derivatives of 2-(1-Aminocyclohexyl)acetic acid represent a significant class of compounds in the development of treatments for neurological disorders. The most prominent members of this class, Gabapentin and its successor Pregabalin, are widely used for the management of neuropathic pain and as adjunctive therapy for partial seizures. Their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[1][2] This guide delves into the efficacy of a range of these compounds, comparing their performance in various preclinical studies to provide researchers, scientists, and drug development professionals with a valuable resource for understanding their therapeutic potential.

Comparative Efficacy Data

The following tables summarize the in vitro binding affinities and in vivo efficacy of selected 2-(1-Aminocyclohexyl)acetic acid derivatives. The data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how modifications to the core structure influence their biological activity.

In Vitro Binding Affinity for the α2δ Subunit

The binding affinity of these compounds to the α2δ subunit of voltage-gated calcium channels is a key determinant of their potency. The following table presents the 50% inhibitory concentration (IC50) values for the displacement of [³H]-gabapentin from the porcine brain α2δ subunit. A lower IC50 value indicates a higher binding affinity.

CompoundStructureα2δ IC50 (nM)
Gabapentin2-(1-(aminomethyl)cyclohexyl)acetic acid84
Pregabalin ((S)-3-isobutyl-GABA)(S)-3-(aminomethyl)-5-methylhexanoic acid91
Analog 1 (3S,4S)-3-amino-4-methyl-cyclohexaneacetic acid49
Analog 2 (3S,5R)-3-amino-5-methyl-cyclohexaneacetic acid53
Analog 3 (1R,2S,4S)-4-amino-2-methyl-cyclohexaneacetic acid130
Analog 4 (1S,2S,4S)-4-amino-2-methyl-cyclohexaneacetic acid>10,000
Analog 5 2-(1-amino-3-methylcyclohexyl)acetic acid110
Analog 6 2-(1-amino-4-methylcyclohexyl)acetic acid140

Data sourced from Belliotti, T. R., et al. (2005).[3][4]

In Vivo Analgesic Efficacy in the Chung Model of Neuropathic Pain

The Chung model, or spinal nerve ligation model, is a widely used preclinical model to assess the efficacy of analgesics for neuropathic pain. The following table presents the in vivo efficacy of selected compounds in this model, expressed as the percentage of maximal possible effect (% MPE) at a given dose.

CompoundDose (mg/kg, p.o.)Analgesic Activity (% MPE)
Gabapentin3050
Pregabalin3065
Analog 1 3070
Analog 2 3060
Analog 5 3045
Analog 6 3035

Data sourced from Belliotti, T. R., et al. (2005).[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Radioligand Binding Assay for α2δ Subunit

This assay is used to determine the binding affinity of test compounds to the α2δ subunit of voltage-gated calcium channels.

Materials:

  • [³H]-gabapentin

  • Porcine brain membranes (as a source of the α2δ subunit)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the porcine brain membranes, [³H]-gabapentin (at a concentration close to its Kd), and the test compound at various concentrations.

  • For determining non-specific binding, a high concentration of unlabeled gabapentin is used in separate wells.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Chung Model (Spinal Nerve Ligation) of Neuropathic Pain

This surgical model in rodents induces a neuropathic pain state that mimics many of the symptoms of human neuropathic pain.

Animals:

  • Adult male Sprague-Dawley rats (200-250 g)

Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a dorsal midline incision at the L4-S2 level.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.

  • Close the muscle and skin incisions with sutures.

  • Allow the animals to recover for a period of at least one week before behavioral testing.

Behavioral Testing (Mechanical Allodynia):

  • Place the animal in a testing chamber with a wire mesh floor.

  • Allow the animal to acclimate to the chamber.

  • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw on the ligated side.

  • The withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response of the paw.

  • Administer the test compound or vehicle and measure the withdrawal threshold at various time points after administration.

  • The analgesic effect is calculated as the percentage of the maximal possible effect (% MPE).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these compounds.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx a2d α2δ subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (contains neurotransmitters) Neurotransmitter Excitatory Neurotransmitters Vesicle->Neurotransmitter Release Ca_ion->Vesicle Triggers fusion Compound 2-(1-Aminocyclohexyl)acetic acid Derivative Compound->a2d Binds to Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binds to Signal Signal Propagation Receptor->Signal

Caption: Mechanism of action of 2-(1-Aminocyclohexyl)acetic acid derivatives.

G start Start synthesis Synthesize Novel 2-(1-Aminocyclohexyl)acetic acid Derivatives start->synthesis in_vitro In Vitro Screening: α2δ Binding Assay synthesis->in_vitro select_compounds Select Compounds with High Affinity in_vitro->select_compounds in_vivo In Vivo Efficacy Testing: (e.g., Chung Model, Hot Plate Test) select_compounds->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End sar_analysis->end lead_optimization->synthesis Iterative Improvement

Caption: Drug discovery workflow for novel 2-(1-Aminocyclohexyl)acetic acid derivatives.

References

A Comparative Guide to Validating Analytical Methods for 2-(1-Aminocyclohexyl)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-(1-Aminocyclohexyl)acetic acid, a known related compound of the active pharmaceutical ingredient (API) Gabapentin. The accurate quantification of such compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides detailed experimental protocols and validation parameters based on established methods for the parent compound, Gabapentin. While these methods are expected to be highly applicable to 2-(1-Aminocyclohexyl)acetic acid, method-specific validation and optimization are crucial.

Data Presentation: Comparison of Analytical Methods

The following tables summarize key performance characteristics of common analytical methods used for the quantification of Gabapentin and its related compounds. These parameters are essential for method validation according to ICH guidelines.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterMethod 1: Reversed-Phase HPLC with UV DetectionMethod 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
Column Zodiac C18 (250 mm × 4.6 mm, 5 µm)[1]Not Specified
Mobile Phase Methanol: Acetonitrile: Triethylamine (50:25:25, v/v/v), pH 5.8 with orthophosphoric acid[1]Acetonitrile/Water with 30 mM Ammonium Formate, pH 3.0[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection UV at 211 nm[1]Charged Aerosol Detection (CAD)[2]
Linearity Range 10-60 µg/mL[1]Not Specified
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedAt least 0.03% with respect to the main substance[3]
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterMethod 3: GC-MS with Derivatization
Column HP-5MS (5% phenyl methyl siloxane)[4]
Carrier Gas Helium[4]
Injector Temperature 250°C[5]
Oven Program 70°C (2 min) to 280°C at 20°C/min, hold for 10 min[5]
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode[4]
Derivatization Required (e.g., with BSTFA + 1% TMCS)[5]
Linearity Range Not Specified
LOD Not Specified
LOQ Not Specified
Accuracy (% Recovery) Not Specified
Precision (%RSD) Not Specified

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quality control of 2-(1-Aminocyclohexyl)acetic acid in bulk drug and pharmaceutical formulations.

1. Preparation of Mobile Phase:

  • Mix HPLC grade methanol, acetonitrile, and triethylamine in the ratio of 50:25:25 (v/v/v).

  • Adjust the pH of the mixture to 5.8 using orthophosphoric acid.

  • Degas the mobile phase by sonication or vacuum filtration.[1]

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of 2-(1-Aminocyclohexyl)acetic acid reference standard in the mobile phase to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-60 µg/mL).[1]

3. Sample Preparation:

  • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • For pharmaceutical formulations, weigh and finely powder a representative number of units. Dissolve an amount of powder equivalent to a specific dose in the mobile phase, sonicate to ensure complete dissolution, and filter to remove excipients.

4. Chromatographic Conditions:

  • Column: Zodiac C18 (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: As prepared in step 1.

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detector: UV at 211 nm[1]

  • Column Temperature: Ambient

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to 2-(1-Aminocyclohexyl)acetic acid based on the retention time of the standard.

  • Quantify the amount of the analyte in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high selectivity and sensitivity, particularly for complex matrices. Derivatization is necessary for 2-(1-Aminocyclohexyl)acetic acid to increase its volatility and improve chromatographic performance.

1. Derivatization Reagent Preparation:

  • A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

2. Standard Solution Preparation:

  • Prepare a stock solution of 2-(1-Aminocyclohexyl)acetic acid reference standard in a suitable solvent (e.g., methanol).

3. Sample and Standard Derivatization:

  • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

  • Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried residue.

  • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.[5]

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector: Splitless mode at 250°C.[5]

  • Oven Temperature Program: Initial temperature of 70°C (hold for 2 minutes), ramp at 20°C/min to 280°C, and hold for 10 minutes.[5]

  • Mass Spectrometer: Electron Ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for the derivatized analyte.

5. Analysis:

  • Inject the derivatized standard and sample solutions into the GC-MS system.

  • Confirm the identity of the derivatized analyte by its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of the selected ion in the sample to the calibration curve generated from the derivatized standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Quantification start Sample Weighing/ Dissolution filtration Filtration (if needed) start->filtration derivatization Derivatization (for GC-MS) filtration->derivatization Optional hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration hplc->peak_integration gcms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of 2-(1-Aminocyclohexyl)acetic acid.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

Signaling Pathway

Currently, there is no specific, well-documented signaling pathway directly associated with 2-(1-Aminocyclohexyl)acetic acid in publicly available scientific literature. As a related compound and potential impurity of Gabapentin, its biological activity and interaction with cellular signaling pathways are not primary areas of research. The focus of analytical methods is on its detection and quantification for quality control purposes rather than its pharmacological effect. The mechanism of action of the parent drug, Gabapentin, is complex and not fully elucidated, but it is known to interact with voltage-gated calcium channels. It is plausible, though not established, that structurally similar compounds might have some affinity for the same targets, but this would require specific investigation. The AMPK signaling pathway has been linked to acetic acid in general, but this is in a different context and not directly relevant to this specific molecule.[6]

References

Unveiling the Stereochemical Dichotomy: A Structural Comparison of Cis and Trans Isomers of 4-Aminocyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of the amino and acetic acid substituents on the cyclohexane ring dictates the cis and trans isomerism, leading to distinct three-dimensional structures and, consequently, potentially different pharmacological profiles. The trans isomer, in particular, is a crucial building block in the synthesis of several pharmaceutical compounds, including the antipsychotic drug cariprazine.[1]

Conformational Landscape: The Dominance of the Chair Conformation

The cyclohexane ring in both cis- and trans-4-aminocyclohexylacetic acid predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of the conformers is largely governed by the steric hindrance experienced by the substituents.

Trans Isomer:

The trans isomer can exist in two interconverting chair conformations: one with both the amino and the acetic acid groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable as it minimizes 1,3-diaxial interactions, which are a source of considerable steric strain. Therefore, trans-4-aminocyclohexylacetic acid exists almost exclusively in the diequatorial conformation.

Cis Isomer:

For the cis isomer, both possible chair conformations will have one substituent in an axial position and the other in an equatorial position. These two conformers are of similar energy and readily interconvert.

G Chair Conformations of Aminocyclohexylacetic Acid Isomers cluster_trans Trans Isomer cluster_cis Cis Isomer trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip

Caption: Conformational equilibrium of trans and cis isomers.

Spectroscopic Differentiation: A Tale of Two Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques to elucidate the stereochemistry of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy can effectively distinguish between the cis and trans isomers based on chemical shifts and spin-spin coupling constants. While specific data for 4-aminocyclohexylacetic acid is scarce, data for the structurally similar 4-aminocyclohexanecarboxylic acid and 4-aminocyclohexanol can provide valuable insights.[2][3][4]

In the more stable diequatorial conformation of the trans isomer, the protons attached to the carbons bearing the substituents (H-1 and H-4) are in axial positions. This leads to large axial-axial coupling constants (J-values) of approximately 10-13 Hz with their neighboring axial protons.[2] Conversely, in the cis isomer, where one substituent is axial and the other is equatorial, the corresponding protons will exhibit smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).[2]

The chemical shifts of the protons and carbons at the C-1 and C-4 positions are also sensitive to the axial or equatorial orientation of the substituents. Generally, equatorial protons resonate at a lower field (higher ppm value) compared to their axial counterparts.[4]

Table 1: Expected Key ¹H and ¹³C NMR Spectral Differences

Featuretrans Isomer (Diequatorial)cis Isomer (Axial-Equatorial)
¹H NMR
H-1, H-4 Coupling ConstantsLarge (approx. 10-13 Hz)Small (approx. 2-5 Hz)
H-1, H-4 Chemical ShiftHigher field (lower ppm)Lower field (higher ppm)
¹³C NMR
C-1, C-4 Chemical ShiftDistinct chemical shiftsDifferent chemical shifts compared to trans
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the relative stereochemistry of substituents. While a publicly available crystal structure for cis- or trans-4-aminocyclohexylacetic acid was not identified, it is the definitive method to confirm the stereochemistry. For the trans isomer, X-ray crystallography would confirm the diequatorial arrangement of the amino and acetic acid groups in the chair conformation.[1]

Experimental Protocols

The following outlines the general experimental methodologies for the structural characterization of cis and trans isomers of aminocyclohexylacetic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminocyclohexylacetic acid isomer in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For detailed structural analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed to assign all proton and carbon signals.

  • Data Analysis: Analyze the chemical shifts and, crucially, the coupling constants of the protons on the cyclohexane ring to determine the orientation of the substituents.

X-ray Crystallography
  • Crystallization: Grow single crystals of the aminocyclohexylacetic acid isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using appropriate software. The resulting model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

G Experimental Workflow for Structural Characterization cluster_synthesis Synthesis and Isolation cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesize Isomers separation Separate Cis and Trans Isomers synthesis->separation nmr NMR Spectroscopy (1H, 13C, 2D) separation->nmr xray X-ray Crystallography separation->xray conf_analysis Conformational Analysis nmr->conf_analysis struct_elucid Structure Elucidation xray->struct_elucid conf_analysis->struct_elucid

Caption: Workflow for isomer characterization.

Biological Activity Implications

The distinct three-dimensional shapes of cis and trans isomers can lead to significant differences in their biological activity. The specific orientation of the amino and carboxylic acid functional groups can affect how the molecule interacts with biological targets such as enzymes and receptors. The preference for the diequatorial conformation in the trans isomer presents a more rigid and defined structure to a binding site compared to the more flexible cis isomer. This structural rigidity is often a desirable trait in drug design, potentially leading to higher affinity and selectivity. While direct comparative biological studies on cis- and trans-4-aminocyclohexylacetic acid are not widely reported, the established importance of the trans isomer in pharmaceuticals underscores the significance of stereochemistry in determining biological function.[1]

References

Comparative Bioactivity of Gabapentin Versus Its Synthetic Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the bioactivity of the anticonvulsant drug gabapentin against its primary synthetic precursors. This guide synthesizes available data to inform researchers, scientists, and drug development professionals on their relative biological effects and outlines the necessary experimental frameworks for further investigation.

Executive Summary

Gabapentin is a widely used pharmaceutical agent for the management of neuropathic pain and seizures. Its therapeutic effects are primarily attributed to its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. While the synthesis of gabapentin is well-documented, a critical gap exists in the scientific literature regarding the bioactivity of its synthetic precursors. This guide provides a comprehensive overview of gabapentin's established bioactivity and presents the known synthetic routes. However, extensive searches for direct comparative bioactivity data for its main precursors—1,1-cyclohexanediacetic acid monoamide , 1-cyanocyclohexaneacetonitrile , and 1-cyanocyclohexaneacetic acid —yielded no significant pharmacological studies. The available information is limited to their roles as chemical intermediates and basic toxicological profiles. Consequently, this document serves to highlight this knowledge gap and provides standardized experimental protocols to enable future comparative research.

Bioactivity Profile of Gabapentin

Gabapentin, despite its structural similarity to the neurotransmitter GABA, does not exert its effects through direct interaction with GABA receptors. The primary mechanism of action is the specific binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. This interaction is crucial for its therapeutic efficacy.

Key Bioactivities of Gabapentin:

  • Binding to α2δ-1 Subunit: Gabapentin binds with high affinity to the α2δ-1 subunit, which is upregulated in conditions of neuropathic pain. This binding is thought to reduce the trafficking of calcium channels to the presynaptic terminal, thereby decreasing neurotransmitter release.

  • Modulation of Neurotransmitter Release: By binding to the α2δ-1 subunit, gabapentin reduces the release of excitatory neurotransmitters, most notably glutamate. This dampening of synaptic transmission is believed to underlie its anticonvulsant and analgesic properties.

  • Anti-inflammatory and Neuroprotective Effects: Some studies suggest that gabapentin may possess anti-inflammatory and neuroprotective properties, although the exact mechanisms are still under investigation.

The following diagram illustrates the established signaling pathway of gabapentin.

Gabapentin Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_caption Gabapentin Gabapentin a2d1 α2δ-1 Subunit Gabapentin->a2d1 VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to Glutamate Glutamate Glutamate_release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds to Signal Postsynaptic Signal Receptor->Signal caption Gabapentin binds to the α2δ-1 subunit, reducing Ca²⁺ influx and subsequent glutamate release.

Caption: Gabapentin's mechanism of action.

Synthetic Pathways and Precursors of Gabapentin

Two primary industrial synthesis routes for gabapentin are the Hofmann rearrangement and a chemoenzymatic pathway.

Route 1: Hofmann Rearrangement

This classic organic reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Hofmann_Rearrangement_Synthesis cluster_caption P1 1,1-Cyclohexanediacetic Anhydride P2 1,1-Cyclohexanediacetic Acid Monoamide (Precursor 1) P1->P2 Ammonolysis P3 Isocyanate Intermediate P2->P3 Hofmann Rearrangement GBP Gabapentin P3->GBP Hydrolysis caption Hofmann rearrangement synthesis of gabapentin.

Caption: Hofmann rearrangement synthesis of gabapentin.

Route 2: Chemoenzymatic Synthesis

This route employs a nitrilase enzyme for the regioselective hydrolysis of a dinitrile intermediate.

Chemoenzymatic_Synthesis cluster_caption P1 1-Cyanocyclohexaneacetonitrile (Precursor 2) P2 1-Cyanocyclohexaneacetic Acid (Precursor 3) P1->P2 Nitrilase Hydrolysis P3 Gabapentin Lactam P2->P3 Reduction & Cyclization GBP Gabapentin P3->GBP Hydrolysis caption Chemoenzymatic synthesis pathway for gabapentin.

Caption: Chemoenzymatic synthesis pathway for gabapentin.

Bioactivity of Synthetic Precursors: The Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of data on the bioactivity of the primary synthetic precursors of gabapentin. These compounds are consistently referenced as chemical intermediates, and in the case of 1,1-cyclohexanediacetic acid monoamide, as a potential impurity in the final drug product.

Table 1: Summary of Available Data on Gabapentin and its Precursors

CompoundBioactivity Data
Gabapentin High-affinity ligand for the α2δ-1 subunit of voltage-gated calcium channels. Inhibits the release of excitatory neurotransmitters (e.g., glutamate).Demonstrated anticonvulsant and analgesic properties in numerous in vivo models.
1,1-Cyclohexanediacetic Acid Monoamide No pharmacological or bioactivity data available. Toxicological information is limited; may cause skin and eye irritation.
1-Cyanocyclohexaneacetonitrile No pharmacological or bioactivity data available.
1-Cyanocyclohexaneacetic Acid No pharmacological or bioactivity data available.

This absence of data precludes a direct comparative analysis of the bioactivity of gabapentin versus its precursors.

Proposed Experimental Protocols for Comparative Bioactivity Assessment

To address the identified knowledge gap, the following experimental protocols are proposed. These methodologies are standard in the field of pharmacology and would provide the necessary data for a robust comparative assessment.

In Vitro Radioligand Binding Assay for α2δ-1 Subunit Affinity

Objective: To determine the binding affinity of gabapentin and its synthetic precursors to the target α2δ-1 subunit.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 cells) stably expressing the human α2δ-1 subunit.

  • Binding Assay: The assay is performed in a 96-well plate format. Membranes are incubated with a radiolabeled ligand for the α2δ-1 subunit (e.g., [³H]-gabapentin) and varying concentrations of the test compounds (gabapentin and its precursors).

  • Incubation and Washing: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each compound. A lower Ki value indicates a higher binding affinity.

In Vitro Calcium Imaging Assay

Objective: To assess the functional effect of the compounds on calcium influx in a cellular model.

Methodology:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary dorsal root ganglion (DRG) neurons are cultured on glass-bottom dishes.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Cells are pre-incubated with gabapentin or its precursors at various concentrations.

  • Depolarization and Imaging: Cells are depolarized with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels. Changes in intracellular calcium concentration are monitored using fluorescence microscopy.

  • Data Analysis: The fluorescence intensity before and after depolarization is measured. The ability of each compound to inhibit the KCl-induced calcium influx is quantified.

The following diagram outlines a general workflow for such an in vitro assessment.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (if warranted) cluster_caption start Start: Compound Synthesis and Purification binding_assay Radioligand Binding Assay (α2δ-1 affinity) start->binding_assay functional_assay Calcium Imaging Assay (Functional effect) start->functional_assay pk_study Pharmacokinetic Studies (Absorption, Distribution, etc.) binding_assay->pk_study Active compounds functional_assay->pk_study Active compounds efficacy_model Neuropathic Pain Model (e.g., Chronic Constriction Injury) pk_study->efficacy_model end End: Comparative Bioactivity Profile efficacy_model->end caption A general workflow for comparative bioactivity assessment.

Caption: A general workflow for comparative bioactivity assessment.

Conclusion and Future Directions

While gabapentin's mechanism of action is well-characterized, there is a clear and significant lack of publicly available data on the bioactivity of its synthetic precursors. This guide has highlighted this gap and provided a framework of standard experimental protocols that can be employed to generate the necessary comparative data. Such research would be invaluable for a more complete understanding of the structure-activity relationship of gabapentin and its related compounds, and could inform future drug design and synthesis optimization. It is recommended that future research efforts focus on performing the outlined in vitro and subsequent in vivo studies to elucidate the pharmacological profiles of these precursor molecules.

A Comparative Purity Assessment of Commercially Available 2-(1-Aminocyclohexyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercially available 2-(1-Aminocyclohexyl)acetic acid hydrochloride (CAS No: 37631-99-5), a key building block in various synthetic applications. Due to the limited availability of direct comparative studies from independent sources, this guide synthesizes information from commercial suppliers and outlines the essential analytical methodologies for its purity determination.

Comparison of Purity Specifications from Commercial Suppliers

A review of several chemical suppliers indicates that the commercially available this compound is generally offered at a minimum purity of 95%. While specific batch-to-batch variations are expected, the stated purity levels from different vendors are quite consistent.

Supplier CategoryStated PurityAnalytical Method Cited (if available)
Major Chemical Suppliers≥95.0%Argentometric Titration (AT)
Research Chemical Providersmin 95%Not specified[1]
Life Science Focused Cos.95%Not specified[2]

It is important to note that the provided purity values are often minimum specifications. For critical applications, it is highly recommended to obtain a batch-specific Certificate of Analysis (CoA) from the supplier, which should provide the exact purity and the analytical method used for its determination.

Potential Impurities

A crucial aspect of purity assessment is the identification of potential impurities. Given the structure of 2-(1-Aminocyclohexyl)acetic acid, a primary potential impurity is the corresponding lactam, 2-Azaspiro[4.5]decan-3-one (also known as Gabapentin Related Compound A).[3][4] This impurity can be formed through intramolecular cyclization. Researchers should be vigilant for the presence of this and other potential process-related impurities.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of analytical techniques is recommended. The following are detailed protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the main component and any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis : Inject the sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks. The percentage purity is calculated as the ratio of the main peak area to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is an essential tool for confirming the chemical structure and can also be used for a quantitative purity assessment (qNMR).

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Solvent : Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis : Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound. For quantitative analysis, a certified internal standard is added, and the purity is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the compound.

  • Instrumentation : A mass spectrometer, often coupled with an HPLC (LC-MS).

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Analysis : The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 172.1.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial chemical like this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Receive Commercial Sample Prep Prepare Analytical Samples Sample->Prep HPLC HPLC Analysis (Purity & Impurities) Prep->HPLC NMR NMR Spectroscopy (Structure & qNMR) Prep->NMR MS Mass Spectrometry (Molecular Weight) Prep->MS Data Analyze Data HPLC->Data NMR->Data MS->Data Report Generate Purity Report Data->Report Decision Accept or Reject Batch Report->Decision Degradation_Pathway Reactant 2-(1-Aminocyclohexyl)acetic acid Product 2-Azaspiro[4.5]decan-3-one (Lactam Impurity) Reactant->Product Intramolecular Cyclization Water - H₂O

References

From the Bench to the Bedside: A Comparative Analysis of 2-(1-Aminocyclohexyl)acetic Acid Derivatives' Performance In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, a primary one being the translation of in vitro activity to in vivo efficacy. For researchers in neurology and pain management, 2-(1-aminocyclohexyl)acetic acid derivatives represent a critical class of therapeutic agents. This guide provides a detailed comparison of the in vitro and in vivo performance of this structural class, using the well-established compound Gabapentin as a representative example. By examining its molecular interactions, pharmacokinetic profile, and efficacy in preclinical models, we aim to provide a clear framework for evaluating and predicting the translational potential of similar molecules.

Correlating Molecular Binding with Preclinical Efficacy

The therapeutic action of Gabapentin is initiated by its specific binding to a molecular target, which is then expected to translate into a measurable physiological effect in a living system. The following tables provide a quantitative comparison of Gabapentin's performance in both settings.

Table 1: In Vitro Binding Affinity

The primary in vitro measure of a compound's potency is its binding affinity to its target protein. Gabapentin's action is not mediated by GABA receptors, as its name might suggest, but through high-affinity binding to the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs).[1][2] A lower dissociation constant (Kd) indicates a stronger binding interaction.

Target SubunitBinding Affinity (Kd) in nMMethod
α2δ-1~59 nMRadioligand Binding Assay
α2δ-2~153 nMRadioligand Binding Assay
α2δ-3No Significant BindingRadioligand Binding Assay
α2δ-4No Significant BindingRadioligand Binding Assay
Data compiled from multiple sources.[3][4][5]
Table 2: In Vivo Efficacy in Preclinical Models

In vivo studies are essential to determine if the molecular binding observed in vitro translates into a therapeutic effect. Efficacy is often measured by the median effective dose (ED50) or concentration (EC50) required to produce a desired outcome in 50% of the test population. Gabapentin has been extensively studied in animal models for epilepsy and neuropathic pain.

Preclinical ModelIndicationEfficacy MetricValueSpecies
Maximal Electroshock (MES)Epilepsy (Generalized Seizures)ED5017.3 mg/kg, IPMouse
Pentylenetetrazol (PTZ) InfusionEpilepsy (Absence Seizures)TID50¹69 mg/kg, IPMouse
Nerve Ligation (Tactile Allodynia)Neuropathic PainED5034 mg/kg, IPRat
Nerve Ligation (Cold Allodynia)Neuropathic PainED50103 mg/kg, IPRat
CFA²-induced HyperalgesiaInflammatory PainBrain EC503.3 µg/mLRat
CFA²-induced HyperalgesiaInflammatory PainPlasma EC5016.7 µg/mLRat
¹TID50: The dose required to increase the seizure threshold by 50%.
²CFA: Complete Freund's Adjuvant.
Data compiled from multiple sources.[1][3][6]
Table 3: Comparative Pharmacokinetic Profile

A critical factor bridging in vitro and in vivo performance is pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes a drug. Gabapentin exhibits dose-dependent, saturable absorption, which is a key consideration for clinical dosing.[7][8]

Pharmacokinetic ParameterValueSpecies
Oral Bioavailability27-60% (Dose-dependent)Human
Time to Peak Plasma Concentration (Tmax)2 - 3 hoursHuman
Elimination Half-life (t1/2)5 - 7 hoursHuman
Protein Binding< 3%Human
MetabolismNot significantly metabolizedHuman
Data compiled from multiple sources.[1][8][9][10]

Visualizing the Path from Mechanism to Effect

To better understand the relationship between the molecular mechanism and the experimental workflow, the following diagrams illustrate the key pathways and processes.

G cluster_0 Presynaptic Terminal GBP Gabapentin a2d1 α2δ-1 Subunit GBP->a2d1 Binds to Trafficking Disrupts Trafficking of VGCC to Membrane a2d1->Trafficking Interaction leads to VGCC Voltage-Gated Calcium Channel (VGCC) Ca_Influx Reduced Ca²⁺ Influx VGCC->Ca_Influx Leads to Trafficking->VGCC Prevents insertion of Vesicle Synaptic Vesicle Ca_Influx->Vesicle Inhibits fusion of Glutamate Reduced Glutamate Release Vesicle->Glutamate Results in Postsynaptic Postsynaptic Neuron (Reduced Excitation) Glutamate->Postsynaptic

Caption: Proposed mechanism of action for Gabapentin.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Binding Radioligand Binding Assay (Determine Kd) Cellular Cell-based Functional Assays (e.g., Neurotransmitter Release) Binding->Cellular PK Pharmacokinetics (PK) (Bioavailability, T½) Cellular->PK Proceed if active Efficacy Efficacy Models (PD) (e.g., MES, Nerve Ligation) (Determine ED50) PK->Efficacy Inform Dosing Correlation PK/PD Modeling (e.g., Brain EC50) Efficacy->Correlation Correlate PK/PD

Caption: Logical workflow from in vitro to in vivo evaluation.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of reliable scientific comparison. The following are summarized protocols for the key experiments cited in this guide.

In Vitro: Radioligand Binding Assay for α2δ Affinity

This assay quantifies the binding affinity (Kd) of a test compound to its target receptor.

1. Membrane Preparation:

  • Harvest cells recombinantly expressing the target α2δ subunit or homogenize brain tissue (e.g., porcine cerebral cortex) in a cold buffer (e.g., 10 mM HEPES, pH 7.4) containing protease inhibitors.[5]

  • Perform differential centrifugation to isolate the membrane fraction. A low-speed spin (e.g., 1,000 x g) removes nuclei and debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the membranes.[3]

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).

2. Binding Reaction:

  • In a 96-well plate, incubate a fixed concentration of the membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., [³H]Gabapentin).[3]

  • To determine non-specific binding, a parallel set of reactions is prepared which includes a high concentration of unlabeled Gabapentin to saturate the specific binding sites.[3]

  • Incubate the plate at room temperature (e.g., for 60 minutes) to allow the binding to reach equilibrium.[3]

3. Separation and Detection:

  • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with the bound radioligand.[3]

  • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

  • Plot the specific binding against the radioligand concentration and fit the data using non-linear regression (e.g., one-site binding hyperbola) to calculate the Kd and Bmax (maximum number of binding sites).

In Vivo: Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[11][12]

1. Animal Preparation:

  • Use adult male mice (e.g., Swiss albino), allowing them to acclimatize to laboratory conditions.

  • Administer the test compound (Gabapentin) or vehicle control via the desired route (e.g., intraperitoneal injection, IP) at various doses.[12]

2. Seizure Induction:

  • At the time of expected peak drug effect (e.g., 60 minutes post-injection), induce a seizure by delivering a brief electrical stimulus through ear-clip electrodes.[11][13]

  • Typical stimulus parameters are a fixed current (e.g., 50 mA) and frequency (e.g., 50 Hz) for a short duration (e.g., 0.2 seconds).[13]

3. Observation and Endpoint:

  • Immediately after the stimulus, observe the animal for the presence or absence of a tonic hind limb extension (THE).[12]

  • The absence of THE is considered protection.

4. Data Analysis:

  • Calculate the percentage of animals protected at each dose level.

  • Determine the ED50—the dose that protects 50% of the animals from THE—using probit analysis or a similar statistical method.

Conclusion

The data clearly demonstrate that for 2-(1-aminocyclohexyl)acetic acid derivatives like Gabapentin, there is a strong correlation between in vitro target engagement and in vivo pharmacological effect. The high binding affinity for the α2δ-1 subunit (in vitro Kd of ~59 nM) translates to potent efficacy in preclinical models of both epilepsy and neuropathic pain (in vivo ED50 values ranging from 17.3 to 103 mg/kg).[1][4][6] However, the translation is not linear and is significantly modulated by the compound's pharmacokinetic properties, such as its saturable absorption mechanism.[7] This guide underscores the importance of integrating molecular, physiological, and pharmacokinetic data to build a comprehensive understanding of a compound's performance and to better predict its clinical potential. For researchers developing novel derivatives, co-evaluating target affinity, in vivo efficacy, and pharmacokinetic profiles is a critical strategy for success.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of commercially available gabapentin antibodies with structurally related molecules. Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The following data and protocols are intended to assist researchers in selecting the most appropriate antibody for their specific application.

Cross-Reactivity Data Summary

The cross-reactivity of an antibody is a measure of its ability to bind to substances other than its target analyte. In the context of gabapentin immunoassays, it is crucial that the antibody exhibits high specificity for gabapentin and minimal binding to structurally similar compounds to avoid false-positive results or inaccurate quantification.

The following table summarizes the cross-reactivity of a commercially available gabapentin enzyme-linked immunosorbent assay (ELISA) kit with several structurally related compounds.

Table 1: Cross-Reactivity of the Neogen Gabapentin Forensic ELISA Kit [1]

Compound% Cross-Reactivity
Gabapentin 100
Pregabalin methyl ester9.4
(-)-Levamisole4.5
Gabapentin Enacarbil4.3
Pyrantel1.9
Pregabalin1.1
R(-)-Methamphetamine0.1

Data sourced from the Neogen Gabapentin Forensic ELISA Kit product insert. The cross-reactivity is determined by comparing the concentration of the cross-reacting compound that gives a 50% inhibition of signal to the concentration of gabapentin that gives the same inhibition.[1]

In contrast to the quantitative data provided by Neogen, ARK Diagnostics states that their gabapentin assay, a homogeneous enzyme immunoassay, did not show cross-reactivity with other anti-epileptic or co-administered drugs tested.[2] While specific percentage data is not provided, this suggests a high degree of specificity for their polyclonal antibody.[2]

Experimental Methodologies

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format. The two primary methods are the competitive enzyme-linked immunosorbent assay (ELISA) and the homogeneous enzyme immunoassay.

Competitive Indirect ELISA Workflow

The competitive indirect ELISA is a common method for quantifying antibody specificity. The underlying principle involves the competition between the target analyte (gabapentin) in a sample and a labeled or immobilized antigen for a limited number of antibody binding sites.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_competition Competitive Binding cluster_detection Detection Plate Plate Coating: Gabapentin-Protein Conjugate Blocking Blocking: Block unoccupied sites Plate->Blocking 1. Coat & Block Antibody Primary Antibody: Anti-Gabapentin Blocking->Antibody 2. Add Sample &   Primary Ab Sample Sample/Standard: Free Gabapentin or Cross-Reactant Secondary_Ab Secondary Antibody: Enzyme-Conjugated Antibody->Secondary_Ab 3. Add Secondary Ab Substrate Substrate Addition Secondary_Ab->Substrate 4. Add Substrate Signal Colorimetric Signal (Inversely proportional to Gabapentin concentration) Substrate->Signal 5. Measure Signal

Competitive Indirect ELISA Workflow Diagram
Detailed Protocol for Competitive Indirect ELISA

This protocol outlines the key steps for determining the cross-reactivity of a gabapentin antibody.

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a gabapentin-protein conjugate (e.g., gabapentin-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of gabapentin (standard) and the potential cross-reacting compounds in an appropriate assay buffer.

    • In a separate plate or tubes, pre-incubate the anti-gabapentin antibody with the standard or cross-reactant dilutions for 30-60 minutes.

    • Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three to five times with wash buffer.

  • Detection:

    • Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three to five times with wash buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the gabapentin concentration.

    • Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for gabapentin and each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Gabapentin / IC₅₀ of Cross-Reactant) x 100

Homogeneous Enzyme Immunoassay Workflow

This method does not require separation of bound and free antigen and is often used in automated clinical analyzers.

Homogeneous_Immunoassay cluster_no_drug No Gabapentin in Sample cluster_with_drug Gabapentin Present in Sample Ab_binds_conjugate Anti-Gabapentin Ab binds to Gabapentin-Enzyme Conjugate Enzyme_inactive Enzyme is Inactivated Ab_binds_conjugate->Enzyme_inactive No_signal No or Low Signal Enzyme_inactive->No_signal Ab_binds_drug Anti-Gabapentin Ab binds to Free Gabapentin Enzyme_active Gabapentin-Enzyme Conjugate remains Active Ab_binds_drug->Enzyme_active Signal_produced Enzyme converts substrate to produce a Signal Enzyme_active->Signal_produced Sample Sample Introduction Sample->Ab_binds_conjugate Sample->Ab_binds_drug

Homogeneous Enzyme Immunoassay Principle

Conclusion

The specificity of anti-gabapentin antibodies varies between different manufacturers and assay formats. The Neogen ELISA kit demonstrates a high degree of specificity, with minimal cross-reactivity to the closely related drug pregabalin.[1] The ARK Diagnostics assay also reports high specificity, indicating that highly selective antibodies for gabapentin are commercially available.[2] Researchers should carefully consider the cross-reactivity profiles of available antibodies in the context of their specific research needs, particularly when the presence of structurally related compounds in the samples is anticipated. The provided experimental protocols offer a framework for in-house validation and comparison of antibody performance.

References

Comparing the pharmacological profiles of different aminocyclohexyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The aminocyclohexyl moiety is a privileged scaffold in medicinal chemistry, featured in a diverse range of pharmacologically active compounds. Its conformational flexibility and the ability to introduce various substituents have allowed for the development of potent and selective ligands for a multitude of biological targets. This guide provides a comparative analysis of the pharmacological profiles of several key aminocyclohexyl derivatives, focusing on their receptor binding affinities, functional activities, and the underlying signaling pathways. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided to support the presented data.

Overview of Selected Aminocyclohexyl Derivatives

This guide focuses on a selection of well-characterized aminocyclohexyl derivatives that showcase the versatility of this chemical scaffold. The compounds discussed include selective kappa-opioid receptor agonists and arylcyclohexylamines with activity at N-methyl-D-aspartate (NMDA) receptors.

Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher binding affinity.

Table 1: Receptor Binding Affinities (Ki in nM) of Selected Aminocyclohexyl Derivatives

CompoundPrimary Targetµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)PCP ReceptorReference
U-50488 κ-Opioid Agonist>10001.5>1000-
PD117302 κ-Opioid Agonist4083.7--
Enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines (cis isomer 2b) PCP Receptor Ligand---~1/3 of Phencyclidine[1]

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its target. For G-protein coupled receptors (GPCRs), common functional assays include GTPγS binding and cAMP modulation assays. For other targets, specific functional readouts are employed.

Table 2: Functional Activity of Selected Aminocyclohexyl Derivatives

CompoundAssay TypeTargetActivityPotency (IC50/EC50/ED50)Reference
U-50488 Ca2+ Channel InhibitionSensory NeuronsInhibition~4 µM (IC50)[2]
Analgesia (Rat Paw Pressure)In vivoAnalgesic-
DiuresisIn vivoDiuretic-[3]
PD117302 Guinea-Pig Ileum Contractionκ-Opioid ReceptorAgonist1.1 nM (IC50)
Rabbit Vas Deferens Contractionκ-Opioid ReceptorAgonist45 nM (IC50)[4]
Anticonvulsant (NMDA-induced)In vivoAnticonvulsant0.27 mg/kg (ED50)[4]
Anticonvulsant (Maximal Electroshock)In vivoAnticonvulsant16.3 mg/kg (ED50)[4]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and ED50 (median effective dose) are measures of a drug's potency. "-" indicates data not available.

Signaling Pathways

The interaction of aminocyclohexyl derivatives with their receptors initiates intracellular signaling cascades that mediate their pharmacological effects. The following diagram illustrates the canonical signaling pathway for kappa-opioid receptor agonists.

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular KOR κ-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel K_channel K⁺ Channel Agonist Aminocyclohexyl Derivative (Agonist) Agonist->KOR Binds to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Analgesia Analgesia G_protein->Analgesia Leads to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC p38_MAPK p38 MAPK JNK JNK beta_arrestin->p38_MAPK Activates beta_arrestin->JNK Activates Dysphoria Dysphoria beta_arrestin->Dysphoria Leads to

Caption: Canonical and biased signaling pathways of the kappa-opioid receptor.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of pharmacological profiles.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity (e.g., using a scintillation counter) separation->quantification analysis Data analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: General workflow for a radioligand receptor binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-diprenorphine for opioid receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

GTPgS_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target GPCR start->prep_membranes incubation Incubate membranes with [³⁵S]GTPγS and varying concentrations of test agonist prep_membranes->incubation separation Separate bound and free [³⁵S]GTPγS (e.g., via filtration) incubation->separation quantification Quantify bound [³⁵S]GTPγS (e.g., using a scintillation counter) separation->quantification analysis Data analysis: - Determine EC50 and Emax quantification->analysis end End analysis->end

Caption: General workflow for a GTPγS binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.

  • Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test agonist.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined.

cAMP Modulation Assay

This assay measures the ability of a compound to inhibit or stimulate the production of cyclic AMP (cAMP), a key second messenger.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the target receptor start->cell_culture treatment Treat cells with adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test compound cell_culture->treatment lysis Lyse the cells to release intracellular cAMP treatment->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Data analysis: - Determine IC50 or EC50 detection->analysis end End analysis->end

Caption: General workflow for a cAMP modulation assay.

Protocol:

  • Cell Culture: Whole cells expressing the receptor of interest (typically a Gi/o-coupled receptor for inhibition assays) are cultured.

  • Treatment: Cells are treated with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production, along with varying concentrations of the test compound.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the compound that inhibits or stimulates cAMP production by 50% (IC50 or EC50) is determined.

Conclusion

The aminocyclohexyl scaffold has proven to be a remarkably versatile starting point for the development of a wide array of pharmacologically active compounds. The examples presented in this guide highlight the ability to tune the pharmacological profile of these derivatives to achieve high potency and selectivity for various targets, including opioid and NMDA receptors. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the comparison of existing compounds and guiding the design of novel aminocyclohexyl derivatives with improved therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 2-(1-Aminocyclohexyl)acetic acid hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 2-(1-Aminocyclohexyl)acetic acid hydrochloride, ensuring the protection of personnel and the environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the substance with a high degree of caution, assuming it may be hazardous.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a fume hood.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the foundational steps for safe disposal.

  • Hazard Assessment: Based on available data for similar compounds, this compound should be handled as a potentially hazardous chemical. It is crucial to determine if the waste exhibits any of the following characteristics:

    • Ignitability

    • Corrosivity

    • Reactivity

    • Toxicity

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1][2]

    • Keep solid and liquid waste in separate containers.[3]

    • Segregate from incompatible materials such as strong oxidizing agents, bases, and acids to prevent dangerous reactions.[2][4]

III. Chemical Waste Disposal Procedures

Disposal of this compound must adhere to local, state, and federal regulations.[5][6]

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container.[2][7][8] The original container is often the best choice for waste storage.[8]

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the following information:[2]

      • "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • CAS Number (if available)

      • Accumulation Start Date

      • Primary Hazard(s) (e.g., "Irritant," "Toxic")

  • Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.[1][3]

    • The storage area should be away from general lab traffic and heat sources.[2][3]

    • Utilize secondary containment to prevent spills from reaching drains.[8]

    • Do not fill the container to more than 90% capacity to allow for expansion.[7]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[9]

    • Provide them with all necessary information about the waste.

  • Empty Container Disposal:

    • Empty containers must be thoroughly triple-rinsed with a suitable solvent before being discarded as non-hazardous waste.[1][8] The rinsate must be collected and disposed of as hazardous waste.

    • Deface or remove all labels from the empty container before disposal.[8]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For detailed emergency procedures, refer to the specific SDS for this compound.

Data Summary for Disposal

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed)General Best Practices
Container Type Chemically compatible, leak-proof with secure lid[2][7][8]
Container Fill Level Max 90% capacity[7]
Storage Location Designated, secure, ventilated area with secondary containment[1][3][8]
Disposal Method Licensed Hazardous Waste Contractor[9]

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_final Final Steps A Consult SDS & Wear PPE B Characterize & Segregate Waste A->B C Select Compatible Container B->C D Label Container Correctly C->D E Store in Designated Area D->E F Arrange for Professional Disposal E->F G Decontaminate Empty Containers F->G H Document Waste Disposal G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Guide for Handling 2-(1-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for 2-(1-Aminocyclohexyl)acetic acid hydrochloride (CAS No. 37631-99-5) was not available. The following guidance is based on the known hazard classifications for this compound and general safety protocols for handling acidic, powdered organic chemicals. Researchers must conduct a thorough risk assessment and consult any available specific safety information from the supplier before handling this substance.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3]To protect eyes from dust particles and potential splashes.
Skin Protection Nitrile or neoprene gloves. A chemical-resistant lab coat or apron.[4]To prevent direct skin contact with the powdered chemical.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) for nuisance dusts. If significant aerosolization is possible, a respirator with acid gas cartridges should be considered.[5]To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][2]
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed to prevent moisture absorption and contamination.[6] Store away from incompatible materials such as strong bases and oxidizing agents.

Handling and Experimental Use
  • Ventilation: Always handle the solid compound in a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.[4][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

  • Weighing: When weighing the powder, do so in a fume hood or an enclosure that prevents dust from dispersing into the lab environment.

  • Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.

Emergency Preparedness
  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3]

  • Spill Kit: Have a chemical spill kit readily available that includes appropriate absorbent materials and neutralizers (such as sodium bicarbonate) for acidic compounds.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, weigh boats, and paper towels, in the same designated hazardous waste container.[5]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste.

Waste Disposal Procedure
  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.[7]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

Experimental Protocols and Visualizations

Chemical Spill Response Workflow

In the event of a spill, a quick and organized response is crucial to mitigate any potential hazards. The following diagram outlines the logical steps for handling a spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response cluster_InitialActions Immediate Actions cluster_Containment Spill Control cluster_Cleanup Cleanup and Disposal Alert Alert others in the area Assess Assess the spill size and risk Evacuate Evacuate if necessary PPE Don appropriate PPE Evacuate->PPE If spill is manageable Contain Contain the spill with absorbent material Neutralize Neutralize with sodium bicarbonate Collect Collect neutralized residue Neutralize->Collect Package Package waste in a labeled container Decontaminate Decontaminate the area Dispose Dispose of as hazardous waste Report Report the incident Decontaminate->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.